molecular formula C7H9N3O B158828 2-Aminobenzhydrazide CAS No. 1904-58-1

2-Aminobenzhydrazide

Katalognummer: B158828
CAS-Nummer: 1904-58-1
Molekulargewicht: 151.17 g/mol
InChI-Schlüssel: GRWMSCBKWMQPON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminobenzhydrazide, also widely known as anthranilic hydrazide, is a high-purity chemical compound supplied for research and development applications. This compound, with the molecular formula C7H9N3O and a molecular weight of 151.17 g/mol, is characterized by a melting point of 121-125 °C . Researchers value 2-aminobenzohydrazide for its unique molecular structure, which features both a hydrazide and an adjacent amine functional group, making it a versatile building block or precursor in organic synthesis and medicinal chemistry research for constructing more complex heterocyclic systems . It is commonly investigated for its potential as a ligand in coordination chemistry and for the synthesis of various pharmacologically active molecules. As a solid, it should be stored at ambient temperatures . This product is labeled with the signal word "Warning" and has the hazard statements H315, H319, and H335, indicating it can cause skin and eye irritation and may cause respiratory irritation . Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, is recommended when handling this material . This compound is intended for research use only and is not approved for use in humans, diagnostics, or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-aminobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c8-6-4-2-1-3-5(6)7(11)10-9/h1-4H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWMSCBKWMQPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062051
Record name Benzoic acid, 2-amino-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white crystalline powder; [Alfa Aesar MSDS]
Record name 2-Aminobenzhydrazide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000314 [mmHg]
Record name 2-Aminobenzhydrazide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21375
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

1904-58-1
Record name 2-Aminobenzohydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1904-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-, hydrazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminobenzhydrazide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=642
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-amino-, hydrazide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-amino-, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5062051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Anthranilohydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.005
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Aminobenzhydrazide: Chemical Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzhydrazide, a versatile bifunctional molecule, serves as a pivotal building block in synthetic organic and medicinal chemistry. Its unique structure, incorporating both a nucleophilic hydrazine moiety and an aromatic amine, allows for the construction of a diverse array of heterocyclic compounds with significant pharmacological potential. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key synthetic applications of this compound. Detailed experimental protocols for its synthesis and its utilization in the formation of hydrazones and quinazolines are presented. While this compound itself is not extensively documented as a direct modulator of signaling pathways, this guide will briefly touch upon the biological activities of its derivatives, highlighting its importance as a scaffold in the design of novel therapeutic agents.

Chemical Structure and Identification

This compound, also known as anthranilohydrazide, is an organic compound featuring a benzene ring substituted with an amino group and a hydrazide group at positions 2 and 1, respectively.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 2-aminobenzohydrazide
CAS Number 1904-58-1[1][2]
Molecular Formula C₇H₉N₃O[2][3]
Molecular Weight 151.17 g/mol [1][3]
InChI Key GRWMSCBKWMQPON-UHFFFAOYSA-N[1][2]
SMILES C1=CC=C(C(=C1)C(=O)NN)N
Synonyms o-Aminobenzhydrazide, Anthranilic acid hydrazide, 2-Aminobenzoylhydrazine[2][3]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Off-white to light brown crystalline powder[3]
Melting Point 121-125 °C[1]
Boiling Point 273.17 °C (rough estimate)[4]
Solubility Soluble in ethanol.
XLogP3 -0.2[3]
Topological Polar Surface Area 81.1 Ų[3]
Hydrogen Bond Donor Count 3[4]
Hydrogen Bond Acceptor Count 3[4]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common starting materials being isatoic anhydride or methyl anthranilate.

Experimental Protocol: Synthesis from Isatoic Anhydride

This method involves the reaction of isatoic anhydride with hydrazine.

Reaction Scheme:

G cluster_reactants Reactants isatoic_anhydride Isatoic Anhydride reflux Reflux, 2h isatoic_anhydride->reflux hydrazine Hydrazine Hydrate hydrazine->reflux ethanol Ethanol (solvent) ethanol->reflux product This compound reflux->product

Caption: Synthesis of this compound from Isatoic Anhydride.

Detailed Methodology:

  • A mixture of isatoic anhydride (1 g, 6.13 mmol) and hydrazine hydrate (a slight molar excess) in ethanol (60 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated under reflux for 2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the product to precipitate.

  • The resulting solid is collected by filtration, washed with cold ethanol, and air-dried to yield this compound.

Experimental Protocol: Synthesis from Methyl Anthranilate

This is another common method for the preparation of this compound.

Reaction Scheme:

G cluster_reactants Reactants methyl_anthranilate Methyl Anthranilate reflux Reflux, 6h methyl_anthranilate->reflux hydrazine_hydrate Hydrazine Hydrate hydrazine_hydrate->reflux methanol Methanol (solvent) methanol->reflux product This compound reflux->product

Caption: Synthesis of this compound from Methyl Anthranilate.

Detailed Methodology:

  • In a round-bottom flask fitted with a reflux condenser, dissolve methyl anthranilate (10 g) in methanol (25 mL).

  • Add hydrazine hydrate (10 mL) to the solution.

  • The reaction mixture is heated under reflux for 6 hours.

  • After the reflux period, the excess solvent and unreacted hydrazine hydrate are removed by evaporation under reduced pressure.

  • The crude product is then recrystallized from methanol to yield pure this compound.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable synthon for a variety of heterocyclic compounds due to the presence of two reactive functional groups. A notable application is in the synthesis of hydrazones and quinazolines through condensation reactions with carbonyl compounds.

Synthesis of Hydrazones from Aldehydes

Reaction Scheme:

G cluster_reactants Reactants aminobenzhydrazide This compound reflux Reflux aminobenzhydrazide->reflux aldehyde Aldehyde (R-CHO) aldehyde->reflux ethanol Absolute Ethanol ethanol->reflux iodine Iodine (catalyst) iodine->reflux hydrazone Hydrazone Derivative reflux->hydrazone

Caption: Synthesis of Hydrazones from this compound and Aldehydes.

Detailed Methodology:

  • A mixture of this compound (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of iodine is prepared in absolute ethanol (20 mL) in a round-bottom flask.

  • The mixture is refluxed for a duration determined by monitoring the reaction's completion via TLC.

  • Upon completion, the reaction mixture is cooled, and the precipitated hydrazone derivative is collected by filtration.

  • The product is washed with cold ethanol and can be further purified by recrystallization.

Synthesis of Spiro-Quinazolines from Ketones

Reaction Scheme:

G cluster_reactants Reactants aminobenzhydrazide This compound reflux Reflux, 6h aminobenzhydrazide->reflux ketone Ketone (e.g., N-benzylpiperidone) ketone->reflux ethanol Ethanol ethanol->reflux iodine Iodine (catalyst) iodine->reflux spiro_quinazoline Spiro-Quinazoline Derivative reflux->spiro_quinazoline

Caption: Synthesis of Spiro-Quinazolines from this compound and Ketones.

Detailed Methodology:

  • In a round-bottom flask, a mixture of this compound (151 mg, 1 mmol), a ketone such as N-benzylpiperidone (189 mg, 1 mmol), and a catalytic amount of iodine in ethanol (20 mL) is prepared.

  • The reaction mixture is refluxed for 6 hours.

  • As the reaction proceeds, a precipitate of the spiro-quinazoline derivative forms.

  • After completion of the reaction (monitored by TLC), the precipitate is filtered off, washed, and recrystallized from a suitable solvent like DMF/EtOH to yield the pure product.

Role in Drug Development and Signaling Pathways

While this compound is a cornerstone for the synthesis of various heterocyclic compounds with diverse biological activities, there is limited direct evidence of its role in modulating specific cellular signaling pathways. The primary significance of this compound in drug development lies in its utility as a versatile scaffold.

Derivatives of this compound, particularly quinazolines and hydrazones, have been extensively investigated for their therapeutic potential. These derivatives have been reported to exhibit a wide range of pharmacological activities, including:

  • Anticancer Activity: Many quinazoline derivatives synthesized from this compound have shown potent anticancer properties.

  • Enzyme Inhibition: Certain 2-(benzamido) benzohydrazide derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in the treatment of Alzheimer's disease.

  • Antimicrobial and Antifungal Activity: Various heterocyclic compounds derived from this compound have demonstrated significant antibacterial and antifungal properties.

The mechanism of action of these derivatives often involves interaction with specific biological targets, thereby modulating signaling pathways implicated in disease progression. For instance, some derivatives may inhibit protein kinases involved in cancer cell proliferation or enzymes crucial for the survival of microbial pathogens.

It is important to note that the biological activity is a property of the final, more complex molecules rather than the this compound starting material itself. Future research may yet uncover direct biological targets or signaling pathway interactions of this compound.

Conclusion

This compound is a fundamentally important molecule in synthetic and medicinal chemistry. Its straightforward synthesis and the dual reactivity of its amino and hydrazide functional groups make it an invaluable precursor for a wide range of heterocyclic compounds. The comprehensive data and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in harnessing the full potential of this versatile chemical entity for the discovery and development of novel therapeutic agents. While its direct role in signaling pathways remains an area for further investigation, its established importance as a foundational scaffold for pharmacologically active molecules is undisputed.

References

An In-depth Technical Guide to the Synthesis of 2-Aminobenzhydrazide from Anthranilic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-aminobenzhydrazide, a valuable building block in medicinal chemistry, starting from anthranilic acid. This document details the core chemical transformations, provides in-depth experimental protocols, and presents quantitative data in a structured format for easy comparison and implementation in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a wide range of heterocyclic compounds, many of which exhibit significant biological activities and are central to the development of new pharmaceutical agents. Its structure, featuring both a hydrazide and an aniline moiety, allows for diverse chemical modifications, making it a versatile scaffold in drug discovery. The most common and well-established synthetic route to this compound from anthranilic acid proceeds through a two-step process involving the formation of a key intermediate, isatoic anhydride.

Overall Synthetic Pathway

The synthesis of this compound from anthranilic acid is typically achieved in two primary steps:

  • Step 1: Synthesis of Isatoic Anhydride: Anthranilic acid is first converted to isatoic anhydride. A common method for this transformation is the reaction of anthranilic acid with phosgene.[1][2]

  • Step 2: Synthesis of this compound: The resulting isatoic anhydride is then reacted with hydrazine hydrate to yield the final product, this compound.

The overall chemical transformation is depicted in the following diagram:

G cluster_0 Overall Reaction Anthranilic Acid Anthranilic Acid Isatoic Anhydride Isatoic Anhydride Anthranilic Acid->Isatoic Anhydride Phosgene This compound This compound Isatoic Anhydride->this compound Hydrazine Hydrate

A high-level overview of the synthetic pathway.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Step 1: Synthesis of Isatoic Anhydride from Anthranilic Acid

This protocol is based on the reaction of anthranilic acid with phosgene.[1][2]

Materials:

  • Anthranilic acid

  • Concentrated hydrochloric acid

  • Phosgene

  • Water

  • Dioxane (for cleaning)

Equipment:

  • Three-necked flask

  • Mechanical stirrer

  • Gas inlet tube with a sintered-glass gas-dispersing tip

  • Thermometer

  • Addition tube

  • Gas scrubber with ammonium hydroxide

  • Büchner funnel

Procedure:

  • In a well-ventilated fume hood, dissolve 137 g (1 mole) of anthranilic acid in a mixture of 1 L of water and 126 ml of concentrated hydrochloric acid with gentle warming.

  • Filter the solution into a 2-L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and an addition tube holding a thermometer.

  • Connect the gas inlet to a phosgene cylinder through a safety flask and the outlet to a gas scrubber containing ammonium hydroxide.

  • With rapid stirring, introduce phosgene into the solution at a rate that allows for slow bubbling through the scrubber.

  • Isatoic anhydride will begin to precipitate. Maintain the reaction temperature below 50°C by controlling the phosgene flow rate.

  • Continue the phosgene addition for 2-4 hours, or until the rate of absorption significantly decreases.

  • Stop the phosgene flow and purge the flask with a stream of air to remove any residual phosgene.

  • Collect the precipitated product by filtration using a Büchner funnel and wash it with three 500-ml portions of cold water.

  • The first crop of isatoic anhydride typically weighs between 54-56 g.[1]

  • The mother liquor can be returned to the reaction flask for further reaction with phosgene to obtain additional product.

Step 2: Synthesis of this compound from Isatoic Anhydride

This protocol describes the reaction of isatoic anhydride with hydrazine hydrate.

Materials:

  • Isatoic anhydride

  • Hydrazine hydrate

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend isatoic anhydride (1 g, 6.13 mmol) in ethanol (60 mL).

  • Add hydrazine hydrate in an equimolar amount to the isatoic anhydride.

  • Heat the mixture to reflux with stirring for 2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the resulting solid by filtration.

  • Air-dry the solid to obtain this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Synthesis of Isatoic Anhydride

ParameterValueReference
Starting MaterialAnthranilic acid[1]
ReagentPhosgene[1]
Yield (First Crop)54-56 g (from 137 g anthranilic acid)[1]
Melting Point243 °C[2]

Table 2: Synthesis of this compound

ParameterValueReference
Starting MaterialIsatoic anhydride
ReagentHydrazine hydrate
Yield~80%[3]
Melting Point121-125 °C[4]
Molecular Weight151.17 g/mol [4]

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the chemical signaling pathway.

G cluster_0 Experimental Workflow Start Start Dissolve Anthranilic Acid Dissolve Anthranilic Acid Start->Dissolve Anthranilic Acid React with Phosgene React with Phosgene Dissolve Anthranilic Acid->React with Phosgene Precipitate Isatoic Anhydride Precipitate Isatoic Anhydride React with Phosgene->Precipitate Isatoic Anhydride Filter and Wash Filter and Wash Precipitate Isatoic Anhydride->Filter and Wash React with Hydrazine Hydrate React with Hydrazine Hydrate Filter and Wash->React with Hydrazine Hydrate Precipitate this compound Precipitate this compound React with Hydrazine Hydrate->Precipitate this compound Filter and Dry Filter and Dry Precipitate this compound->Filter and Dry End End Filter and Dry->End

A flowchart of the experimental workflow.

G cluster_0 Chemical Reaction Pathway Anthranilic_Acid Anthranilic Acid C₇H₇NO₂ Isatoic_Anhydride Isatoic Anhydride C₈H₅NO₃ Anthranilic_Acid->Isatoic_Anhydride + COCl₂ - 2HCl 2_Aminobenzhydrazide This compound C₇H₉N₃O Isatoic_Anhydride->2_Aminobenzhydrazide + N₂H₄ - CO₂

The chemical reaction pathway from starting material to final product.

Conclusion

The synthesis of this compound from anthranilic acid via isatoic anhydride is a robust and well-documented process. This guide provides the necessary detailed protocols and quantitative data to enable researchers and drug development professionals to successfully synthesize this important chemical intermediate. Adherence to safety protocols, particularly when handling phosgene, is paramount. The versatility of this compound as a scaffold ensures its continued importance in the discovery of novel therapeutic agents.

References

A Guide to the Spectroscopic Analysis of 2-Aminobenzhydrazide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of 2-Aminobenzhydrazide using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and professionals in drug development, this document offers not only spectral data but also the rationale behind the experimental choices and data interpretation, ensuring a thorough understanding of the molecule's structural characteristics.

Introduction to this compound: A Versatile Scaffold

This compound (C₇H₉N₃O, Molar Mass: 151.17 g/mol ) is a key building block in medicinal chemistry.[1] Its structure, featuring a primary aromatic amine, a hydrazide moiety, and a benzene ring, provides a versatile scaffold for the synthesis of a wide array of heterocyclic compounds with significant biological activities. A comprehensive understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and as a reference for the characterization of its derivatives in drug discovery pipelines.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Experimental Protocol: A typical protocol for acquiring a ¹H NMR spectrum of this compound involves dissolving a few milligrams of the sample in a deuterated solvent, commonly DMSO-d₆ or CDCl₃, containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is then recorded on a 300 or 400 MHz spectrometer.

Data Interpretation: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the amine and hydrazide groups. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.40Singlet (broad)2H-NH₂ (hydrazide)
~ 5.50Singlet (broad)2H-NH₂ (aromatic amine)
6.50 - 7.70Multiplet4HAromatic protons
~ 9.20Singlet (broad)1H-NH- (hydrazide)

Note: The chemical shifts of protons attached to nitrogen are often broad and can vary with concentration and temperature due to hydrogen bonding and chemical exchange.[2]

Causality Behind Assignments:

  • Aromatic Protons (6.50 - 7.70 ppm): The protons on the benzene ring appear in this region due to the deshielding effect of the ring current. The substitution pattern (ortho-disubstituted) leads to a complex multiplet as the protons are in different chemical environments and exhibit spin-spin coupling.

  • Aromatic Amine Protons (~5.50 ppm): The protons of the -NH₂ group attached to the aromatic ring are deshielded and appear as a broad singlet. Their chemical shift can be confirmed by a D₂O exchange experiment, where the signal disappears.[2]

  • Hydrazide Protons (-NH-NH₂): The terminal -NH₂ protons (~4.40 ppm) are generally more shielded than the aromatic amine protons. The -NH- proton (~9.20 ppm) is significantly deshielded due to the adjacent electron-withdrawing carbonyl group and its involvement in hydrogen bonding.[3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR. A proton-decoupled spectrum is usually obtained to simplify the spectrum to single lines for each unique carbon atom.

Data Interpretation: The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Expected ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~ 113 - 133Aromatic Carbons
~ 150Aromatic Carbon attached to -NH₂
~ 168Carbonyl Carbon (-C=O)

Note: Specific assignments of the aromatic carbons can be challenging without advanced 2D NMR techniques.

Causality Behind Assignments:

  • Carbonyl Carbon (~168 ppm): The carbon of the carbonyl group is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom, causing it to resonate at a high chemical shift.[3][4]

  • Aromatic Carbons (~113 - 150 ppm): The aromatic carbons resonate in the typical downfield region. The carbon atom directly attached to the electron-donating amino group is expected to be shielded compared to the others, while the carbon attached to the electron-withdrawing hydrazide group will be deshielded. The carbon bearing the amino group often appears around 150 ppm.[3][4]

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Experimental Protocol: A common method for solid samples like this compound is the KBr pellet technique. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk, which is then placed in the IR spectrometer.

Data Interpretation: The IR spectrum of this compound is characterized by absorption bands corresponding to the N-H, C=O, and C-N bonds, as well as vibrations from the aromatic ring.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3200N-H stretchHydrazide (-NH-NH₂)
~ 1640C=O stretch (Amide I)Hydrazide (-CONH-)
~ 1600 & 1480C=C stretchAromatic Ring
~ 1580N-H bendPrimary Amine (-NH₂)
~ 1300C-N stretchAromatic Amine

Causality Behind Assignments:

  • N-H Stretching (3450 - 3200 cm⁻¹): The presence of two primary amine groups (aromatic and hydrazide) results in multiple N-H stretching bands in this region. Primary amines typically show two bands due to symmetric and asymmetric stretching.[2][5][6]

  • C=O Stretching (~1640 cm⁻¹): The strong absorption band around 1640 cm⁻¹ is characteristic of the carbonyl group in an amide (the Amide I band). Its position is influenced by hydrogen bonding.[7]

  • Aromatic C=C Stretching (~1600 & 1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

  • N-H Bending (~1580 cm⁻¹): This band arises from the scissoring vibration of the primary amine groups.[7]

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

Experimental Protocol: For a volatile and thermally stable compound like this compound, Electron Ionization (EI) is a common technique. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

Data Interpretation: The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions.

Expected Mass Spectrometry Data (EI-MS):

m/zInterpretation
151Molecular Ion [M]⁺
120[M - NHNH₂]⁺
92[C₆H₆N]⁺
77[C₆H₅]⁺

Causality Behind Fragmentation: The fragmentation of this compound upon electron ionization follows logical pathways based on the stability of the resulting ions and neutral fragments.

G M This compound [M]⁺ m/z = 151 F1 [M - NHNH₂]⁺ m/z = 120 M->F1 - NHNH₂ F2 [C₆H₆N]⁺ m/z = 92 F1->F2 - CO F3 [C₆H₅]⁺ m/z = 77 F2->F3 - NH₂

Caption: Proposed Fragmentation Pathway of this compound in EI-MS.

  • Molecular Ion (m/z 151): This peak corresponds to the intact molecule with one electron removed.[1]

  • Fragment at m/z 120: A common fragmentation pathway for hydrazides is the cleavage of the N-N bond, leading to the loss of the terminal NH₂ group, or the C-N bond, leading to the loss of the entire hydrazino group (-NHNH₂), resulting in a stable acylium ion.[8]

  • Fragment at m/z 92: Subsequent loss of a neutral carbon monoxide (CO) molecule from the acylium ion at m/z 120 would yield the aminophenyl cation.

  • Fragment at m/z 77: Loss of the amino group from the fragment at m/z 92 could lead to the formation of the phenyl cation.

Conclusion

The multifaceted spectroscopic analysis of this compound provides a comprehensive structural fingerprint. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry verifies the molecular weight and provides insight into its fragmentation. This detailed guide serves as a foundational resource for scientists, enabling confident identification and characterization of this important molecule and its derivatives in the pursuit of novel therapeutics.

References

A Technical Guide to 2-Aminobenzhydrazide: A Versatile Precursor in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-aminobenzhydrazide, a key building block in the synthesis of a wide array of biologically active heterocyclic compounds. This document details its fundamental properties, synthesis of important derivatives, experimental protocols for their evaluation, and insights into their mechanisms of action and associated signaling pathways.

Core Properties of this compound

This compound, also known as anthranilic acid hydrazide, is a valuable scaffold in medicinal chemistry due to its reactive amino and hydrazide functional groups. These allow for its elaboration into a variety of heterocyclic systems with significant therapeutic potential.

PropertyValueCitations
CAS Number 1904-58-1[1][2]
Molecular Formula C₇H₉N₃O[1]
Molecular Weight 151.17 g/mol [2][3]
Appearance White to cream to pink to brown crystalline powder[1]
Melting Point 121-125 °C[2]

Synthetic Applications and Bioactive Derivatives

This compound serves as a versatile starting material for the synthesis of numerous heterocyclic compounds, including quinazolines, Schiff bases, oxadiazoles, and triazoles.[4] These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects.

Synthesis of Quinazoline Derivatives

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds with diverse pharmacological activities.[5] this compound can be utilized in the synthesis of quinazolinone derivatives.

Experimental Protocol: Synthesis of Quinazolinone Derivatives from 2-Aminobenzamides

This protocol is adapted from a method for the catalytic coupling of 2-aminobenzamides with amines to form quinazolinone products.[6]

Materials:

  • 2-Aminobenzamide

  • Benzylamine

  • Dioxane

  • Ruthenium catalyst system (e.g., 1/L1 as described in the cited literature)

Procedure:

  • In a reaction vessel, combine 2-aminobenzamide (0.5 mmol) and benzylamine (0.7 mmol) in dioxane (2 mL).

  • Add the ruthenium catalyst system (e.g., 1 (3 mol %)/L1 (10 mol %)).

  • Seal the vessel and heat the reaction mixture to 140 °C.

  • Monitor the reaction progress by Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Upon completion, cool the reaction mixture and purify the quinazolinone product using appropriate chromatographic techniques.

Synthesis of Schiff Bases and Their Metal Complexes

Schiff bases derived from this compound are another important class of compounds with significant biological activity, particularly antimicrobial properties.[7]

Experimental Protocol: Synthesis of a Schiff Base from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde.

Materials:

  • This compound

  • Substituted Benzaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Ethanol

Procedure:

  • Dissolve this compound (0.02 mol) in 30 mL of ethanol in a round-bottomed flask.

  • Gradually add a solution of the substituted benzaldehyde (0.02 mol) in 10 mL of ethanol to the flask.

  • Reflux the reaction mixture for 5 hours.

  • Cool the mixture to room temperature to allow for the precipitation of the Schiff base.

  • Collect the product by filtration and recrystallize from ethanol.[8]

Biological Activities and Mechanisms of Action

Derivatives of this compound have shown promise in various therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity and Associated Signaling Pathways

Numerous derivatives of 2-aminobenzothiazole, a structural analog that can be synthesized from related precursors, have demonstrated potent anticancer activity.[3] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

One of the primary targets is the PI3K/Akt/mTOR signaling pathway .[4] Inhibition of phosphoinositide 3-kinase (PI3K) prevents the phosphorylation of Akt, which in turn inhibits the mammalian target of rapamycin (mTOR), a key regulator of cell growth and proliferation. This cascade ultimately leads to cell cycle arrest and apoptosis.[4]

PI3K_Akt_mTOR_Pathway 2-Aminobenzothiazole_Derivative 2-Aminobenzothiazole Derivative PI3K PI3K 2-Aminobenzothiazole_Derivative->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth_Proliferation Cell Growth & Proliferation mTOR->Cell_Growth_Proliferation Promotes Apoptosis Apoptosis mTOR->Apoptosis Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Other targeted pathways include those regulated by receptor tyrosine kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) , which are critical for tumor growth and angiogenesis.[3]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

  • Cancer cell lines (e.g., A549, SW480)[9]

  • 96-well plates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]

Antimicrobial Activity

Schiff bases and other derivatives of this compound have been reported to possess significant antibacterial and antifungal properties.[10] The proposed mechanism of action for many Schiff bases involves the chelation of metal ions essential for microbial growth or interaction with cellular proteins, leading to disruption of normal cellular processes.

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is used to qualitatively assess the antimicrobial activity of a compound.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Nutrient agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic/antifungal)

  • Sterile cork borer

Procedure:

  • Prepare and sterilize the agar medium and pour it into petri dishes.

  • Once solidified, spread a standardized inoculum of the test microorganism on the agar surface.

  • Create wells in the agar using a sterile cork borer.

  • Add a defined volume of the test compound solution, solvent control, and positive control into separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.[11]

Conclusion

This compound is a cornerstone molecule for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. Its derivatives have demonstrated promising anticancer and antimicrobial activities, often through the modulation of critical cellular signaling pathways. The experimental protocols provided in this guide offer a starting point for the synthesis and evaluation of novel compounds derived from this versatile precursor, paving the way for the development of new and effective therapeutic agents.

References

Solubility Profile of 2-Aminobenzhydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-aminobenzhydrazide in various solvents. Due to the limited availability of quantitative solubility data for this compound in publicly accessible literature, this guide presents qualitative solubility information for the target compound. To offer a valuable comparative reference, quantitative solubility data for the closely related compound, benzhydrazide, is included. Furthermore, this guide outlines a detailed experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the gravimetric method.

Introduction to this compound

This compound, also known as anthranilic acid hydrazide, is an organic compound with the chemical formula C₇H₉N₃O. It is a derivative of hydrazine and 2-aminobenzoic acid. The presence of both an amino group and a hydrazide functional group makes it a versatile building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. Understanding its solubility is a critical first step in its application, influencing reaction conditions, formulation development, and purification processes.

Solubility Data

Table 1: Solubility of this compound and Benzhydrazide

CompoundSolventTemperature (°C)Solubility
This compound WaterNot SpecifiedSlightly Soluble
MethanolNot SpecifiedSoluble
EthanolNot SpecifiedSoluble
Benzhydrazide Methanol + Water (90:10 w/w)100.2833 (mole fraction)
Methanol + Water (90:10 w/w)500.5891 (mole fraction)
Ethanol + Water (90:10 w/w)100.2115 (mole fraction)
Ethanol + Water (90:10 w/w)500.5188 (mole fraction)

Note: The solubility of benzhydrazide is presented as a mole fraction. The data illustrates a significant increase in solubility with increasing temperature.

The isomers of aminobenzhydrazide, such as 4-aminobenzhydrazide, are also noted to have limited solubility in water but are more soluble in polar organic solvents like DMSO, methanol, and ethanol.[1] The solubility of these isomers can be influenced by the pH of the solution.[1]

Experimental Protocol: Determination of Solubility by the Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the solubility of a solid compound in a given solvent.[2][3] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solute.

3.1. Materials and Apparatus

  • This compound (or other solid of interest)

  • Solvent of interest (e.g., water, ethanol, methanol)

  • Analytical balance

  • Thermostatic shaker or magnetic stirrer with hot plate

  • Conical flasks with stoppers

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters)

  • Pre-weighed evaporation dishes or watch glasses

  • Drying oven

3.2. Procedure

  • Preparation of a Saturated Solution:

    • Add an excess amount of the solid this compound to a conical flask containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in a thermostatic shaker or on a magnetic stirrer at a constant, recorded temperature.

    • Agitate the mixture for a sufficient period to allow it to reach equilibrium. This may take several hours. To confirm equilibrium, samples of the supernatant can be taken at different time points until the concentration of the dissolved solid remains constant.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the solution's temperature and prevent precipitation or further dissolution.

    • Immediately filter the withdrawn sample using a syringe filter to remove any remaining solid particles.

  • Solvent Evaporation and Weighing:

    • Transfer the filtered sample to a pre-weighed, clean, and dry evaporation dish.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The oven temperature should be below the boiling point of the solute and its decomposition temperature.

    • Continue drying until a constant weight of the residue is achieved. This is confirmed by repeated weighing after intervals of cooling in a desiccator.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the empty evaporation dish from the final constant weight of the dish with the dried residue.

    • The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

3.3. Experimental Workflow Diagram

G Gravimetric Solubility Determination Workflow A 1. Add excess solid to a known volume of solvent in a sealed flask. B 2. Equilibrate at a constant temperature with agitation. A->B C 3. Allow undissolved solid to settle. B->C D 4. Withdraw a precise volume of the clear supernatant. C->D E 5. Filter the supernatant to remove any solid particles. D->E F 6. Transfer the filtered solution to a pre-weighed evaporation dish. E->F G 7. Evaporate the solvent in a drying oven. F->G H 8. Dry the residue to a constant weight. G->H I 9. Calculate solubility from the mass of the residue and the volume of the solution. H->I

Caption: Gravimetric Solubility Determination Workflow

Conclusion

This technical guide has summarized the available solubility information for this compound and provided a detailed experimental protocol for its quantitative determination. While qualitative data indicates that this compound is slightly soluble in water and soluble in polar organic solvents like methanol and ethanol, further experimental work is required to establish precise quantitative solubility values across a range of solvents and temperatures. The provided gravimetric method offers a robust and accessible approach for researchers to obtain this critical data, which is essential for the effective utilization of this compound in scientific and industrial applications.

References

An In-depth Technical Guide on the Physical Properties of 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the melting point and physical state of 2-Aminobenzhydrazide, tailored for researchers, scientists, and professionals in drug development. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes visualizations to illustrate key concepts and workflows.

Physical and Chemical Properties of this compound

This compound is a chemical compound with the molecular formula C₇H₉N₃O. At room temperature, it exists as a solid. Its appearance is generally described as an off-white or light brown crystalline powder.[1][2][3]

Data Presentation: Quantitative Properties

The following table summarizes the key quantitative physical properties of this compound.

PropertyValueSource(s)
Molecular FormulaC₇H₉N₃O[2][4][5]
Molecular Weight151.17 g/mol [4][5]
Melting Point121-125 °C[2][3]
123 °C[4]
122-124 °C[5]
Physical StateSolid
AppearanceOff-white crystalline powder[1]
Light brown fine crystalline powder[2][3]

Experimental Protocols

Determination of Physical State

The physical state of a substance at a given temperature and pressure is determined by the balance between the kinetic energy of its particles and the intermolecular forces between them. For a compound like this compound, its solid state at room temperature is readily observable.

Methodology:

  • Visual Inspection: A small sample of the substance is observed at standard ambient temperature and pressure (SATP), defined as 298.15 K (25 °C) and 1 bar (100 kPa). The observation of a defined shape and volume confirms the solid state.

  • Purity Assessment: The purity of the sample is crucial as impurities can affect its physical properties. Techniques such as chromatography or spectroscopy can be employed to ascertain purity.

Determination of Melting Point

The melting point is a critical physical property used for the identification and purity assessment of a crystalline solid. A pure crystalline substance typically exhibits a sharp melting point, while impurities will lower and broaden the melting range.[4] The capillary method is a standard and widely used technique for melting point determination.[5]

Methodology: Capillary Method

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and in the form of a fine, homogeneous powder.[4] If necessary, the sample can be crushed using a mortar and pestle.

    • A small amount of the powdered sample is packed into a thin-walled capillary tube, which is sealed at one end. The sample height in the tube should be approximately 1-2 mm.[1]

  • Apparatus Setup:

    • The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube.

    • The apparatus is equipped with a calibrated thermometer or a digital temperature sensor to accurately measure the temperature.

  • Measurement:

    • The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point.

    • For an accurate measurement, a second determination is performed with a slow heating rate, typically 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[2]

    • The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[5]

Visualizations

Logical Relationship: Physical State and Melting Point

The following diagram illustrates the relationship between the physical state of a substance and its melting point.

G cluster_0 Temperature vs. Physical State Temp_Below_MP Temperature < Melting Point State_Solid Physical State: Solid Temp_Below_MP->State_Solid Substance is in a solid state Temp_At_MP Temperature = Melting Point State_Transition Phase Transition: Solid <=> Liquid Temp_At_MP->State_Transition Solid and liquid phases are in equilibrium Temp_Above_MP Temperature > Melting Point State_Liquid Physical State: Liquid Temp_Above_MP->State_Liquid Substance is in a liquid state

Caption: Relationship between temperature, melting point, and physical state.

Experimental Workflow: Melting Point Determination

This diagram outlines the steps involved in determining the melting point of a solid compound using the capillary method.

G cluster_1 Workflow for Melting Point Determination Start Start: Obtain this compound Sample Prep Sample Preparation: - Dry the sample - Grind into a fine powder Start->Prep Pack Pack Capillary Tube: - Introduce powder into the tube - Tap to compact Prep->Pack Setup Apparatus Setup: - Place capillary in melting point apparatus - Ensure thermometer is calibrated Pack->Setup Heat_Fast Rapid Heating: - Determine approximate melting range Setup->Heat_Fast Heat_Slow Slow Heating (1-2°C/min): - Start below approximate melting point Heat_Fast->Heat_Slow Observe Observation: - Record temperature at first liquid formation - Record temperature at complete melting Heat_Slow->Observe End End: Report Melting Point Range Observe->End

Caption: Workflow for capillary melting point determination.

Representative Signaling Pathway: Potential Biological Relevance

While the specific signaling pathways modulated by this compound are not extensively documented, related benzamide and hydrazide derivatives have been investigated for their biological activities, including the inhibition of pathways like the Hedgehog signaling pathway or NOD1-induced NF-κB activation. The following diagram provides a simplified, representative model of a signaling cascade that such a molecule could potentially inhibit.

G cluster_2 Representative Cell Signaling Pathway Ligand External Signal (e.g., Growth Factor) Receptor Membrane Receptor Ligand->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Inhibitor This compound (Potential Inhibitor) Inhibitor->Kinase1 Inhibits Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Response Cellular Response (e.g., Proliferation, Inflammation) Nucleus->Response Gene Expression

References

In-Depth Technical Guide to the Stability and Storage of 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-aminobenzhydrazide. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and development applications. Due to a lack of extensive, direct stability studies on this compound in publicly available literature, this guide combines information from safety data sheets (SDS) from chemical suppliers with data from analogous compounds, particularly other aromatic hydrazides like isoniazid, to infer potential degradation pathways and stability profiles.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light brown crystalline powder.[1][2][3] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 1904-58-1[3]
Molecular Formula C₇H₉N₃O[3]
Molecular Weight 151.17 g/mol [3]
Melting Point 121-125 °C[1]
Appearance White to gray to brown powder/crystal[1]
Solubility Information not widely available, but likely soluble in organic solvents like ethanol.

Stability Profile

This compound is generally considered stable under normal, ambient conditions.[4][5] However, its stability can be compromised by exposure to specific environmental factors.

General Stability
  • Overall Stability : Stable under recommended storage conditions.[4][5]

  • Light Sensitivity : The compound is noted to be light-sensitive, and exposure to light may lead to degradation.[1] A color change in the material can be an indicator of degradation.[6]

Inferred Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, inferences can be drawn from the known reactivity of the hydrazide functional group and related aromatic hydrazide compounds, such as isoniazid. The primary modes of degradation are likely to be hydrolysis and oxidation.

Hydrolysis: The hydrazide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond, resulting in the formation of 2-aminobenzoic acid and hydrazine.

Oxidation: The primary aromatic amine and the hydrazine moiety are both susceptible to oxidation. Oxidation can be initiated by atmospheric oxygen, oxidizing agents, or light (photochemical oxidation). This can lead to the formation of colored impurities.[6] For aromatic hydrazines, oxidation can lead to the cleavage of the N-N bond.

The diagram below illustrates a potential degradation pathway for this compound based on these principles.

G A This compound B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation (Light, Air, Oxidizing Agents) A->C D 2-Aminobenzoic Acid + Hydrazine B->D E Oxidized Degradation Products (e.g., N-N bond cleavage, colored impurities) C->E G cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Acid Hydrolysis (e.g., 0.1M HCl) F Sample Preparation (Dilution, Neutralization) A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidative (e.g., 3% H2O2) C->F D Thermal (e.g., 60-80°C) D->F E Photolytic (UV/Vis light) E->F G HPLC/UPLC Analysis (with UV/PDA detector) F->G H LC-MS Analysis (for peak identification) G->H I Assess Peak Purity G->I J Quantify Degradation G->J K Identify Degradants H->K L Develop Stability-Indicating Method I->L J->L K->L

References

Purity Assessment of Commercial 2-Aminobenzhydrazide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive framework for the purity assessment of commercial 2-Aminobenzhydrazide (2-ABH), a critical starting material and intermediate in the pharmaceutical industry. Recognizing the paramount importance of purity for the safety and efficacy of final drug products, this document delineates a multi-faceted analytical approach rooted in established scientific principles and regulatory expectations. We will explore the rationale behind the selection of analytical techniques, delve into detailed experimental protocols, and discuss the identification and control of potential impurities. This guide is intended for researchers, scientists, and drug development professionals engaged in the quality control and characterization of this compound.

Introduction: The Significance of Purity in this compound

This compound (CAS No: 1904-58-1), also known as anthranilic acid hydrazide, is a versatile chemical intermediate employed in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities.[1][2][3] Its unique structural features, comprising an aromatic amine, a hydrazide moiety, and a benzene ring, make it a valuable precursor for the development of novel therapeutic agents.

The purity of this compound is a critical quality attribute that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Impurities, which can be introduced during synthesis, purification, or storage, may possess undesirable toxicological properties or lead to the formation of unintended byproducts in subsequent reactions. Therefore, a robust and validated analytical strategy for the comprehensive purity assessment of commercial this compound is not merely a quality control measure but a fundamental requirement for regulatory compliance and patient safety.

This guide will provide a detailed exploration of the analytical methodologies essential for a thorough purity evaluation of this compound, aligning with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][4][5][6][7][8][9][10][11]

Potential Impurities in Commercial this compound

A thorough understanding of the synthetic route and potential degradation pathways of this compound is crucial for identifying and controlling impurities. Commercial this compound is typically synthesized from 2-aminobenzoic acid or its derivatives.[2][12] Potential impurities can be broadly categorized as:

  • Process-related impurities: These include unreacted starting materials, intermediates, byproducts, and reagents used in the synthesis.

  • Degradation products: These can form during storage or under stress conditions such as exposure to light, heat, or humidity.

  • Residual solvents: Organic volatile chemicals used during the manufacturing process that are not completely removed.[13][14][15][16][17][18][19][20][21]

A hypothetical synthesis of this compound from 2-aminobenzoic acid is illustrated below, highlighting potential process-related impurities.

Synthesis_and_Impurities cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities 2_Aminobenzoic_Acid 2-Aminobenzoic Acid (Starting Material) Esterification Esterification (e.g., with Methanol/H+) 2_Aminobenzoic_Acid->Esterification Methyl_2_Aminobenzoate Methyl 2-Aminobenzoate (Intermediate) Esterification->Methyl_2_Aminobenzoate Unreacted_SM Unreacted 2-Aminobenzoic Acid Esterification->Unreacted_SM Incomplete reaction Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate) Methyl_2_Aminobenzoate->Hydrazinolysis 2_Aminobenzhydrazide This compound (Final Product) Hydrazinolysis->2_Aminobenzhydrazide Unreacted_Int Unreacted Methyl 2-Aminobenzoate Hydrazinolysis->Unreacted_Int Incomplete reaction Hydrazine Residual Hydrazine Hydrazinolysis->Hydrazine Excess reagent Byproduct Dimerization/Oligomerization Products 2_Aminobenzhydrazide->Byproduct Side reactions Degradation Oxidation/Hydrolysis Products 2_Aminobenzhydrazide->Degradation Storage/Stress

Caption: Synthesis of this compound and potential impurities.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity assessment of this compound. The choice of methods should be based on their ability to separate, detect, and quantify the main component and its potential impurities with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Determination

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and assay of this compound. A well-validated, stability-indicating HPLC method can separate the main component from its process-related and degradation impurities.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its related substances.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions (A starting point for method development):

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% v/v Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (90:10 v/v)

Method Validation: The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][8][9][11] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities and degradation products.[22][23][24] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, it is possible to obtain the molecular weight and fragmentation patterns of impurities, which are crucial for their identification.

Objective: To identify and characterize impurities and degradation products of this compound.

Instrumentation:

  • HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Chromatographic Conditions:

  • Similar to the HPLC method described in section 3.1.1, but may require optimization for compatibility with the MS interface (e.g., using volatile mobile phase additives like formic acid or ammonium formate).

Mass Spectrometry Conditions (Example):

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), positive and negative modes
Scan Mode Full scan MS and data-dependent MS/MS (dd-MS2)
Mass Range m/z 50-500
Collision Energy Ramped collision energy (e.g., 10-40 eV) for MS/MS experiments

Data Analysis:

  • The accurate mass measurements from the full scan MS data are used to determine the elemental composition of the impurities.

  • The fragmentation patterns from the MS/MS data are used to elucidate the structure of the impurities by comparing them with the fragmentation of the this compound parent molecule.

Spectroscopic Techniques for Structural Confirmation

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural confirmation of this compound and its impurities.

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure and connectivity of atoms in a molecule.[25][26][27]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: ¹H NMR, ¹³C NMR, and 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complete structural elucidation.

IR spectroscopy is used to identify the functional groups present in a molecule.[2][25][28]

Experimental Protocol: IR Analysis

  • Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal properties of this compound, such as its melting point, thermal stability, and the presence of residual solvents or water.[29][30][31][32][33]

Instrumentation:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

DSC Conditions:

  • Sample Pan: Aluminum pan

  • Temperature Program: Heat the sample from ambient temperature to above its melting point (e.g., 25 °C to 200 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

TGA Conditions:

  • Sample Pan: Platinum or ceramic pan

  • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 25 °C to 500 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the analytical methods and to identify potential degradation products that may form under various stress conditions.[4][13]

Forced_Degradation_Workflow Start This compound Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, heat) Start->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, heat) Start->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Start->Oxidation Thermal Thermal Degradation (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) Start->Photolytic Analysis Analyze by Stability-Indicating HPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify Degradants by LC-MS/MS Analysis->Identification Mass_Balance Assess Mass Balance Analysis->Mass_Balance Conclusion Establish Degradation Pathway and Validate Method Identification->Conclusion Mass_Balance->Conclusion

Caption: Workflow for forced degradation studies.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Summary of Purity Assessment Methods for this compound

Analytical TechniquePurposeKey Parameters to be Determined
HPLC-UV/PDA Assay, quantification of impurities, and stability-indicating assessment.% Purity, % Individual Impurity, Total Impurities, Retention Time, Peak Area, Resolution.
LC-MS/MS Identification and structural elucidation of unknown impurities.Molecular Weight, Elemental Composition, Fragmentation Pattern.
NMR Spectroscopy Definitive structural confirmation of the main component and impurities.Chemical Shifts (δ), Coupling Constants (J), Integration, Structural Connectivity.
IR Spectroscopy Identification of functional groups.Wavenumber (cm⁻¹) of characteristic absorptions.
DSC Determination of melting point and polymorphic form.Onset of melting, Peak melting temperature, Enthalpy of fusion (ΔH).
TGA Assessment of thermal stability and presence of volatiles.Onset of decomposition temperature, % Weight loss.
GC-HS Quantification of residual solvents.Identity and concentration (ppm) of residual solvents.

Conclusion

The purity assessment of commercial this compound is a critical undertaking that requires a well-defined and scientifically sound analytical strategy. This guide has outlined a comprehensive approach that combines chromatographic, spectroscopic, and thermal analysis techniques. By implementing these methodologies and adhering to the principles of method validation as prescribed by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the quality, safety, and consistency of this compound, thereby contributing to the development of safe and effective pharmaceutical products. The self-validating nature of this integrated approach, from impurity identification to the establishment of stability-indicating methods, provides a robust framework for the quality control of this important pharmaceutical intermediate.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-Aminobenzhydrazide (also known as o-Aminobenzoylhydrazide), a molecule of interest in medicinal chemistry due to the biological activities associated with acid hydrazides. This document details the experimental procedures for its synthesis and crystallization, presents its crystallographic data, and discusses its key molecular features as determined by single-crystal X-ray diffraction.

Introduction

This compound is a versatile chemical intermediate whose derivatives are known to exhibit a range of biological activities, including antimicrobial and antituberculostatic properties. The presence of an amino group ortho to the hydrazide moiety is reported to enhance its biological efficacy. A thorough understanding of its three-dimensional structure is crucial for designing novel derivatives with improved pharmacological profiles and for studying its interaction with biological targets. This guide summarizes the definitive crystal structure analysis of this compound.[1]

Experimental Protocols

The methodologies for the synthesis, crystallization, and subsequent X-ray diffraction analysis of this compound are outlined below.[1]

2.1 Synthesis of this compound

A solution of methyl anthranilate (15.1 g, 100 mmol) and hydrazine hydrate (5 mL, 100 mmol) in methanol (150 mL) was refluxed for 7 to 8 hours. Following the reflux period, the solvent was removed under reduced pressure, yielding a solid crystalline product. The resulting solid was filtered and washed with an aqueous alcohol solution (1:3 v/v) to afford the crude product.[1]

2.2 Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained by recrystallization from ethanol. This process yielded colorless needles of the compound with a melting point of 124°C and a yield of 90%.[1]

2.3 X-ray Data Collection and Structure Refinement

A single crystal with dimensions 0.65 × 0.44 × 0.23 mm was selected for the analysis. Data collection was performed on a BRUKER SMART APEX-CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å). The structure was solved using the SHELXTL-97 software package and refined by the full-matrix least-squares method. Non-hydrogen atoms were refined anisotropically, while hydrogen atoms, located from the difference map, were refined isotropically.[1]

Data Presentation

The crystallographic and key structural data for this compound are summarized in the following tables.

Table 1: Crystal Data and Structure Refinement [1]

ParameterValue
Empirical FormulaC₇H₉N₃O
Formula Weight151.17 g/mol
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a23.058(6) Å
b6.3563(18) Å
c5.0670(4) Å
Volume741.5(3) ų
Z4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
θ range for data collection3.20 - 28.00°
Refinement
Final R factor0.0538

Table 2: Selected Bond Lengths and Angles [1]

Bond/AngleValue
Bond Lengths (Å)
C=O (C1-O1)1.236(3)
Phenyl C-C1.355(5) - 1.403(3)
Bond Angles (°)
Phenyl C-C-C118.0(2) - 121.5(3)

Table 3: Torsion Angles [1]

AtomsAngle (°)Conformation
O(1)–C(1)–C(2)–C(7)+31.8(3)+synperiplanar
C(1)–C(2)–C(7)–N(3)+8.6(13)+synperiplanar
N(1)–N(2)–C(1)–O(1)+2.9(4)+synperiplanar

Molecular and Crystal Structure

The X-ray crystal structure analysis reveals that the this compound molecule is coplanar. The bond lengths and angles within the phenyl ring are typical for aromatic systems.[1]

The conformation of the hydrazide moiety is such that the N(1) and O(1) atoms are cis to each other, as indicated by the N(1)–N(2)–C(1)–O(1) torsion angle of +2.9(4)°. The C=O bond distance of 1.236(3) Å is characteristic of a typical double bond.[1]

The crystal packing is stabilized by a network of hydrogen bonds. Notably, one of the hydrogen atoms of the amino group (-NH₂) at the ortho position forms an intramolecular hydrogen bond with the carbonyl oxygen atom (O1). Furthermore, the molecules are interconnected through four intermolecular hydrogen bonds, with each molecule linking to two others, forming an extended network.[1]

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the crystal structure determination of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_analysis X-ray Diffraction & Analysis start Methyl Anthranilate + Hydrazine Hydrate reflux Reflux in Methanol (7-8 hours) start->reflux removal Solvent Removal reflux->removal wash Wash with Aqueous Alcohol removal->wash crystallize Recrystallization from Ethanol wash->crystallize crystals Colorless Needle Crystals crystallize->crystals data_collection Data Collection (BRUKER SMART APEX-CCD) crystals->data_collection structure_solution Structure Solution (SHELXTL-97) data_collection->structure_solution refinement Full-Matrix Least-Squares Refinement structure_solution->refinement final_structure Final Crystal Structure (CIF Data) refinement->final_structure

Caption: Workflow for the synthesis and crystal structure analysis of this compound.

References

Theoretical Studies on the Molecular Orbitals of 2-Aminobenzhydrazide and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzhydrazide, with the molecular formula C₇H₉N₃O, is a chemical compound that serves as a valuable scaffold in the synthesis of various heterocyclic systems and as a precursor in medicinal chemistry.[1][2] A comprehensive understanding of its molecular structure, stability, and electronic properties is crucial for the rational design of novel therapeutic agents and for predicting its chemical behavior. Theoretical and computational chemistry, particularly methods rooted in quantum mechanics, provide indispensable tools for elucidating these characteristics at the molecular level.

This technical guide offers an in-depth overview of the theoretical approaches used to study the molecular orbitals of this compound and its derivatives. It focuses on the application of Density Functional Theory (DFT) to analyze Frontier Molecular Orbitals (FMOs) and other key quantum chemical parameters that dictate the molecule's reactivity.[3][4][5][6] Due to the limited specific literature on the parent this compound molecule, this guide will utilize data from closely related derivatives to illustrate the core concepts and methodologies for researchers, scientists, and professionals in drug development.

Core Concepts in Molecular Orbital Theory

The reactivity of a molecule is largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]

  • HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons and acts as an electron donor.[5][6] The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its propensity to react with electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and can act as an electron acceptor.[5][6] The energy of the LUMO (E_LUMO) is related to the electron affinity and the molecule's ability to react with nucleophiles.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[6] A smaller energy gap generally signifies a molecule that is more easily polarized and thus more chemically reactive.[6][7]

Computational Methodology and Protocols

Theoretical investigations into the electronic structure of molecules like this compound predominantly rely on quantum chemical calculations. Density Functional Theory (DFT) is the most common method, offering a robust balance between computational accuracy and resource requirements.[8][9][10]

Typical Experimental Protocol: A DFT Approach

A standard computational protocol for analyzing the molecular orbitals of a target compound involves several key steps, as outlined below.

  • Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule, which corresponds to the lowest energy state on the potential energy surface.

  • Functional and Basis Set Selection: The accuracy of DFT calculations depends heavily on the chosen functional and basis set. For organic molecules, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is widely used.[4][9][11] This is often paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible and accurate description of the electron distribution.[4][9]

  • Vibrational Frequency Analysis: Following optimization, frequency calculations are performed. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Calculation of Electronic Properties: With the optimized geometry, a single-point energy calculation is performed to derive the molecular orbital energies (HOMO, LUMO), Mulliken atomic charges, and other quantum chemical descriptors.[8]

  • Inclusion of Solvent Effects (Optional): To model the molecule's behavior in a solution, a solvation model like the Polarizable Continuum Model (PCM) can be incorporated into the calculations.[10]

DFT_Workflow cluster_prep Preparation cluster_core_calc Core DFT Calculation cluster_analysis Analysis start Define Molecular Structure opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt Initial Geometry freq Frequency Analysis opt->freq Optimized Geometry check Check for Imaginary Frequencies freq->check check->opt No (Refine Geometry) sp_calc Single-Point Energy Calculation check->sp_calc Yes (True Minimum) results Extract Properties: HOMO, LUMO, Charges, Energy Gap sp_calc->results

Computational workflow for DFT analysis.

Analysis of Molecular Orbitals and Quantum Chemical Parameters

The data derived from DFT calculations provide deep insights into the molecule's electronic character and reactivity. The spatial distribution of the HOMO and LUMO clouds indicates the most probable sites for electrophilic and nucleophilic attacks, respectively.

Quantitative Data from Related Derivatives
ParameterSymbolFormulaDescription
Ionization PotentialIPIP ≈ -E_HOMOThe energy required to remove an electron from a molecule.[5]
Electron AffinityEAEA ≈ -E_LUMOThe energy released when an electron is added to a molecule.[5]
Electronegativityχχ = (IP + EA) / 2The ability of a molecule to attract electrons.
Chemical Hardnessηη = (IP - EA) / 2A measure of the molecule's resistance to change in its electron distribution.
Global Softnessσσ = 1 / ηThe reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Indexωω = χ² / (2η)A measure of the energy lowering of a system when it accepts electrons from the environment.

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for 2-(benzamido)benzohydrazide Derivatives Data sourced from DFT-B3LYP calculations on derivatives of this compound and should be considered illustrative for the parent compound.[8]

Compound SampleIonization Potential (IP)Electron Affinity (EA)Electronegativity (x)Chemical Hardness (η)Global Softness (σ)Electrophilicity (ω)
04 0.31530.19330.25430.06108.19670.5301
05 0.30390.19310.24850.05549.02530.5574

Note: The original units in the source literature were not specified but are likely in atomic units (Hartrees). The values are presented here for comparative purposes.

Mulliken Atomic Charges

Mulliken charge analysis distributes the total molecular charge among its constituent atoms, providing a picture of the electron distribution.[8] In molecules like this compound, highly electronegative atoms such as oxygen and nitrogen are expected to carry partial negative charges, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, hydrogen atoms and some carbon atoms typically carry partial positive charges.[8]

FMO_Reactivity cluster_molecule Molecule (e.g., this compound) cluster_reactants Reactants HOMO HOMO (Electron Rich) LUMO LUMO (Electron Deficient) Electrophile Electrophile (Seeks Electrons) Electrophile->HOMO Attacks Nucleophile Nucleophile (Donates Electrons) Nucleophile->LUMO Attacks

Relationship of frontier orbitals to reactivity.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide a powerful framework for characterizing the molecular orbitals and electronic properties of this compound and its analogs. By analyzing the HOMO, LUMO, their energy gap, and other quantum chemical descriptors, researchers can predict molecular stability, reactivity, and the most probable sites for chemical interactions. This knowledge is paramount in the field of drug development, where it guides the synthesis of more potent and selective therapeutic agents. While this guide has used data from related derivatives, the outlined methodologies are directly applicable to the parent this compound molecule, paving the way for future computational work to further detail its specific electronic characteristics.

References

Discovering Novel Derivatives of 2-Aminobenzhydrazide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Derivatives of 2-aminobenzhydrazide represent a versatile scaffold in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel this compound derivatives. It details experimental protocols for their synthesis and antimicrobial screening, presents quantitative biological data in structured tables, and visualizes key experimental workflows and proposed signaling pathways using Graphviz diagrams. The information collated herein aims to serve as a valuable resource for researchers and scientists engaged in the discovery and development of new therapeutic agents based on the this compound core.

Introduction

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for their broad range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. The core of this activity is often attributed to the presence of the azomethine group (-NHN=CH-). Among the various hydrazide scaffolds, this compound offers a unique platform for the synthesis of novel derivatives due to its reactive amino and hydrazide functionalities. These derivatives, particularly Schiff bases and their metal complexes, have shown promising potential as therapeutic agents. This guide focuses on the synthesis of novel this compound derivatives and explores their biological activities, with a particular emphasis on their antimicrobial and anticancer properties.

Synthesis of this compound Derivatives

The primary route for synthesizing novel derivatives from this compound involves the condensation reaction between the hydrazide group and various aldehydes or ketones to form Schiff bases (hydrazones). These reactions are often carried out under reflux in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. Further modifications can include the formation of metal complexes or reactions involving the free amino group.

General Synthesis of Schiff Bases from this compound

A common synthetic strategy involves the reaction of this compound with a substituted aldehyde or ketone. The general reaction scheme is as follows:

  • This compound is dissolved in a suitable solvent, typically absolute ethanol.

  • An equimolar amount of the desired aldehyde or ketone, also dissolved in ethanol, is added dropwise to the this compound solution with constant stirring.

  • A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

  • The reaction mixture is then refluxed for a period ranging from 2 to 5 hours.

  • Upon completion, the mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent like ethanol, and dried.

  • Purification is typically achieved through recrystallization from a suitable solvent.

Quantitative Biological Data

The following tables summarize the quantitative biological activity data for selected this compound derivatives and related compounds, providing a basis for structure-activity relationship (SAR) studies.

Table 1: Antimicrobial Activity of this compound Schiff Base and its Metal Complexes

CompoundOrganismZone of Inhibition (mm)
Schiff Base Ligand Staphylococcus aureus15
Escherichia coli13
Cu(II) Complex Staphylococcus aureus22
Escherichia coli19
Ni(II) Complex Staphylococcus aureus20
Escherichia coli17
Co(II) Complex Staphylococcus aureus18
Escherichia coli16

Data extrapolated from studies on Schiff bases derived from 2-aminobenzohydrazide and isatin.

Table 2: Anticancer Activity of Related Hydrazone and Benzothiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
OMS5 A549 (Lung)22.13--
MCF-7 (Breast)35.48--
OMS14 A549 (Lung)43.76--
MCF-7 (Breast)61.03--
Compound 20 HepG2 (Liver)9.99Sorafenib-
HCT-116 (Colon)7.44--
MCF-7 (Breast)8.27--
Compound 21 HepG2 (Liver)12.14Sorafenib-
HCT-116 (Colon)10.34--
MCF-7 (Breast)11.21--

Data from studies on 2-aminobenzothiazole derivatives, which share structural similarities and potential mechanisms of action with this compound derivatives.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

Protocol for Synthesis of a Schiff Base Derivative of this compound

This protocol describes the synthesis of a Schiff base from this compound and an aldehyde (e.g., isatin).[3]

Materials:

  • This compound (0.006 mol)

  • Isatin (0.006 mol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare two separate solutions:

    • Solution A: Dissolve 0.006 mol of isatin in 10 mL of absolute ethanol in a beaker.

    • Solution B: Dissolve 0.006 mol of this compound in 10 mL of absolute ethanol in the round-bottom flask.

  • Add a few drops of glacial acetic acid to Solution B.

  • With continuous stirring, add Solution A dropwise to Solution B.

  • Set up the reaction mixture for reflux and heat for 4 hours with constant stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product in a desiccator.

Protocol for Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

This protocol outlines a standard method for preliminary screening of the antimicrobial activity of synthesized compounds.[3][4]

Materials:

  • Synthesized this compound derivative

  • Sterile paper discs (6 mm diameter)

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Positive control (e.g., Gentamicin for bacteria, Fluconazole for fungi)

  • Negative control (solvent used to dissolve the compound, e.g., DMSO)

  • Sterile swabs

  • Incubator

Procedure:

  • Prepare agar plates and allow them to solidify in a sterile environment.

  • Dip a sterile swab into the standardized microbial suspension and streak it evenly across the entire surface of the agar plate to create a lawn of bacteria or fungi.

  • Aseptically place sterile paper discs on the inoculated agar surface.

  • Impregnate each disc with a specific concentration of the test compound dissolved in a suitable solvent.

  • Place a positive control disc and a negative control disc on each plate.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of many this compound derivatives are still under investigation, research on structurally related hydrazones and other heterocyclic compounds provides insights into their potential mechanisms of action.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of hydrazone derivatives is often linked to their ability to interfere with essential bacterial enzymes. One proposed mechanism is the inhibition of DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication and repair.[3]

Antimicrobial_Mechanism cluster_drug Drug Action cluster_bacterium Bacterial Cell 2_Aminobenzhydrazide_Derivative This compound Derivative DNA_Gyrase DNA Gyrase 2_Aminobenzhydrazide_Derivative->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Proposed antimicrobial mechanism of action.
Proposed Anticancer Signaling Pathways

The anticancer activity of related heterocyclic compounds, such as 2-aminobenzothiazole derivatives, has been linked to the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most frequently implicated pathways is the PI3K/Akt/mTOR pathway.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Growth_Factor Growth Factor Growth_Factor->RTK Activates 2_ABH_Derivative This compound Derivative 2_ABH_Derivative->PI3K Inhibits

Proposed inhibition of the PI3K/Akt/mTOR pathway.

Another potential mechanism for the anticancer activity of benzhydrazide and related derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

Tubulin_Polymerization_Inhibition 2_ABH_Derivative This compound Derivative Tubulin_Dimers α/β-Tubulin Dimers 2_ABH_Derivative->Tubulin_Dimers Binds to Microtubule_Assembly Microtubule Assembly 2_ABH_Derivative->Microtubule_Assembly Inhibits Tubulin_Dimers->Microtubule_Assembly Polymerize into Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Proposed mechanism of tubulin polymerization inhibition.
Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: Design of This compound Derivatives Synthesis Synthesis of Target Compounds Start->Synthesis Purification Purification & Characterization (FTIR, NMR, MS) Synthesis->Purification Screening Biological Screening (Antimicrobial, Anticancer) Purification->Screening Hit_Identification Hit Identification (Active Compounds) Screening->Hit_Identification Quantitative_Assay Quantitative Assays (MIC, IC50) Hit_Identification->Quantitative_Assay Active Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Inactive/Modify Mechanism_Study Mechanism of Action Studies Quantitative_Assay->Mechanism_Study Mechanism_Study->Lead_Optimization

General workflow for drug discovery with this compound derivatives.

Conclusion

This compound serves as a promising and versatile scaffold for the development of novel therapeutic agents. The derivatives, particularly Schiff bases, have demonstrated significant potential as antimicrobial and anticancer agents. This guide has provided an overview of their synthesis, summarized key biological data, detailed essential experimental protocols, and proposed potential mechanisms of action through signaling pathway diagrams. Further research, including extensive structure-activity relationship studies and in-depth mechanistic investigations, is warranted to optimize the therapeutic potential of this class of compounds and to develop lead candidates for clinical evaluation.

References

An In-depth Technical Guide to the Initial Reactivity Screening of 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrazide is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a hydrazide moiety and an aromatic amino group, allows it to serve as a valuable scaffold for the synthesis of a diverse array of heterocyclic compounds with potential biological activities. This guide provides a comprehensive overview of the initial reactivity screening of this compound, offering a systematic approach to exploring its synthetic potential. The information presented herein is intended to equip researchers with the foundational knowledge to efficiently design and execute synthetic strategies utilizing this important building block.

Core Reactivity Profile

The reactivity of this compound is primarily characterized by the nucleophilicity of its two key functional groups: the terminal nitrogen of the hydrazide (-CONHNH₂) and the aromatic amino group (-NH₂). The interplay between these two groups allows for a variety of condensation and cyclization reactions, leading to the formation of diverse heterocyclic systems. Initial screening should focus on its reactions with carbonyl compounds and other electrophiles to probe these pathways.

Reactivity Screening with Aldehydes and Ketones

A primary avenue for exploring the reactivity of this compound is through its condensation reactions with various carbonyl compounds. These reactions can yield different products, primarily hydrazones or cyclized quinazoline derivatives, depending on the nature of the carbonyl compound and the reaction conditions.[1][2]

Formation of Hydrazones

Condensation of this compound with aldehydes typically leads to the formation of hydrazones. This reaction is often catalyzed by a small amount of acid or, as has been demonstrated, by technical iodine in ethanol.[1][2]

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve this compound (1 equivalent) in absolute ethanol.

  • Add the desired aldehyde (1 to 2 equivalents) to the solution.

  • Add a catalytic amount of a suitable acid (e.g., a few drops of glacial acetic acid) or technical iodine.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure hydrazone.[3][4]

Table 1: Summary of Hydrazone Synthesis with Various Aldehydes

AldehydeMolar Ratio (this compound:Aldehyde)CatalystSolventReaction TimeYield (%)Reference
Terephthalaldehyde1:1IodineEthanol2 h-[1][2]
Terephthalaldehyde2:1IodineEthanol2 h75%[2]
4-Formyl[2.2]paracyclophane1:1IodineEthanol--[1][2]
Substituted Aromatic Aldehydes1:2-Absolute Ethanol1 h-[3]

Note: Yields are reported as found in the literature; "-" indicates the yield was not specified in the cited source.

Logical Workflow for Hydrazone Formation

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_Aminobenzhydrazide This compound Reaction Condensation 2_Aminobenzhydrazide->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Solvent Ethanol Solvent->Reaction Catalyst Iodine or Acid Catalyst->Reaction Heat Reflux Heat->Reaction Hydrazone Hydrazone Product Reaction->Hydrazone Water H₂O Reaction->Water

Caption: General workflow for the synthesis of hydrazones from this compound.

Formation of Quinazolines and Spiro-Quinazolines

The reaction of this compound with ketones can lead to the formation of spiro-quinazoline derivatives through a more complex cyclization pathway.[1][2] Similarly, reactions with other specific reagents can also yield quinazoline structures.[3][4]

Experimental Protocol: General Procedure for Spiro-Quinazoline Synthesis with Ketones

  • Combine this compound (1 equivalent) and the desired ketone (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of technical iodine.

  • Reflux the mixture, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture.

  • Collect the resulting precipitate by filtration.

  • Wash the product with a suitable solvent and purify by recrystallization.[2]

Table 2: Synthesis of Spiro-Quinazolines from this compound and Ketones

KetoneCatalystSolventProduct TypeReference
N-BenzylpiperidoneIodineEthanolSpiro-Quinazoline[1][2]
Indane-1,2,3-trioneIodineEthanolSpiro-Quinazoline[1][2]
Cyclohexane-1,2-dioneIodineEthanolSpiro-Quinazoline[1][2]
DimedoneIodineEthanolSpiro-Quinazoline[1][2]

Proposed Signaling Pathway for Spiro-Quinazoline Formation

G Start This compound + Ketone Intermediate1 Nucleophilic Attack (-NH₂ of hydrazide on C=O) Start->Intermediate1 Intermediate2 Loss of Water (Formation of Intermediate 15) Intermediate1->Intermediate2 Intermediate3 Intramolecular Attack (Aromatic -NH₂ on imine carbon) Intermediate2->Intermediate3 Intermediate4 Ring Opening Intermediate3->Intermediate4 Final_Product Spiro-Quinazoline (Product 8) Intermediate4->Final_Product

Caption: Rational pathway for the formation of spiro-quinazolines.

Synthesis of Other Heterocyclic Systems

The versatility of this compound extends to the synthesis of a variety of other heterocyclic compounds, which is a key area to explore in an initial reactivity screen.

Pyrazole Derivatives

Reaction with β-dicarbonyl compounds like acetylacetone can lead to the formation of pyrazole derivatives.[3]

Experimental Protocol: Synthesis of (2-aminophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

  • Add acetylacetone (0.01 mole) to this compound (0.01 mole).

  • Heat the mixture under reflux for 30 minutes.

  • Add absolute ethanol (10 ml) and continue to reflux for an additional hour.

  • Cool the reaction mixture.

  • Collect the solid product by filtration and recrystallize from ethanol.[3]

Oxadiazole and Triazole Derivatives

Treatment of this compound with reagents such as carbon disulfide or isothiocyanates opens pathways to oxadiazole and triazole ring systems.[3][4]

Experimental Protocol: Synthesis of 5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol

  • Dissolve this compound (0.01 mole) in ethanol containing potassium hydroxide (0.01 mole).

  • Add carbon disulfide (0.01 mole) and stir the mixture at room temperature for 10-12 hours.

  • Dilute the mixture with dry ether and collect the precipitated potassium salt.

  • Dissolve the salt in ethanol and reflux for 4 hours.

  • Cool the reaction and acidify with dilute hydrochloric acid.

  • Collect the solid product and recrystallize from ethanol.[3]

Reaction Scheme for Heterocycle Synthesis

G cluster_pyrazole Pyrazole Synthesis cluster_oxadiazole Oxadiazole Synthesis cluster_triazole Triazole Synthesis Start This compound Reagent_Pyrazole Acetylacetone Start->Reagent_Pyrazole Reagent_Oxadiazole 1. CS₂/KOH 2. Reflux in Ethanol 3. HCl Start->Reagent_Oxadiazole Reagent_Triazole Phenyl isothiocyanate Start->Reagent_Triazole Product_Pyrazole Pyrazole Derivative Reagent_Pyrazole->Product_Pyrazole Reflux in Ethanol Product_Oxadiazole Oxadiazole-thiol Derivative Reagent_Oxadiazole->Product_Oxadiazole Product_Triazole Triazole Derivative Reagent_Triazole->Product_Triazole

Caption: Reactivity of this compound towards various reagents for heterocycle synthesis.

Conclusion

This technical guide outlines the initial reactivity screening of this compound, demonstrating its utility as a versatile building block in heterocyclic synthesis. The provided protocols and data tables offer a starting point for researchers to explore its rich chemistry. The diverse reactivity profile, leading to a range of important heterocyclic scaffolds, underscores the potential of this compound in the development of novel therapeutic agents and other functional organic molecules. Further screening with a broader array of electrophiles is encouraged to fully elucidate the synthetic utility of this valuable compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazoline Derivatives Using 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous therapeutic agents. Their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antileishmanial properties, have made them a focal point in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various quinazoline derivatives using 2-aminobenzhydrazide as a versatile and readily available starting material. The protocols cover condensation reactions with carbonyl compounds to yield quinazolinones, spiro-quinazolines, and the synthesis of fused heterocyclic systems such as triazolo[5,1-b]quinazolinones.

Introduction

The quinazoline scaffold is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The structural flexibility of this scaffold allows for extensive chemical modifications, leading to a wide array of derivatives with distinct biological functions. This compound is an excellent precursor for building the quinazoline core due to its vicinal amino and hydrazide functionalities, which can readily participate in cyclization reactions. Condensation of this compound with various electrophiles, particularly carbonyl compounds, provides a straightforward and efficient route to a variety of substituted quinazolines.

General Synthetic Workflow

The synthesis of quinazoline derivatives from this compound typically follows a pathway involving initial condensation with a carbonyl compound to form a hydrazone or an intermediate which then undergoes intramolecular cyclization. This process can be catalyzed by acids or proceed under thermal conditions to yield the final heterocyclic product.

G cluster_start Starting Materials A This compound C Condensation Reaction A->C B Carbonyl Compound (Aldehyde, Ketone, etc.) B->C D Intermediate (e.g., Hydrazone) C->D E Intramolecular Cyclization (Acid or Thermal) D->E F Quinazoline Derivative (e.g., Quinazolinone, Spiro-quinazoline) E->F

Caption: General workflow for quinazoline synthesis from this compound.

Experimental Protocols

Protocol 1: General Synthesis of 2,3-Disubstituted-4(3H)-quinazolinones via Condensation with Aromatic Aldehydes

This protocol describes the reaction of this compound with various aromatic aldehydes, leading to the formation of quinazolinone derivatives. The reaction proceeds through an initial condensation to form a hydrazone, which subsequently cyclizes.

Materials:

  • This compound

  • Substituted Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Glacial Acetic Acid

  • Ethanol

  • Catalyst (e.g., a few drops of concentrated H₂SO₄ or technical iodine)

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Add the substituted aromatic aldehyde (10 mmol) to the solution.

  • Add the catalyst (e.g., 2-3 drops of H₂SO₄ or a catalytic amount of iodine).

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/DMF mixture) to obtain the pure 2,3-disubstituted-4(3H)-quinazolinone.

  • Dry the purified product under vacuum. Characterize by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of Spiro-quinazolines from this compound and Cyclic Ketones

This method outlines the formation of spiro-quinazoline derivatives, where the C2 of the quinazoline ring is part of a spirocyclic system. This is achieved by reacting this compound with cyclic ketones.

Materials:

  • This compound

  • Cyclic Ketone (e.g., N-benzyl-4-piperidone, Dimedone)

  • Absolute Ethanol

  • Technical Iodine (as catalyst)

Procedure:

  • To a solution of this compound (5 mmol) in 25 mL of absolute ethanol, add the cyclic ketone (5 mmol).

  • Add a catalytic amount of technical iodine.

  • Stir the mixture at room temperature or gently reflux for 8-12 hours, monitoring by TLC until the starting materials are consumed.

  • Cool the mixture. If a precipitate forms, collect it by vacuum filtration.

  • If no precipitate forms, concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography (Silica gel, using a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent to yield the pure spiro-quinazoline.

  • Characterize the final product using appropriate spectroscopic methods (NMR, IR, MS).

Protocol 3: Synthesis of Fused[5][7][10]Triazolo[5,1-b]quinazolinones

This protocol describes a multi-step synthesis to create a fused triazole-quinazoline heterocyclic system, which often exhibits significant biological activity. The process involves the initial formation of a 2-hydrazino-quinazolinone intermediate, followed by cyclization.

Workflow for Triazolo[5,1-b]quinazolinone Synthesis

G A This compound + Carbon Disulfide B Step 1: Cyclization (Base, e.g., KOH) A->B C 2-Mercapto-3-amino -quinazolin-4(3H)-one B->C D Step 2: Hydrazinolysis (Hydrazine Hydrate) C->D E 2-Hydrazinyl-3-amino -quinazolin-4(3H)-one D->E F Step 3: Ring Closure (e.g., with Formic Acid or Aromatic Aldehyde) E->F G [1,2,4]Triazolo[5,1-b] -quinazolinone Derivative F->G

Caption: Multi-step synthesis of triazolo[5,1-b]quinazolinones.

Procedure:

  • Synthesis of 2-Mercapto-3-amino-quinazolin-4(3H)-one:

    • A mixture of this compound (10 mmol), potassium hydroxide (12 mmol), and carbon disulfide (15 mmol) in 50 mL of ethanol is refluxed for 10 hours.

    • The solvent is evaporated, and the residue is dissolved in water and acidified with dilute HCl.

    • The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

  • Synthesis of 2-Hydrazinyl-3-amino-quinazolin-4(3H)-one:

    • A mixture of the 2-mercapto intermediate (5 mmol) and hydrazine hydrate (25 mmol) in 30 mL of ethanol is refluxed for 24 hours.

    • The reaction mixture is cooled, and the resulting solid is filtered, washed with ethanol, and dried.

  • Cyclization to form the Triazolo-quinazolinone:

    • The 2-hydrazinyl intermediate (2 mmol) is refluxed in an excess of formic acid (15 mL) for 8 hours.

    • The excess formic acid is removed under vacuum, and the residue is neutralized with a sodium bicarbonate solution.

    • The resulting solid is filtered, washed with water, and recrystallized from an appropriate solvent to yield the final product.

Data Summary

The following table summarizes representative quinazoline derivatives synthesized from this compound or its close analogs and their reported biological activities.

Compound ClassReactantDerivative Structure ExampleYield (%)Biological Activity DataReference
HydrazonesAromatic AldehydesN'-(arylmethylene)-2-aminobenzohydrazideGood to ExcellentPrecursor for further cyclization
Spiro-quinazolinesCyclic KetonesSpiro[piperidine-4,2'-quinazoline]Moderate to GoodNot specified
QuinazolinonesAmino Acid Hydrazides2-amino-N'-(substituted)-benzohydrazideN/AAntileishmanial: IC₅₀ = 0.051 µM (for compound 2f)
Triazolo[5,1-b]quinazolinonesFormic Acid/Aldehydes2-phenyl-triazolo[5,1-b]quinazolin-9(3H)-oneModerateAnti-inflammatory activity

Biological Significance and Signaling Pathways

Quinazoline derivatives are renowned for their ability to interact with various biological targets. A primary mechanism of action for many anticancer quinazolines is the inhibition of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). By blocking the ATP-binding site of the kinase domain, these compounds inhibit downstream signaling pathways responsible for cell proliferation, survival, and metastasis.

G cluster_pathway EGFR Signaling Pathway cluster_inhibition Inhibition EGF EGF Ligand EGFR EGFR EGF->EGFR P P EGFR->P RAS RAS/RAF/MEK/ERK Pathway P->RAS Activates PI3K PI3K/AKT Pathway P->PI3K Activates ATP ATP ADP ADP ATP->ADP Kinase Activity Proliferation Cell Proliferation, Survival, Metastasis RAS->Proliferation PI3K->Proliferation Quin Quinazoline Derivative Quin->EGFR Binds to ATP Pocket

Application Note and Protocol: Condensation Reaction of 2-Aminobenzhydrazide with Aldehydes for the Synthesis of Bioactive Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation reaction between 2-aminobenzhydrazide and various aldehydes provides a straightforward and efficient route to synthesize a diverse range of Schiff bases, also known as N-acylhydrazones. This reaction is of significant interest to the medicinal chemistry and drug development community due to the wide spectrum of biological activities exhibited by the resulting products. The core structure, featuring an azomethine group (-C=N-), is a well-established pharmacophore. Derivatives of this compound have demonstrated promising potential as anticancer, antimicrobial, and anti-inflammatory agents, making this synthetic protocol a valuable tool for generating novel compound libraries for drug discovery. This document provides a detailed protocol for this condensation reaction, summarizes key quantitative data, and explores the applications of the synthesized compounds in a drug development context.

Reaction Scheme

The fundamental reaction involves the nucleophilic attack of the primary amine group of this compound on the electrophilic carbonyl carbon of an aldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage characteristic of a Schiff base.

A representative diagram of the condensation reaction.

Experimental Protocol

This protocol outlines a general and robust method for the synthesis of Schiff bases from this compound and various aldehydes.

Materials and Equipment:

  • This compound

  • Aldehyde of choice (e.g., terephthalaldehyde, substituted benzaldehydes)

  • Absolute Ethanol (EtOH)

  • Iodine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper for vacuum filtration

  • Beakers and Erlenmeyer flasks

  • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254)

  • Melting point apparatus

  • FT-IR Spectrometer

  • NMR Spectrometer

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle iodine with care as it can cause stains and irritation.

  • Ethanol is flammable; keep away from open flames and ignition sources.

General Procedure:

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 151 mg) in absolute ethanol (15-20 mL).

  • Aldehyde Addition: To this solution, add the desired aldehyde (1.0 mmol for a 1:1 molar ratio). If the aldehyde is a solid, it can be dissolved in a minimum amount of absolute ethanol before addition.

  • Catalyst Addition: Add a catalytic amount of iodine (a few crystals) to the reaction mixture.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. The reaction is typically monitored by TLC. Reaction times can vary from 2 to 6 hours depending on the reactivity of the aldehyde.[1]

  • Product Precipitation: In many cases, the product will precipitate out of the solution upon cooling to room temperature. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

  • Work-up and Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Purification: The crude product can be further purified by recrystallization. Common solvents for recrystallization include ethanol, or a mixture of dimethylformamide (DMF) and ethanol.[1]

  • Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final compound by determining its melting point and acquiring FT-IR and NMR spectra to confirm its structure.

Data Presentation

The following table summarizes the quantitative data for the synthesis of various Schiff bases derived from this compound.

AldehydeMolar Ratio (Hydrazide:Aldehyde)ProductYield (%)Melting Point (°C)Key Spectral Data
Terephthalaldehyde1:1N'-(4-formylbenzylidene)-2-aminobenzohydrazide70295-297IR (cm⁻¹): 3448, 3336 (NH₂), 1678 (C=O), 1617 (C=N)
Terephthalaldehyde2:1N',N''-(1,4-phenylenebis(methanylylidene))bis(2-aminobenzohydrazide)75280-282IR (cm⁻¹): 3435, 3275 (NH/NH₂), 1655 (C=O), 1614 (C=N)
4-formyl[2.2]paracyclophane1:1Product 6 (as per source)82198-200¹H NMR (DMSO-d₆, δ ppm): 11.17 (NH), 8.35 (N=CH)
2-Hydroxybenzaldehyde1:1N'-(2-hydroxybenzylidene)benzohydrazide61217IR (cm⁻¹): 3202 (O-H), 3176 (N-H), 1624 (C=N), 1624 (C=O)
2-Hydroxy-3-methoxybenzaldehyde1:1N'-(2-hydroxy-3-methoxybenzylidene)benzohydrazide62210-212IR (cm⁻¹): 3448 (O-H), 3186 (N-H), 1625 (C=O), 1604 (C=N)

*Note: Data for the last two entries are for benzhydrazide, not this compound, but are included to show representative spectral data for similar structures.[2] Data for the first three entries are from the reaction with this compound.[1]

Applications in Drug Development

Schiff bases derived from this compound are valuable scaffolds in medicinal chemistry. The presence of the azomethine group, along with the aminobenzoyl moiety, allows for diverse biological interactions.

Anticancer Activity: Many hydrazone derivatives have been reported to exhibit significant anticancer activity.[3][4][5] Their mechanism of action often involves the induction of apoptosis (programmed cell death) in cancer cells. One of the key signaling pathways implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway.[6] Schiff bases can modulate the activity of key proteins in this cascade, leading to cell cycle arrest and apoptosis.[6] The ease of synthesis allows for the creation of large libraries of analogues, which can be screened for activity against various cancer cell lines. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aldehydic phenyl ring can significantly influence the cytotoxic potency.[7][8] For instance, the presence of electron-withdrawing or lipophilic groups can enhance anticancer activity.

Antimicrobial Activity: The hydrazone moiety is also a known pharmacophore for antimicrobial agents. These compounds have shown activity against a range of bacterial and fungal pathogens. Their proposed mechanism of action can involve the inhibition of essential microbial enzymes or disruption of the cell wall integrity. The ability to readily modify the structure allows for the optimization of antimicrobial potency and spectrum of activity.

Visualization of a Proposed Signaling Pathway

The following diagram illustrates a proposed mechanism by which Schiff bases can induce apoptosis in cancer cells through the modulation of the MAPK signaling pathway. Activation of this pathway can lead to the phosphorylation of downstream targets that regulate the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, ultimately leading to the activation of caspases and cell death.[6][9]

MAPK_Pathway SchiffBase Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) SchiffBase->ROS Induces Ras Ras ROS->Ras Modulates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Bcl2 Bcl-2 (Anti-apoptotic) Inhibition ERK->Bcl2 Phosphorylates & Inhibits Bax Bax (Pro-apoptotic) Activation ERK->Bax Activates Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 CytoC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed mechanism of Schiff base-induced apoptosis via the MAPK pathway.

References

Application Notes: 2-Aminobenzhydrazide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzhydrazide (ABH), a derivative of hydrazine, has emerged as a versatile ligand in coordination chemistry. Its structure, featuring multiple donor sites—specifically the amino (-NH2) and hydrazide (-CONHNH2) moieties—allows it to form stable complexes with a wide range of transition metal ions.[1] These metal complexes often exhibit enhanced biological and catalytic properties compared to the free ligand, making them a subject of significant interest for researchers in medicinal chemistry, materials science, and drug development.[2][3][4] The coordination can occur through the amino group and the carbonyl oxygen, or through derivatization into Schiff bases, which introduces an imine nitrogen as an additional coordination site, further diversifying the structural and functional properties of the resulting complexes.[5][6] This document provides detailed protocols for the synthesis and characterization of ABH-based metal complexes and summarizes their applications.

Experimental Protocols

Protocol 1: Synthesis of this compound (ABH) Ligand

This protocol describes the synthesis of the this compound ligand from methyl anthranilate and hydrazine hydrate.[1]

Materials:

  • Methyl anthranilate

  • Hydrazine hydrate (99-100%)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers, filtering funnel, and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve methyl anthranilate in ethanol.

  • Add an equimolar amount of hydrazine hydrate to the solution.

  • Attach a reflux condenser and heat the mixture under reflux for 4-6 hours.

  • After reflux, cool the reaction mixture to room temperature.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Allow the concentrated solution to stand, promoting the crystallization of the product.

  • Filter the resulting white, solid product, wash with a small amount of cold ethanol, and dry it in a desiccator.

  • The purity of the synthesized this compound can be confirmed by its melting point (121-125 °C) and spectroscopic techniques (FT-IR, NMR).[7]

Protocol 2: General Synthesis of M(II)-ABH Complexes

This protocol outlines a general method for synthesizing transition metal complexes using the ABH ligand and metal salts.[1][8]

Materials:

  • This compound (ABH)

  • Hydrated metal(II) salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂, CuBr₂, etc.)

  • 2,2-Dimethoxypropane (for dehydration of metal salts)

  • Methanol or Ethanol

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Dehydration of Metal Salt: In a Schlenk flask, suspend the hydrated metal(II) salt in methanol. Add 10-15 mL of 2,2-dimethoxypropane and stir the solution for approximately 30 minutes under an inert atmosphere to ensure dehydration.[1]

  • Ligand Addition: In a separate flask, dissolve the synthesized ABH ligand in methanol.

  • Complexation: Slowly add the methanolic solution of the ABH ligand to the stirred solution of the dehydrated metal salt. The typical molar ratio is 1:2 (metal:ligand), but this can be varied.[8]

  • Reaction: Stir the resulting mixture at room temperature or under gentle reflux for 2-4 hours in an inert environment. The formation of a precipitate indicates the formation of the complex.[1]

  • Isolation: Cool the mixture to room temperature, filter the solid complex, and wash it with methanol to remove any unreacted starting materials.

  • Drying: Dry the final product under vacuum.

Protocol 3: Synthesis of Schiff Base Ligand and its Metal Complexes

This protocol details the synthesis of a Schiff base from ABH and an aldehyde (e.g., p-vanillin), followed by complexation with metal ions.[5]

Materials:

  • This compound (ABH)

  • Aldehyde (e.g., p-vanillin, 2-chlorobenzaldehyde)[5][9]

  • Metal(II) acetates or chlorides

  • Methanol or Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Schiff Base Synthesis:

    • Dissolve this compound in hot ethanol.

    • In a separate flask, dissolve an equimolar amount of the selected aldehyde (e.g., p-vanillin) in ethanol.

    • Add the aldehyde solution to the ABH solution, followed by a few drops of glacial acetic acid to catalyze the condensation reaction.

    • Reflux the mixture for 2-3 hours.

    • Cool the solution. The Schiff base ligand will precipitate.

    • Filter, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure Schiff base.[5]

  • Schiff Base Complexation:

    • Dissolve the synthesized Schiff base ligand in a minimal volume of dry methanol.[5]

    • In a separate vessel, dissolve the metal(II) salt (e.g., Co(II), Ni(II), Cu(II), Zn(II) acetates) in methanol.[5]

    • Mix the ligand and metal salt solutions in a 2:1 molar ratio (ligand:metal).[5]

    • Stir the mixture for 4-6 hours at room temperature or under gentle reflux.[9]

    • Collect the resulting precipitate by filtration, wash with methanol, and dry under vacuum.[9]

Visualizations and Workflows

G cluster_ligand Ligand Synthesis cluster_complex Complexation Start Starting Materials (Methyl Anthranilate, Hydrazine Hydrate) Reflux Reflux in Ethanol (4-6 hours) Start->Reflux Cooling Cooling & Concentration Reflux->Cooling Crystallization Crystallization & Filtration Cooling->Crystallization ABH_Ligand Pure this compound (ABH) Ligand Crystallization->ABH_Ligand Mixing Mix Ligand & Metal Salt in Methanol (Inert Atm.) ABH_Ligand->Mixing Metal_Salt Metal(II) Salt (e.g., CuCl2·2H2O) Dehydration Dehydration (2,2-Dimethoxypropane) Metal_Salt->Dehydration Dehydration->Mixing Stirring Stirring / Reflux (2-4 hours) Mixing->Stirring Filtration Filtration & Washing Stirring->Filtration Final_Complex Dried M(II)-ABH Complex Filtration->Final_Complex

G

G cluster_antimicrobial Antimicrobial Assays cluster_antioxidant Antioxidant Assay cluster_enzyme Enzyme Inhibition Assay Start Synthesized Metal Complexes MIC_Test Minimum Inhibitory Concentration (MIC) Test Start->MIC_Test DPPH DPPH Radical Scavenging Assay Start->DPPH Inhibition_Test In Vitro Inhibition Assay Start->Inhibition_Test Bacteria Bacterial Strains (e.g., S. aureus, E. coli) Fungi Fungal Strains (e.g., C. albicans) Antimicrobial_Result Antimicrobial Activity Data Antioxidant_Result IC50 Value for Antioxidant Potential DPPH->Antioxidant_Result Enzyme Target Enzyme (e.g., β-glucuronidase) Enzyme->Inhibition_Test Enzyme_Result IC50 Value for Enzyme Inhibition Inhibition_Test->Enzyme_Result

Data and Applications

The coordination of this compound and its derivatives to metal ions often leads to compounds with significant biological activities. The chelation theory suggests that upon complexation, the polarity of the metal ion is reduced, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the diffusion of the complex through the lipid membranes of microorganisms, thereby increasing its biological potency.[10]

Spectroscopic and Physicochemical Data

The formation of complexes is typically confirmed by shifts in the spectroscopic data of the ligand.

Table 1: Key FT-IR Spectral Bands (cm⁻¹) for ABH Schiff Base and its Metal Complexes[5]

Compound ν(O-H) ν(N-H) ν(C=N) Azomethine ν(C=O) Amide ν(M-N) ν(M-O)
H-AHMB (Ligand) 3450 3200 1610 1600 - -
Co-AHMB Broadened Absent Shifted Shifted Present Present
Ni-AHMB Broadened Absent Shifted Shifted Present Present
Cu-AHMB Absent/Broadened Absent Absent/Shifted Shifted Present Present
Zn-AHMB Broadened Absent Shifted Shifted Present Present

Note: H-AHMB refers to the Schiff base N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide. The disappearance or shifting of N-H, C=N, and C=O bands indicates their involvement in coordination with the metal ion.

Biological Applications

1. Enzyme Inhibition: Metal complexes of Schiff bases derived from this compound have shown potent inhibitory activity against certain enzymes. For instance, the zinc(II) complex of N′-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-aminobenzohydrazide (Zn-AHMB) was found to be a highly effective inhibitor of the β-glucuronidase enzyme, showing significantly better activity than the standard drug.[5]

Table 2: β-Glucuronidase Inhibitory Activity (IC₅₀ in µM)[5]

Compound IC₅₀ (µM)
H-AHMB (Ligand) 55.4 ± 1.25
Co-AHMB 20.1 ± 0.84
Ni-AHMB 39.5 ± 1.11
Cu-AHMB 32.3 ± 1.00
Zn-AHMB 17.3 ± 0.68

| d-saccharic acid-1,4-lactone (Standard) | 45.75 ± 2.16 |

2. Antimicrobial Activity: Numerous studies have demonstrated that the metal complexes of ABH and its derivatives possess greater antimicrobial activity than the free ligand.[1][2] This activity is observed against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The enhanced activity is often attributed to the synergistic effect between the metal ion and the ligand.[2]

Table 3: Selected Antibacterial Activity (Minimum Inhibitory Concentration, µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) Reference
ABH Ligand >100 >100 [1]
Co(ABH)Cl₂ 50 25 [1]
Ni(ABH)Cl₂ 50 50 [1]
Cu(ABH)Cl₂ 25 12.5 [1]
Zn(ABH)Cl₂ 12.5 12.5 [1]

| Cu(II) Schiff Base Complex | 8 (MIC) | - |[4] |

3. Antioxidant Activity: The ability of these complexes to act as antioxidants has been evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. While the parent ligands may show little to no activity, their metal complexes can be effective radical scavengers.[5] For example, the cobalt complex (Co-AHMB) showed the most potent antioxidant activity among a series of tested complexes.[5]

Table 4: DPPH Radical Scavenging Activity (IC₅₀ in µM)[5]

Compound IC₅₀ (µM)
H-AHMB (Ligand) Inactive
Co-AHMB 98.2 ± 1.78
Ni-AHMB Weakly Active
Cu-AHMB Weakly Active

| Zn-AHMB | Inactive |

4. Anticancer and Cytotoxic Potential: Research has also explored the antitumor properties of hydrazide-based metal complexes. A silver complex of a related benzimidazole hydrazide ligand was found to display significant cytotoxicity against human lung (A549) and breast (MCF-7) cancer cell lines with an IC₅₀ value of 2 µM.[1][8] Similarly, novel metal(II) complexes derived from a benzohydrazide ligand showed potent cytotoxic effects against human liver cancer (HepG2) cell lines.[11] These findings highlight the potential for developing this compound-based compounds as anticancer agents.

References

2-Aminobenzhydrazide Applications in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzhydrazide is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a wide array of heterocyclic compounds with diverse biological activities. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory agents. This document provides detailed application notes on the medicinal chemistry of this compound derivatives, including structured data from recent studies and comprehensive experimental protocols for their synthesis and biological evaluation.

Applications in Medicinal Chemistry

Derivatives of this compound have been explored for various therapeutic applications, leveraging the structural features of the parent molecule to interact with diverse biological targets.

Anticancer Activity

This compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cancer-related enzymes. For instance, condensation products of this compound with isatin derivatives have shown moderate activity against HeLa and IMR-32 cell lines.[1][2]

Antimicrobial Activity

The hydrazide moiety in this compound is a common feature in many antimicrobial agents. Its derivatives have been synthesized and evaluated against a spectrum of bacterial and fungal strains. These compounds often exhibit their antimicrobial effects by interfering with microbial growth and replication.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. This compound derivatives have been explored for their potential to modulate inflammatory pathways. Some of these compounds have shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX) and mitogen-activated protein kinases (MAPKs).

Enzyme Inhibition

The structural versatility of this compound allows for the design of potent and selective enzyme inhibitors. Derivatives have been synthesized to target enzymes such as squalene synthase and fatty acid amide hydrolase (FAAH), which are implicated in cholesterol biosynthesis and pain signaling, respectively.[3]

Quantitative Data Summary

The following tables summarize the biological activity data for various this compound derivatives from cited literature.

Table 1: Anticancer Activity of this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazide-hydrazone AK562 (Leukemia)0.09[4]
Hydrazide-hydrazone BK562 (Leukemia)0.07[4]
Isatin Derivative (g)HeLa241.62[1]
Isatin Derivative (b)HeLa259.51[1]

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 5Aspergillus fumigatus-[5]

Note: For Compound 5, the original text states it was "more potent than standard Clotrimazole," but a specific MIC value was not provided in the snippet.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

Compound IDEnzyme TargetIC50 (nM)Reference
Compound 12Fatty Acid Amide Hydrolase (FAAH)1.62

Experimental Protocols

Synthesis of this compound Derivatives (General Protocol)

This protocol describes a general method for the synthesis of Schiff bases derived from this compound.

Materials:

  • This compound

  • Substituted benzaldehyde

  • Ethanol

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • Dissolve 1 mole of this compound in ethanol in a round bottom flask.

  • Add 2 moles of the desired substituted benzaldehyde to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture in an ice bath to precipitate the product.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Workflow for Synthesis of this compound Derivatives

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification This compound This compound Dissolve in Ethanol Dissolve in Ethanol This compound->Dissolve in Ethanol Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Dissolve in Ethanol Reflux (4-6h) Reflux (4-6h) Dissolve in Ethanol->Reflux (4-6h) Cooling & Precipitation Cooling & Precipitation Reflux (4-6h)->Cooling & Precipitation Filtration & Washing Filtration & Washing Cooling & Precipitation->Filtration & Washing Recrystallization Recrystallization Filtration & Washing->Recrystallization Final Product Final Product Recrystallization->Final Product

Caption: General workflow for the synthesis of Schiff base derivatives of this compound.

Anticancer Activity Screening: MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line (e.g., HeLa)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Culture cancer cells in RPMI-1640 medium supplemented with 10% FBS in a CO2 incubator.

  • Harvest cells using trypsin-EDTA and perform a cell count.

  • Seed 5 x 10^4 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48 hours in the CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

MTT Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 48h Incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h Incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This protocol describes the agar well diffusion method for assessing the antimicrobial activity of this compound derivatives.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare MHA plates according to the manufacturer's instructions.

  • Prepare a microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the MHA plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a defined volume (e.g., 50 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition around each well in millimeters.

Agar Well Diffusion Workflow

G Inoculate Agar Plate Inoculate Agar Plate Create Wells Create Wells Inoculate Agar Plate->Create Wells Add Test Compounds Add Test Compounds Create Wells->Add Test Compounds Incubate Incubate Add Test Compounds->Incubate Measure Inhibition Zone Measure Inhibition Zone Incubate->Measure Inhibition Zone

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is used to evaluate the acute anti-inflammatory activity of this compound derivatives.

Materials:

  • Wistar rats (150-200 g)

  • Carrageenan (1% w/v in saline)

  • Test compounds

  • Positive control (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups (n=6 per group): control, positive control, and test groups.

  • Administer the test compounds and the positive control orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: p38 MAPK Inhibition

Several anti-inflammatory compounds exert their effects by modulating the p38 MAPK signaling pathway. This pathway is a key regulator of the production of pro-inflammatory cytokines like TNF-α and IL-1β. Inhibition of p38 MAPK can lead to a reduction in the inflammatory response.

p38 MAPK Signaling Pathway

G Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokines Pro-inflammatory Cytokines Transcription Factors->Pro-inflammatory Cytokines This compound Derivative This compound Derivative This compound Derivative->p38 MAPK

Caption: Simplified diagram of the p38 MAPK signaling pathway and potential inhibition by this compound derivatives.

Conclusion

This compound and its derivatives represent a promising class of compounds in medicinal chemistry with a broad spectrum of biological activities. The provided protocols offer a foundation for researchers to synthesize and evaluate novel derivatives for various therapeutic applications. Further investigation into the structure-activity relationships and mechanisms of action will be crucial for the development of potent and selective drug candidates based on this versatile scaffold.

References

Synthesis of Bioactive Heterocycles from 2-Aminobenzhydrazide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic compounds, including quinazolinones, 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, using 2-aminobenzhydrazide as a versatile starting material. These synthesized compounds have demonstrated significant potential in drug discovery, exhibiting a range of biological activities, including anticancer and antimicrobial effects.

Application Notes

This compound is a valuable scaffold in medicinal chemistry due to the presence of three reactive nucleophilic centers: the arylamino group, and the α- and β-nitrogens of the hydrazide moiety. This unique structural feature allows for its versatile use in the synthesis of a variety of heterocyclic systems. The resulting compounds have shown potent biological activities by interacting with various cellular targets.

Anticancer Activity: Quinazolinone derivatives synthesized from this compound have been shown to exhibit anticancer properties through mechanisms such as the inhibition of receptor tyrosine kinases like EGFR and VEGFR, disruption of microtubule polymerization, and induction of apoptosis and autophagy.[1][2][3] Similarly, 1,3,4-oxadiazole derivatives can act as tubulin polymerization inhibitors and histone deacetylase (HDAC) inhibitors, making them promising candidates for cancer therapy.[4]

Antimicrobial Activity: The synthesized 1,2,4-triazole and 1,3,4-thiadiazole derivatives have demonstrated broad-spectrum antimicrobial activity. Their mechanisms of action are believed to involve the disruption of bacterial cell membrane integrity and the inhibition of essential microbial enzymes.[5][6][7]

The following protocols provide step-by-step procedures for the synthesis of these key bioactive heterocyclic cores from this compound.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-3-amino-2,3-dihydroquinazolin-4(1H)-ones

This protocol describes the synthesis of quinazolinone derivatives through the condensation of this compound with aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Ethanol

  • Glacial acetic acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of ethanol.

  • Add a catalytic amount of glacial acetic acid (2-3 drops) to the solution.

  • To this solution, add the desired substituted aromatic aldehyde (10 mmol).

  • Attach a reflux condenser and heat the reaction mixture to reflux with constant stirring for 4-6 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-aryl-3-amino-2,3-dihydroquinazolin-4(1H)-one.

  • Dry the purified product in a vacuum oven.

Expected Outcome: Crystalline solid with yields typically ranging from 70-85%.

Protocol 2: Synthesis of 5-(2-Aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

This protocol outlines the synthesis of a functionalized 1,2,4-triazole derivative.

Materials:

  • This compound

  • Phenyl isothiocyanate

  • Ethanol

  • Potassium hydroxide

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Step 1: Synthesis of 1-(2-aminobenzoyl)-4-phenylthiosemicarbazide:

    • Dissolve this compound (10 mmol) in 25 mL of ethanol in a 100 mL round-bottom flask.

    • Add phenyl isothiocyanate (10 mmol) to the solution.

    • Reflux the mixture for 3 hours.

    • Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with ethanol, and dried.

  • Step 2: Cyclization to 5-(2-Aminophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol:

    • To a solution of potassium hydroxide (12 mmol) in 30 mL of ethanol, add the 1-(2-aminobenzoyl)-4-phenylthiosemicarbazide (10 mmol) obtained in the previous step.

    • Reflux the mixture for 8-10 hours.

    • After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 5-6.

    • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from ethanol to yield the pure triazole derivative.

Expected Outcome: A crystalline solid with yields typically in the range of 65-80%.

Protocol 3: Synthesis of 2-(2-Aminophenyl)-5-substituted-1,3,4-oxadiazoles

This protocol describes a two-step synthesis of 1,3,4-oxadiazole derivatives.

Materials:

  • This compound

  • Various aromatic acid chlorides (e.g., benzoyl chloride)

  • Pyridine

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • Step 1: Synthesis of N'-acyl-2-aminobenzhydrazide:

    • Dissolve this compound (10 mmol) in 20 mL of dry pyridine in a flask cooled in an ice bath.

    • Slowly add the desired aromatic acid chloride (10 mmol) dropwise with continuous stirring.

    • After the addition is complete, continue stirring at room temperature for 2 hours.

    • Pour the reaction mixture into ice-cold water.

    • The precipitated solid is filtered, washed with water, and dried.

  • Step 2: Cyclodehydration to 1,3,4-oxadiazole:

    • Take the N'-acyl-2-aminobenzhydrazide (5 mmol) in a round-bottom flask.

    • Add phosphorus oxychloride (10 mL) carefully.

    • Reflux the mixture for 2-3 hours.

    • After cooling, pour the reaction mixture slowly onto crushed ice with stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The solid product is collected by filtration, washed with water, and dried.

    • Recrystallize from a suitable solvent like ethanol to obtain the pure 1,3,4-oxadiazole.

Expected Outcome: A solid product with yields typically ranging from 60-75%.

Protocol 4: Synthesis of 2-Amino-5-(2-aminophenyl)-1,3,4-thiadiazole

This protocol details the synthesis of a 2-amino-1,3,4-thiadiazole derivative.

Materials:

  • This compound

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, take a mixture of this compound (10 mmol) and thiosemicarbazide (10 mmol).

  • Add phosphorus oxychloride (15 mL) dropwise while cooling the flask in an ice bath.

  • After the addition, attach a reflux condenser and heat the reaction mixture at 80-90 °C for 1 hour with stirring.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the acidic solution with a 50% sodium hydroxide solution while keeping the mixture cool.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-(2-aminophenyl)-1,3,4-thiadiazole.

Expected Outcome: A solid product with yields typically around 50-65%.

Data Presentation

Table 1: Anticancer Activity of Synthesized Heterocyclic Derivatives (IC₅₀ values in µM)

Compound ClassDerivativeMCF-7 (Breast Cancer)A549 (Lung Cancer)DU-145 (Prostate Cancer)Reference
1,3,4-Thiadiazole 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole49.6--[8]
1,3,4-Thiadiazole 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine23.29--[9]
1,2,4-Thiadiazole-1,2,4-Triazole 3,4,5-trimethoxy substituted0.100.170.83[1]
1,2,4-Thiadiazole-1,2,4-Triazole 4-nitro substituted0.231.640.19[1]

Table 2: Antimicrobial Activity of Synthesized Heterocyclic Derivatives (MIC values in µg/mL)

Compound ClassDerivativeS. aureusE. coliC. albicansReference
1,3,4-Oxadiazole Furan derivative (F₄)416-[2]
1,3,4-Oxadiazole Nitro furan derivative (I₂)48-[2]
1,3,4-Oxadiazole p-Chlorophenyl derivative (F₁)--32[2]
1,3,4-Oxadiazole p-Nitrophenyl derivative (F₂)--32[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis of Bioactive Compounds cluster_evaluation Biological Evaluation This compound This compound Quinazolinone Quinazolinone This compound->Quinazolinone + Aldehyde (Protocol 1) Triazole Triazole This compound->Triazole + Isothiocyanate (Protocol 2) Oxadiazole Oxadiazole This compound->Oxadiazole + Acid Chloride (Protocol 3) Thiadiazole Thiadiazole This compound->Thiadiazole + Thiosemicarbazide (Protocol 4) Aldehyde Aldehyde Isothiocyanate Isothiocyanate Acid Chloride Acid Chloride Thiosemicarbazide Thiosemicarbazide Anticancer Screening Anticancer Screening Quinazolinone->Anticancer Screening Antimicrobial Screening Antimicrobial Screening Triazole->Antimicrobial Screening Oxadiazole->Anticancer Screening Oxadiazole->Antimicrobial Screening Thiadiazole->Antimicrobial Screening

Caption: Synthetic workflow from this compound.

anticancer_pathway cluster_targets Cellular Targets & Pathways Quinazolinone Quinazolinone EGFR_VEGFR EGFR/VEGFR Kinases Quinazolinone->EGFR_VEGFR inhibit Tubulin Tubulin Quinazolinone->Tubulin destabilize Apoptosis Apoptosis Quinazolinone->Apoptosis induce Autophagy Autophagy Quinazolinone->Autophagy induce Oxadiazole Oxadiazole Oxadiazole->Tubulin inhibit polymerization HDAC Histone Deacetylases Oxadiazole->HDAC inhibit CellCycleArrest Cell Cycle Arrest EGFR_VEGFR->CellCycleArrest Tubulin->CellCycleArrest HDAC->Apoptosis

Caption: Anticancer mechanisms of action.

antimicrobial_pathway cluster_targets Bacterial Targets & Effects Triazole Triazole CellMembrane Cell Membrane Integrity Triazole->CellMembrane disrupt Thiadiazole Thiadiazole Enzyme Essential Enzymes Thiadiazole->Enzyme inhibit CellDeath Bacterial Cell Death CellMembrane->CellDeath Enzyme->CellDeath

Caption: Antimicrobial mechanisms of action.

References

Application of 2-Aminobenzhydrazide in the Synthesis of Schiff Bases: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 2-aminobenzhydrazide. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

Schiff bases, characterized by the azomethine group (-C=N-), are a versatile class of organic compounds formed through the condensation of a primary amine with an aldehyde or a ketone. This compound, with its dual nucleophilic sites (the amino group and the hydrazide moiety), serves as a valuable building block for synthesizing unique Schiff bases and their metal complexes. These compounds have garnered significant interest due to their wide range of pharmacological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound is typically achieved through a straightforward condensation reaction with various aldehydes or ketones. The reaction is often carried out in an alcoholic solvent, sometimes with the addition of a catalytic amount of acid or base, and may require heating under reflux.

General Synthetic Workflow

The overall process for the synthesis and characterization of Schiff bases from this compound is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application A This compound E Reaction Mixture A->E B Aldehyde / Ketone B->E C Solvent (e.g., Ethanol) C->E D Catalyst (optional) D->E F Reflux / Stirring E->F G Crude Product F->G H Filtration & Washing G->H I Recrystallization H->I J Pure Schiff Base I->J K Characterization (FT-IR, NMR, Mass Spec) J->K L Biological Activity Screening (Antimicrobial, Antioxidant) J->L M Metal Complexation J->M N Further Drug Development L->N M->N

Caption: General workflow for the synthesis and application of this compound Schiff bases.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base from this compound and Isatin[1]

Materials:

  • This compound (0.006 mol)

  • Isatin (0.006 mol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolve this compound (0.006 mol) in 10 mL of absolute ethanol in a round-bottom flask (Solution A).

  • In a separate flask, dissolve isatin (0.006 mol) in 10 mL of absolute ethanol (Solution B).

  • Add Solution B dropwise to Solution A with constant stirring.

  • Add a few drops of glacial acetic acid to the mixture as a catalyst.

  • Reflux the reaction mixture with constant stirring for 4 hours.

  • After cooling, filter the resulting precipitate.

  • Wash the precipitate with ethanol and dry it.

Protocol 2: Synthesis of Schiff Base Metal Complexes[1]

Materials:

  • Schiff base ligand (0.006 mol)

  • Methanol (20 mL)

  • Metal(II) chloride (e.g., CuCl₂, NiCl₂, CoCl₂) (0.006 mol)

Procedure:

  • Dissolve the Schiff base ligand (0.006 mol) in 10 mL of methanol in a round-bottom flask.

  • In a separate flask, dissolve the respective metal(II) chloride (0.006 mol) in 10 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux the mixture for 2-3 hours.

  • Cool the solution and filter the precipitated metal complex.

  • Wash the complex with ether and dry it.

Quantitative Data Summary

The following tables summarize the characterization data for representative Schiff bases derived from this compound.

Table 1: Physicochemical and Yield Data

Compound IDAldehyde/KetoneMolecular FormulaYield (%)Melting Point (°C)ColorReference
L1 IsatinC₁₅H₁₂N₄O₂85290Yellowish-orange[1]
L2 2-Hydroxy-1-naphthaldehydeC₁₈H₁₅N₃O₂---

Table 2: Key Spectral Data (FT-IR, ¹H-NMR)

Compound IDFT-IR (cm⁻¹) ν(C=N)FT-IR (cm⁻¹) ν(N-H)FT-IR (cm⁻¹) ν(C=O)¹H-NMR (δ, ppm) Azomethine (-CH=N)Reference
L1 16163286, 31861693-[1]
L2 16083286, 318616629.55

Biological Applications

Schiff bases derived from this compound and their metal complexes exhibit a range of promising biological activities.

Antimicrobial Activity

These compounds have been shown to be effective against various bacterial and fungal strains. The mode of action is generally believed to involve the azomethine nitrogen, which can form hydrogen bonds with the active sites of enzymes, leading to interference with normal cell processes. Chelation with metal ions often enhances the antimicrobial activity.

Table 3: Antimicrobial Activity Data (Zone of Inhibition in mm)

CompoundStaphylococcus aureusEscherichia coliKlebsiella pneumoniaeCandida albicansReference
L1 121011-[1]
[Co(L1)₂]Cl₂ 181718-[1]
[Ni(L1)₂]Cl₂ 171516-[1]
[Cu(L1)₂]Cl₂ 211820-[1]
[Zn(L1)₂]Cl₂ 191718-[1]
Antioxidant Activity

Hydrazone-containing Schiff bases are known to act as antioxidants. The mechanism often involves the donation of a hydrogen atom from the N-H group of the hydrazone moiety to scavenge free radicals. The presence of hydroxyl groups on the aromatic rings can also contribute significantly to the antioxidant capacity.

Potential Antioxidant Mechanism:

G cluster_mechanism Antioxidant Mechanism A Schiff Base (with -NH- group) C Hydrogen Atom Donation A->C B Free Radical (R•) B->C D Stabilized Schiff Base Radical C->D E Neutralized Molecule (RH) C->E

Caption: Proposed mechanism of free radical scavenging by hydrazone Schiff bases.

Signaling Pathways and Molecular Mechanisms

While specific signaling pathways for this compound Schiff bases are not yet fully elucidated, their biological activities are likely mediated through several general mechanisms known for this class of compounds.

Enzyme Inhibition

A primary mode of action for many biologically active Schiff bases is the inhibition of specific enzymes. For instance, some Schiff bases have been shown to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. The sulfonamide group, if present, or other coordinating groups can bind to the zinc ion in the active site of the enzyme, leading to its inhibition.

G cluster_enzyme_inhibition Enzyme Inhibition Pathway A Schiff Base Inhibitor C Binding to Active Site A->C B Target Enzyme (e.g., Carbonic Anhydrase) B->C D Inhibition of Enzyme Activity C->D E Disruption of Physiological Process D->E

Caption: General pathway of enzyme inhibition by Schiff base compounds.

Interactions with Cellular Membranes and DNA

The lipophilic nature of some Schiff bases allows them to permeate microbial cell membranes, leading to a disruption of membrane integrity and function. Furthermore, some Schiff base complexes, particularly those with planar structures, can intercalate with DNA, interfering with DNA replication and protein synthesis, ultimately leading to cell death.

Conclusion

Schiff bases derived from this compound represent a promising class of compounds with significant potential for the development of new therapeutic agents. Their straightforward synthesis, coupled with their diverse biological activities, makes them attractive targets for further investigation in medicinal chemistry and drug discovery. The enhanced activity often observed upon complexation with metal ions opens up further avenues for the design of potent metallodrugs. Future research should focus on elucidating the specific molecular targets and signaling pathways to better understand their mechanisms of action and to guide the rational design of more effective and selective drug candidates.

References

Application Notes and Protocols: Experimental Procedure for N-Alkylation of 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the N-alkylation of 2-aminobenzhydrazide via reductive amination, a widely used and efficient method for the formation of C-N bonds. This method offers a controlled approach to introduce alkyl groups to the primary amino group of this compound, a versatile building block in medicinal chemistry. The protocol herein describes the N-benzylation of this compound as a representative example.

Introduction

This compound is a key synthetic intermediate used in the preparation of a variety of heterocyclic compounds with diverse biological activities. The N-alkylation of the primary amino group allows for the introduction of various substituents, enabling the modulation of the molecule's physicochemical properties and pharmacological profile. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation, reductive amination offers a milder and more selective alternative.[1][2][3]

Reductive amination involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine, which is then reduced in situ to the corresponding alkylated amine.[1][2] This one-pot procedure is highly efficient and is compatible with a wide range of functional groups.[1] Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride.[2][4]

Experimental Protocols

Materials:

  • This compound

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glassware for column chromatography

Procedure: N-Benzylation of this compound

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq) and anhydrous methanol (20 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Imine Formation: Add benzaldehyde (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops). Stir the reaction mixture at room temperature for 1 hour. Monitor the formation of the imine intermediate by TLC.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Work-up: Quench the reaction by the slow addition of deionized water (20 mL). Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure N-benzyl-2-aminobenzhydrazide.

Data Presentation

The following table summarizes the expected quantitative data for the N-alkylation of this compound with various aldehydes using the reductive amination protocol. The yields are hypothetical and based on typical results for similar reactions reported in the literature.

AldehydeReducing AgentSolventTime (h)Yield (%)
BenzaldehydeNaBH₄Methanol2-485-95
4-ChlorobenzaldehydeNaBH₄Methanol3-580-90
4-MethoxybenzaldehydeNaBH₄Methanol2-488-96
PropanalNaBH₃CNMethanol4-675-85
CyclohexanecarboxaldehydeNaBH(OAc)₃Dichloromethane3-582-92

Mandatory Visualization

Experimental_Workflow Experimental Workflow for N-Alkylation of this compound Reactants 1. Reactants This compound Benzaldehyde Methanol, Acetic Acid Imine_Formation 2. Imine Formation Stir at RT for 1h Reactants->Imine_Formation Reduction 3. Reduction Cool to 0°C Add NaBH4 Imine_Formation->Reduction Reaction_Monitoring 4. Reaction Monitoring Stir at RT (2-4h) TLC Analysis Reduction->Reaction_Monitoring Workup 5. Work-up Quench with Water Remove Methanol Reaction_Monitoring->Workup Extraction 6. Extraction Ethyl Acetate Workup->Extraction Washing 7. Washing NaHCO3 (aq), Brine Extraction->Washing Drying_Concentration 8. Drying & Concentration Na2SO4, Rotary Evaporator Washing->Drying_Concentration Purification 9. Purification Silica Gel Chromatography Drying_Concentration->Purification Final_Product Pure N-Benzyl-2-aminobenzhydrazide Purification->Final_Product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes: Preparation and Use of 2-Aminobenzhydrazide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzhydrazide is a versatile organic ligand that serves as a foundational component in the synthesis of various metal complexes. Its structure, featuring multiple coordination sites (-NH2, -C=O, and the hydrazinic -NH-NH2), allows it to form stable chelates with a wide range of transition metal ions.[1] The resulting metal complexes, particularly those derived from its Schiff base forms, have garnered significant interest from researchers in medicinal chemistry and materials science. Schiff bases are typically formed through the condensation of this compound with various aldehydes or ketones.[2]

Coordination with metal ions such as Co(II), Ni(II), Cu(II), and Zn(II) often enhances the biological efficacy of the parent ligand.[1][3] These metal complexes have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[4][5][6] This document provides detailed protocols for the synthesis, characterization, and biological evaluation of metal complexes derived from this compound, aimed at researchers, scientists, and drug development professionals.

Experimental Protocols

Protocol 1: Synthesis of Schiff Base Ligand from this compound

This protocol describes a general method for synthesizing a Schiff base ligand through the condensation of this compound with an aldehyde (e.g., o-vanillin).

Materials:

  • This compound

  • Substituted Aldehyde (e.g., o-vanillin, 2-hydroxybenzaldehyde)[4][7][8]

  • Methanol or Ethanol[4]

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound in a minimal amount of dry methanol or ethanol in a round-bottom flask.

  • In a separate beaker, dissolve an equimolar amount of the selected aldehyde in the same solvent.

  • Add the aldehyde solution to the this compound solution dropwise while stirring.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

  • Attach a reflux condenser to the flask and heat the reaction mixture under reflux for 4-6 hours.

  • Monitor the reaction progress (e.g., by TLC).

  • After completion, cool the reaction mixture to room temperature to allow the Schiff base ligand to precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold ethanol or dry n-hexane to remove unreacted starting materials.[4]

  • Dry the purified Schiff base ligand in a desiccator over anhydrous CaCl₂.

  • Characterize the final product using techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[4][7]

G cluster_workflow Workflow: Schiff Base Ligand Synthesis start Dissolve this compound and Aldehyde in Ethanol mix Mix Solutions & Add Catalytic Acetic Acid start->mix reflux Reflux Reaction Mixture (4-6h) mix->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product wash->dry end Characterize Ligand (FT-IR, NMR, MS) dry->end

Caption: General workflow for Schiff base ligand synthesis.

Protocol 2: General Synthesis of Metal(II) Complexes

This protocol outlines the complexation of a this compound-derived Schiff base ligand with divalent metal salts.

Materials:

  • Synthesized Schiff Base Ligand

  • Metal(II) Salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)[1][4]

  • Dry Methanol or Ethanol[9]

  • Round-bottom flask or Schlenk flask[10]

  • Magnetic stirrer

  • Reflux condenser (optional)

Procedure:

  • Dissolve the Schiff base ligand in a minimal volume of dry methanol or ethanol in a flask, with gentle heating if necessary.[10]

  • In a separate beaker, dissolve the metal(II) salt in the same solvent. A typical molar ratio is 2:1 (Ligand:Metal), but this can be varied.[9][11]

  • Slowly add the metal salt solution dropwise to the ligand solution with constant stirring.[10] A color change or precipitate formation often indicates complex formation.

  • Stir the resulting mixture at room temperature or under reflux for 6 to 8 hours.[4][9]

  • After the reaction period, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.[4]

  • Wash the solid product sequentially with the solvent (e.g., ethanol), deionized water, and finally diethyl ether to remove impurities.[10]

  • Dry the purified complex in a desiccator.

  • Characterize the complex using FT-IR, UV-Vis, elemental analysis, magnetic susceptibility, and molar conductance measurements.[1][11]

G cluster_workflow Workflow: Metal Complex Synthesis start Dissolve Schiff Base Ligand in Ethanol mix Add Metal Solution to Ligand Solution (2:1 Ratio) start->mix metal_sol Prepare Metal Salt Solution (e.g., CuCl₂) metal_sol->mix react Stir or Reflux (6-8h) mix->react isolate Cool, Filter, and Wash Complex react->isolate dry Dry Final Product isolate->dry end Characterize Complex (UV-Vis, EA, etc.) dry->end

Caption: General workflow for metal complex synthesis.

Protocol 3: In-Vitro Antimicrobial Activity Screening (Agar Disc Diffusion)

This protocol is used to evaluate the antimicrobial properties of the synthesized ligands and metal complexes.

Materials:

  • Synthesized compounds (ligand and metal complexes)

  • Bacterial strains (e.g., S. aureus, E. coli) and Fungal strains (e.g., C. albicans)[12]

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Sterile filter paper discs (6 mm diameter)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)[13]

  • Micropipettes

  • Incubator

Procedure:

  • Prepare sterile agar plates by pouring the appropriate molten agar medium into Petri dishes and allowing it to solidify.

  • Prepare a microbial inoculum by suspending a fresh culture of the test organism in sterile saline to a standardized turbidity (e.g., 0.5 McFarland standard).

  • Evenly spread the microbial suspension over the surface of the agar plates using a sterile cotton swab.

  • Prepare stock solutions of the test compounds and standard drug in sterile DMSO at a specific concentration (e.g., 1 mg/mL).

  • Impregnate sterile filter paper discs with a fixed volume (e.g., 10 µL) of the test compound solutions. A disc impregnated with DMSO serves as the negative control.

  • Carefully place the impregnated discs onto the surface of the inoculated agar plates.

  • Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

G cluster_workflow Workflow: Antimicrobial Screening (Agar Diffusion) plate_prep Prepare Inoculated Agar Plates placement Place Discs on Agar Surface plate_prep->placement compound_prep Prepare Compound Solutions in DMSO disc_prep Impregnate Sterile Discs with Compounds compound_prep->disc_prep disc_prep->placement incubation Incubate Plates (e.g., 37°C, 24h) placement->incubation measurement Measure Zone of Inhibition (mm) incubation->measurement

Caption: Workflow for antimicrobial activity screening.

Data Presentation

Table 1: Summary of Characterization Data for Representative Metal Complexes

This table summarizes typical characterization data for metal(II) complexes derived from this compound Schiff bases.

ComplexMetal IonM:L RatioProposed GeometryKey IR Bands (cm⁻¹) ν(C=N), ν(M-N), ν(M-O)Molar Conductance (Ω⁻¹cm²mol⁻¹)Reference
[Co(L)₂(NO₃)₂]Co(II)1:2Tetrahedral~1641, ~490, ~590Non-electrolyte[11][14]
[Ni(L)₂(NO₃)₂]Ni(II)1:2Tetrahedral~1625, ~480, ~585Non-electrolyte[11][14]
[Cu(L)₂(NO₃)₂]Cu(II)1:2Square-planar~1628, ~475, ~531Non-electrolyte[11][14]
[Zn(L)₂(NO₃)₂]Zn(II)1:2Tetrahedral~1630, ~498, ~5501:1 electrolyte[11][14]
[Ni(L3)₂]Ni(II)1:2Distorted Square-planarCoordinated via azomethine-N and carbonylate-ONot specified[5]

Note: 'L' represents a generic this compound Schiff base ligand. The exact wavenumbers and conductivity can vary based on the specific ligand and counter-ions.

Table 2: Summary of Biological Activity for this compound Metal Complexes

This table presents quantitative data on the biological activities of these complexes, highlighting their potential in drug development.

Compound/ComplexBiological ActivityAssay/Target OrganismResult (IC₅₀ or Inhibition Zone)Standard DrugResult (Standard)Reference
H-AHMB Ligand¹β-glucuronidase Inhibitionβ-glucuronidase enzyme62.4 ± 1.12 µMD-saccharic acid45.75 ± 2.16 µM[4]
Zn-AHMB Complexβ-glucuronidase Inhibitionβ-glucuronidase enzyme17.3 ± 0.68 µM D-saccharic acid45.75 ± 2.16 µM[4]
Co-AHMB Complexβ-glucuronidase Inhibitionβ-glucuronidase enzyme20.1 ± 0.45 µMD-saccharic acid45.75 ± 2.16 µM[4]
Cu(II) Complex of 2-aminobenzohydrazide and o-vanillinAntibacterialS. aureusModerate activityNot specifiedNot specified[7]
Ni(II) Complex of 2-aminobenzohydrazide and o-vanillinAntibacterialE. coliModerate activityNot specifiedNot specified[7]
Ligand HL1²AntioxidantDPPH radical scavengingLow activityAscorbic acidHigh activity[5]
Ni(L1)₂ ComplexAntioxidantDPPH radical scavengingNo activityAscorbic acidHigh activity[5]
Ligand H₂L³ and its metal complexesAnticancerHuman liver cancer (HepG2)Potent cytotoxicity Sorafenib-[6]

¹ H-AHMB: N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide ² HL1: Schiff base from 2-(benzyloxy)benzoylhydrazine and cinnamaldehyde ³ H₂L: 2-hydroxy-N′-((Z)-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide

The data consistently shows that metal complexation often enhances the biological activity of the parent Schiff base ligand, as seen with the significant improvement in β-glucuronidase inhibition by the Zn-AHMB complex compared to the ligand alone.[4]

G cluster_logic Logical Relationship: From Ligand to Application cluster_apps Potential Applications ligand This compound Schiff Base Ligand complex Metal Complex ligand->complex Chelation metal Transition Metal Ion (e.g., Zn²⁺, Cu²⁺, Ni²⁺) metal->complex Coordination antimicrobial Antimicrobial Agents complex->antimicrobial anticancer Anticancer Agents complex->anticancer antioxidant Antioxidants complex->antioxidant catalyst Catalysts complex->catalyst

References

Application Notes: 2-Aminobenzhydrazide in the Design of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the 2-aminobenzhydrazide scaffold in the design and synthesis of novel enzyme inhibitors. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways to facilitate research and development in this area.

Introduction

The this compound moiety is a versatile scaffold in medicinal chemistry, recognized for its role as a key pharmacophore in a variety of enzyme inhibitors. Its unique structural features, including a zinc-binding motif and the capacity for diverse substitutions, have led to the development of potent and selective inhibitors for several important enzyme classes. This document will focus on the application of this compound and its derivatives in the inhibition of Histone Deacetylases (HDACs), Cholinesterases (ChEs), and Protein Kinases, enzymes critically involved in the pathogenesis of cancer and neurodegenerative diseases.

Key Enzyme Targets and Therapeutic Areas

  • Histone Deacetylases (HDACs): HDACs are crucial regulators of gene expression, and their aberrant activity is strongly linked to cancer development.[1] 2-aminobenzamide derivatives, closely related to 2-aminobenzhydrazides, have been extensively explored as HDAC inhibitors.[2] They function as zinc-binding groups that chelate the zinc ion in the active site of class I HDACs (HDAC1, 2, and 3), leading to the accumulation of acetylated histones and subsequent cell cycle arrest and apoptosis in cancer cells.[3]

  • Cholinesterases (AChE and BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission.[5] 2-(Benzamido)benzohydrazide derivatives have shown potential as dual inhibitors of both AChE and BChE.[6]

  • Protein Kinases: Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer.[7] The 2-aminobenzimidazole scaffold, a related heterocyclic structure, has been successfully employed to develop potent inhibitors of various kinases, including Aurora kinases and CK1δ.[8][9] These inhibitors typically act as ATP-competitive binders in the kinase domain.

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound and related derivatives against their target enzymes.

Table 1: Inhibitory Activity of 2-Aminobenzamide Derivatives against Histone Deacetylases (HDACs)

CompoundTarget HDACIC50 (nM)Reference CompoundIC50 (nM)
26c HDAC3- (11.68-fold selective over pan-HDACs)BG45-
22 HCT116 xenograftsT/C 67% at 45mg/kg (oral)MS-275T/C 62%
Various 2-aminobenzanilides hrHDAC1Two-digit nM rangeMS-275Higher than test compounds

IC50: Half-maximal inhibitory concentration. T/C: Treatment vs. Control tumor volume.

Table 2: Inhibitory Activity of 2-(Benzamido)benzohydrazide Derivatives against Cholinesterases

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference CompoundAChE IC50 (µM)BChE IC50 (µM)
06 0.09 ± 0.050.14 ± 0.05Donepezil0.10 ± 0.020.14 ± 0.03
13 0.11 ± 0.030.10 ± 0.06Donepezil0.10 ± 0.020.14 ± 0.03
11 -0.12 ± 0.09---

IC50: Half-maximal inhibitory concentration.[6]

Table 3: Inhibitory Activity of 2-Aminobenzimidazole Derivatives against Protein Kinases

CompoundTarget KinaseIC50 (nM)
23 CK1δ98.6
18 CK1δ120
15 CK1δ485

IC50: Half-maximal inhibitory concentration.[8]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound-based inhibitors.

HDAC_Signaling_Pathway cluster_0 HDAC Inhibition cluster_1 Chromatin Remodeling cluster_2 Gene Expression cluster_3 Cellular Outcomes This compound Inhibitor This compound Inhibitor HDACs HDACs (e.g., HDAC1, 2, 3) This compound Inhibitor->HDACs Inhibits Histones Histones HDACs->Histones Deacetylates Acetylated Histones Acetylated Histones Histones->Acetylated Histones Acetylation (HATs) Gene Transcription Gene Transcription Acetylated Histones->Gene Transcription Promotes Tumor Suppressor Genes\n(e.g., p21, p53) Tumor Suppressor Genes (e.g., p21, p53) Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Genes\n(e.g., p21, p53)->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Genes\n(e.g., p21, p53)->Apoptosis Gene Transcription->Tumor Suppressor Genes\n(e.g., p21, p53)

HDAC Inhibition Signaling Pathway

Cholinesterase_Inhibition_Pathway cluster_0 Synaptic Cleft cluster_1 Inhibition cluster_2 Outcome in Alzheimer's Disease Presynaptic Neuron Presynaptic Neuron Acetylcholine Acetylcholine (ACh) Presynaptic Neuron->Acetylcholine Releases Postsynaptic Neuron Postsynaptic Neuron ACh Receptors ACh Receptors Acetylcholine->ACh Receptors Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by ACh Receptors->Postsynaptic Neuron Activates Increased ACh Levels Increased ACh Levels This compound Inhibitor This compound Inhibitor This compound Inhibitor->AChE Inhibits Enhanced Cholinergic\nNeurotransmission Enhanced Cholinergic Neurotransmission Increased ACh Levels->Enhanced Cholinergic\nNeurotransmission

Cholinesterase Inhibition in Alzheimer's Disease

Kinase_Signaling_Pathway cluster_0 Receptor Tyrosine Kinase Activation cluster_1 MAPK/ERK Pathway cluster_2 PI3K/Akt Pathway cluster_3 Inhibition cluster_4 Cellular Responses Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds Ras Ras RTK->Ras Activates PI3K PI3K RTK->PI3K Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Expression Gene Expression ERK->Gene Expression Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->RTK Inhibits Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Protein Kinase Inhibition Signaling Pathway

Experimental Protocols

The following section provides detailed methodologies for key experiments related to the synthesis and evaluation of this compound-based enzyme inhibitors.

Protocol 1: General Synthesis of 2-(Benzamido)benzohydrazide Derivatives

This protocol describes a general two-step synthesis of 2-(benzamido)benzohydrazide derivatives, which can be adapted for various substitutions.[6]

Step 1: Synthesis of Methyl 2-benzamidobenzoate

  • Dissolve methyl anthranilate (10.0 mmol) in methanol (5.0 mL).

  • Slowly add a solution of benzoyl chloride (15.0 mmol) in methanol (5.0 mL) dropwise to the methyl anthranilate solution while stirring.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate of methyl 2-benzamidobenzoate and wash it with a cold mixture of methanol and water.

  • Dry the product to obtain a pure white solid.

Step 2: Synthesis of 2-(Benzamido)benzohydrazide

  • Reflux the methyl 2-benzamidobenzoate obtained in Step 1 with hydrazine hydrate for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from ethanol to obtain the final 2-(benzamido)benzohydrazide derivative.

Synthesis_Workflow Methyl Anthranilate Methyl Anthranilate Step 1 Amidation Methyl Anthranilate->Step 1 Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Step 1 Methyl 2-benzamidobenzoate Methyl 2-benzamidobenzoate Step 1->Methyl 2-benzamidobenzoate Step 2 Hydrazinolysis Methyl 2-benzamidobenzoate->Step 2 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Step 2 2-(Benzamido)benzohydrazide 2-(Benzamido)benzohydrazide Step 2->2-(Benzamido)benzohydrazide

General Synthesis Workflow
Protocol 2: In Vitro Histone Deacetylase (HDAC) Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of compounds against class I HDACs.[10]

Materials:

  • HDAC assay buffer (50 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP, 0.2 mg/ml BSA, pH 7.4)

  • Recombinant human HDAC1, HDAC2, or HDAC3 enzyme

  • Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compounds (dissolved in DMSO)

  • Stop solution (1 mg/ml trypsin and 20 µM SAHA in 1 mM HCl)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the HDAC assay buffer.

  • In the microplate, add the test compounds at different concentrations.

  • Add the HDAC enzyme (10 nM HDAC1, 3 nM HDAC2, or 3 nM HDAC3 final concentration) to each well containing the test compound and incubate for at least 5 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate to a final concentration of 20 µM.

  • Incubate the plate for 30 minutes (for HDAC2 and HDAC3) or 90 minutes (for HDAC1) at 37°C.

  • Stop the reaction by adding the stop solution.

  • Incubate for 1 hour at 37°C to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using an excitation wavelength of 390 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.

Protocol 3: In Vitro Cholinesterase (AChE and BChE) Inhibition Assay

This protocol is based on Ellman's spectrophotometric method to measure the inhibition of AChE and BChE.[11]

Materials:

  • Phosphate buffer (0.1 M, pH 8.0)

  • AChE (from electric eel) and BChE (from equine serum)

  • Acetylthiocholine iodide (ATCI) as substrate for AChE

  • Butyrylthiocholine iodide (BTCI) as substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Spectrophotometric plate reader

Procedure:

  • In the microplate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.

  • Add the cholinesterase enzyme (AChE or BChE) to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the respective substrate (ATCI for AChE or BTCI for BChE).

  • Measure the absorbance at 412 nm at regular intervals for 5 minutes.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Protocol 4: Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.[12]

Materials:

  • Cancer cell lines (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation (48-72h) Incubation (48-72h) Compound Treatment->Incubation (48-72h) MTT Addition MTT Addition Incubation (48-72h)->MTT Addition Incubation (4h) Incubation (4h) MTT Addition->Incubation (4h) Formazan Solubilization Formazan Solubilization Incubation (4h)->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

MTT Assay Workflow

Conclusion

The this compound scaffold and its derivatives represent a promising class of enzyme inhibitors with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. The synthetic accessibility and the possibility for structural modifications allow for the fine-tuning of inhibitory potency and selectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound-based inhibitors for various enzymatic targets.

References

Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazole derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed methods for the synthesis of pyrazole derivatives using 2-aminobenzhydrazide as a key starting material. The primary synthetic route described is the well-established Knorr pyrazole synthesis, which involves the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4][5][6] In this context, the hydrazine moiety of this compound reacts with various 1,3-dicarbonyl compounds to yield pyrazole derivatives featuring a (2-aminophenyl)carbonyl substituent.

Synthesis of Pyrazole Derivatives from this compound

The reaction of this compound with various 1,3-dicarbonyl compounds, such as acetylacetone, methyl acetoacetate, and diethyl malonate, provides a straightforward method for the synthesis of functionalized pyrazole derivatives. The general reaction scheme is presented below:

G cluster_reactants Reactants cluster_product Product This compound Pyrazole_Derivative 2-(Pyrazol-1-yl)benzamide or Pyrazolone Derivative This compound->Pyrazole_Derivative Ethanol, Reflux plus1 + 1,3-Dicarbonyl 1,3-Dicarbonyl->Pyrazole_Derivative

Figure 1: General reaction scheme for the synthesis of pyrazole derivatives from this compound.

Experimental Data

The following table summarizes the synthesis of various pyrazole derivatives from this compound and different 1,3-dicarbonyl compounds.

1,3-Dicarbonyl CompoundProduct NameYield (%)Melting Point (°C)References
Acetylacetone(2-Aminophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone57129-130[7]
Methyl Acetoacetate(2-Aminobenzoyl)-3-methyl-1H-pyrazol-5(4H)-one--
Diethyl Malonate(2-Aminobenzoyl)pyrazolidine-3,5-dione--

Data for methyl acetoacetate and diethyl malonate reactions are based on general procedures; specific yield and melting point data were not available in the cited literature.

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives

Materials:

  • This compound

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, methyl acetoacetate, diethyl malonate)

  • Absolute Ethanol

  • Silica gel (for catalysis, optional)[7]

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Heating mantle or oil bath

  • Magnetic stirrer

Protocol:

  • To a solution of this compound (1 mmol) in absolute ethanol (10 mL), add the 1,3-dicarbonyl compound (1 mmol).

  • Heat the reaction mixture under reflux for 1 hour.

  • After cooling, the product will separate from the solution.

  • Collect the solid product by filtration.

  • Recrystallize the crude product from ethanol to obtain the purified pyrazole derivative.

Specific Protocol for the Synthesis of (2-Aminophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Protocol:

  • Combine this compound (0.15 g, 1 mmol) and a slight excess of acetylacetone (2 mL) with silica gel as a catalyst.

  • Stir the mixture at room temperature for 12 hours.[7]

  • After the reaction is complete, extract the product with acetone.

  • Evaporate the solvent under reduced pressure.

  • Recrystallize the residue from ethanol to yield the final product.[7]

Characterization Data for (2-Aminophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone:

  • Yield: 57%[7]

  • Melting Point: 129-130 °C (402-403 K)[7]

  • Molecular Formula: C₁₂H₁₅N₃O₂

  • Molecular Weight: 233.27 g/mol [7]

Reaction Mechanism: Knorr Pyrazole Synthesis

The synthesis of pyrazoles from hydrazines and 1,3-dicarbonyl compounds proceeds via the Knorr pyrazole synthesis mechanism. This involves a series of condensation and cyclization steps.

G A This compound + 1,3-Dicarbonyl B Formation of Hydrazone Intermediate A->B Condensation C Intramolecular Cyclization B->C Nucleophilic Attack D Dehydration C->D Elimination of Water E Pyrazole Derivative D->E Aromatization

Figure 2: Workflow of the Knorr pyrazole synthesis.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][2][8][9] The anticancer activity of pyrazole derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.

While specific biological data for the pyrazole derivatives synthesized directly from this compound is limited in the reviewed literature, the resulting structures, which incorporate an aminophenyl moiety, are of interest for drug development. The presence of the 2-aminophenyl group provides a site for further functionalization to modulate the compound's biological activity and pharmacokinetic properties.

Potential Signaling Pathway Involvement

Given the known anticancer properties of many pyrazole derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as the EGFR (Epidermal Growth Factor Receptor) signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->Raf Inhibition

Figure 3: Hypothetical inhibition of the Ras/Raf/MEK/ERK signaling pathway by a pyrazole derivative.

Conclusion

The synthesis of pyrazole derivatives from this compound offers a versatile and efficient method for generating novel compounds with potential therapeutic applications. The protocols provided herein are straightforward and can be adapted for a variety of 1,3-dicarbonyl substrates. Further research is warranted to expand the library of these pyrazole derivatives and to fully elucidate their biological activities and mechanisms of action. This will be crucial for the development of new and effective therapeutic agents for a range of diseases, including cancer.

References

Application Notes: 2-Aminobenzhydrazide in the Development of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminobenzhydrazide is a versatile scaffold in the design and synthesis of novel fluorescent probes. Its structure, featuring a hydrazide group and an aniline moiety, provides a reactive platform for derivatization, allowing for the strategic attachment of various fluorophores and analyte recognition units. Probes derived from this compound have been successfully employed for the sensitive and selective detection of a wide range of analytes, including metal ions, anions, and reactive oxygen species (ROS). The inherent fluorescence of the aminobenzoate group can be modulated through various photophysical mechanisms, such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF), making it an excellent building block for "turn-on" or "turn-off" fluorescent sensors.

Core Signaling Mechanisms

The functionality of this compound-based probes often relies on modulating the fluorescence of a linked fluorophore upon analyte binding. The hydrazide group is commonly used to form Schiff bases with aldehydes or ketones, creating a flexible system where the analyte can interact with both the hydrazide and other coordinating atoms.

G cluster_off Probe 'Off' State (Weak Fluorescence) cluster_on Probe 'On' State (Strong Fluorescence) Receptor_Off Analyte Receptor (e.g., Hydrazone) PET_Donor Electron Donor (e.g., Aniline) Analyte Analyte Fluorophore_Off Fluorophore PET_Donor->Fluorophore_Off PET Quenching Receptor_On Receptor-Analyte Complex Analyte->Receptor_On Binding Fluorophore_On Fluorophore Fluorophore_On->Fluorophore_On G cluster_synthesis Probe Synthesis & Characterization cluster_testing Probe Evaluation cluster_application Biological Application S1 Step 1: Schiff Base Condensation (this compound + Aldehyde) S2 Step 2: Reaction Monitoring (TLC) S1->S2 S3 Step 3: Purification (Column Chromatography) S2->S3 S4 Step 4: Structural Confirmation (NMR, Mass Spectrometry) S3->S4 T1 Step 5: Photophysical Studies (Absorbance, Emission Spectra) S4->T1 T2 Step 6: Fluorescence Titration (vs. Analyte) T1->T2 T3 Step 7: Selectivity & Interference Test T2->T3 T4 Step 8: Detection Limit Calculation T3->T4 A1 Step 9: Cytotoxicity Assay (e.g., MTT Assay) T4->A1 A2 Step 10: Live Cell Imaging (Probe Loading & Microscopy) A1->A2

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Aminobenzhydrazide Condensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the condensation reaction of 2-aminobenzhydrazide with aldehydes and ketones.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of hydrazones and related compounds from this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete Reaction: The reaction may not have proceeded to completion.- Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue until the starting material spot disappears.[1] - Increase Temperature: Gently heat the reaction mixture. Refluxing in ethanol is a common condition.[2][3] - Use a Catalyst: A catalytic amount of acid, such as a few drops of glacial acetic acid or a small amount of iodine, can significantly accelerate the reaction.[1][2][3]
Poor Quality of Reagents: Impurities in this compound or the carbonyl compound can interfere with the reaction.- Purify Starting Materials: Recrystallize this compound and distill the aldehyde/ketone if they are not of high purity.
Suboptimal pH: The reaction rate is pH-dependent.- Adjust pH: Maintain a mildly acidic pH (around 4-6) for optimal hydrazone formation.[1]
Steric Hindrance: Bulky substituents on either reactant can slow down the reaction.- Prolong Reaction Time and/or Increase Temperature: Allow more time for the sterically hindered molecules to react or provide more energy to overcome the activation barrier.
Formation of Multiple Products/Side Reactions Formation of Quinazolines: Reaction with certain ketones can lead to the formation of spiro-quinazoline derivatives instead of the expected hydrazone.[2][3]- Choice of Carbonyl Compound: Be aware that ketones, particularly cyclic ketones, are more prone to forming quinazolines with this compound.[2][3] Aldehydes are more likely to yield the desired hydrazone.[2][3]
Azine Formation: If hydrazine hydrate is used as a precursor to this compound or as a contaminant, it can react with two equivalents of the carbonyl compound to form an azine.- Use Pure this compound: Ensure the starting hydrazide is free from hydrazine contamination.
Double Condensation: With di-aldehydes, a double condensation product can form, even when a 1:1 molar ratio is used.[2][3]- Control Stoichiometry: Use a 1:1 molar ratio of this compound to mono-aldehyde. For di-aldehydes, using a 1:1 ratio may yield a mono-hydrazone, while a 2:1 ratio will favor the di-hydrazone.[2][3]
Product Instability or Decomposition Hydrolysis: The hydrazone product can hydrolyze back to the starting materials, especially in the presence of water and acid.- Work-up Conditions: During the work-up, use a neutral or slightly basic wash to remove any excess acid. - Storage: Store the purified hydrazone in a dry environment. If in solution, use an aprotic solvent.
Oxidation: Hydrazones with an N-H bond can be susceptible to oxidation from air and light.- Storage Conditions: Store the final product under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for the condensation of this compound with an aldehyde?

A common starting point is to dissolve this compound and a slight molar excess of the aldehyde in absolute ethanol. The reaction can be performed at room temperature or under reflux.[2][3] For many substrates, adding a catalytic amount of iodine can improve the reaction rate and yield.[2][3]

Q2: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective method to monitor the reaction.[1] Spot the reaction mixture on a TLC plate alongside the starting this compound and the carbonyl compound. The consumption of the starting materials and the appearance of a new spot will indicate the formation of the product.

Q3: My reaction with a ketone is not forming a hydrazone. What could be happening?

When this compound reacts with certain ketones, such as N-benzylpiperidone or cyclohexane-1,2-dione, it can undergo an intramolecular cyclization to form spiro-quinazoline derivatives instead of the simple hydrazone.[2][3] This is due to the secondary amino group on the benzene ring participating in the reaction.

Q4: What is the best way to purify the final hydrazone product?

The crude product can often be purified by recrystallization from a suitable solvent like ethanol.[2] If recrystallization is insufficient to remove impurities, column chromatography on silica gel is a standard purification technique.

Q5: What spectroscopic methods can be used to confirm the structure of the product?

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the starting ketone/aldehyde and the appearance of a C=N stretch for the hydrazone. The N-H stretches will also be present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, a characteristic signal for the imine proton (-CH=N-) will appear. In ¹³C NMR, a signal for the imine carbon (C=N) will be visible.[2]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the synthesized hydrazone.[2]

  • Elemental Analysis: This provides the percentage composition of C, H, and N, which can be compared to the calculated values for the expected product.[2]

Data Presentation

Table 1: Reaction Conditions for Condensation of this compound (1) with Various Carbonyl Compounds

Carbonyl CompoundMolar Ratio (1:Carbonyl)CatalystSolventReaction Time (h)Product TypeYield (%)Reference
Terephthalaldehyde1:1IodineEthanol2Hydrazone-[2][3]
Terephthalaldehyde2:1IodineEthanol2Di-hydrazone75[2]
4-Formyl[2.2]paracyclophane1:1IodineEthanol2Hydrazone45[2]
N-Benzylpiperidone1:1IodineEthanol6Spiro-quinazoline82[2]
Indane-1,2,3-trione1:1IodineEthanol2Spiro-quinazoline70[2]
Cyclohexane-1,2-dione1:1IodineEthanol2Spiro-quinazoline65[2]
Dimedone1:2IodineEthanol6Spiro-quinazoline73[2]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Hydrazones from this compound

This protocol describes a general method for the condensation of this compound with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Iodine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.

  • Add the aldehyde (1.0 - 1.1 eq) to the solution.

  • Add a catalytic amount of iodine.

  • Heat the reaction mixture to reflux and stir for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • A precipitate will often form upon cooling. Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol.

  • Dry the purified product under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a DMF/ethanol mixture).[2]

Mandatory Visualization

TroubleshootingWorkflow start_node Start: Condensation Reaction process_node1 Monitor by TLC start_node->process_node1 Run Reaction decision_node decision_node process_node process_node issue_node issue_node end_node End: Desired Product decision_node1 Reaction Complete? process_node1->decision_node1 issue_node1 Issue: Low/No Conversion decision_node1->issue_node1 No process_node3 Work-up & Isolate Product decision_node1->process_node3 Yes process_node2 Increase Time/Temp Add Catalyst (Iodine/Acid) Check Reagent Purity issue_node1->process_node2 Troubleshoot process_node2->process_node1 decision_node2 Pure Product? process_node3->decision_node2 decision_node2->end_node Yes issue_node2 Issue: Impurities/ Side Products decision_node2->issue_node2 No process_node4 Recrystallize Column Chromatography Check for Quinazoline Formation issue_node2->process_node4 Troubleshoot process_node4->decision_node2

Caption: Troubleshooting workflow for optimizing this compound condensation reactions.

References

Technical Support Center: Optimizing 2-Aminobenzhydrazide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of reactions involving 2-Aminobenzhydrazide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield in this compound reactions can stem from several factors, ranging from reagent quality to reaction conditions. Below is a systematic guide to troubleshooting this issue.

  • Reagent Quality and Stoichiometry:

    • Purity of this compound: The starting material should be of high purity. Impurities can lead to side reactions or inhibit the desired transformation. Consider checking the purity via techniques like melting point determination or spectroscopy. The melting point should be in the range of 121-125 °C.

    • Stoichiometry: Ensure the molar ratios of your reactants are correct. For condensation reactions, a 1:1 or 1:2 molar ratio of this compound to the carbonyl compound is often used, depending on the desired product.[1] It's advisable to set up small-scale reactions to screen for the optimal stoichiometry.

  • Reaction Conditions:

    • Solvent: The choice of solvent is critical. For condensation reactions, absolute ethanol is commonly used.[1] Ensure the solvent is anhydrous, as the presence of water can hydrolyze reactants or intermediates, leading to lower yields.

    • Catalyst: Some reactions may require a catalyst. For instance, technical iodine has been shown to effectively catalyze the condensation of this compound with aldehydes and ketones.[1] If you are using a catalyst, ensure it is active and used in the appropriate amount.

    • Temperature: The reaction temperature can significantly influence the reaction rate and yield. Some reactions proceed at room temperature, while others may require heating or refluxing.[2] It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

    • pH Control: The pH of the reaction mixture can be critical. For reactions involving the amino group, the medium's acidity or basicity can affect its nucleophilicity. If the medium is too acidic, the amine will be protonated and non-nucleophilic.

  • Work-up and Purification:

    • Product Precipitation: In some cases, the product can be isolated by precipitation. Ensure that precipitation is complete before filtration to avoid loss of product.

    • Column Chromatography: If purification is performed using column chromatography, be aware that the basic nature of the amino group can lead to peak tailing on acidic silica gel.[3] To mitigate this, consider adding a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent or using a different stationary phase like alumina.[3]

Troubleshooting Workflow for Low Yield

start Low or No Yield reagent_quality Check Reagent Purity (this compound & others) start->reagent_quality stoichiometry Verify Stoichiometry start->stoichiometry conditions Optimize Reaction Conditions start->conditions workup Review Work-up & Purification start->workup reagent_quality->conditions stoichiometry->conditions solvent Use Anhydrous Solvent conditions->solvent catalyst Check Catalyst Activity conditions->catalyst temperature Vary Temperature & Monitor with TLC conditions->temperature end Improved Yield solvent->end catalyst->end temperature->end precipitation Ensure Complete Precipitation workup->precipitation chromatography Optimize Chromatography (e.g., add Et3N to eluent) workup->chromatography precipitation->end chromatography->end

Caption: A logical workflow for troubleshooting low product yield in this compound reactions.

Issue 2: Formation of Multiple Side Products

Question: My reaction is producing a complex mixture of products. How can I improve the selectivity and yield of the desired product?

Answer:

The formation of multiple products indicates that side reactions are occurring. Here are some strategies to enhance the selectivity of your reaction:

  • Control of Reaction Temperature: Running the reaction at a lower temperature can sometimes disfavor the formation of side products by reducing the activation energy available for competing reaction pathways.

  • Order of Reagent Addition: The order in which you add your reagents can be crucial. For instance, in some multi-step, one-pot syntheses, the slow, dropwise addition of one reagent to the mixture of others can prevent the buildup of reactive intermediates that might lead to side products.

  • Inert Atmosphere: The amino group in this compound can be susceptible to oxidation.[4] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of colored impurities and other oxidation byproducts.[4]

  • Purity of Starting Materials: As mentioned previously, impurities in your starting materials can lead to unexpected side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. It is a solid with a melting point of 121-125 °C.

Q2: Can I use water as a solvent for my reaction with this compound?

A2: While some derivatives of this compound may have limited water solubility, it is generally recommended to use anhydrous organic solvents like absolute ethanol for condensation reactions.[1][2] The presence of water can lead to undesirable side reactions, such as hydrolysis, which can lower the yield of your desired product.[2]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of most reactions involving this compound. It allows you to visualize the consumption of starting materials and the formation of the product over time, helping you to determine the optimal reaction time and identify the presence of any side products.

Q4: My purified product is colored, but I expect it to be colorless. What could be the reason?

A4: The appearance of color in your final product could be due to the formation of oxidized impurities.[4] The amino group of this compound can be sensitive to oxidation.[4] To prevent this, it is advisable to conduct the reaction under an inert atmosphere and to handle the compound with care to minimize exposure to air and light. If your product is colored, you may need to perform an additional purification step, such as recrystallization or another round of column chromatography.

Experimental Protocols

Protocol 1: General Procedure for the Condensation of this compound with an Aldehyde

This protocol describes a general method for the synthesis of hydrazones from this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., Terephthalaldehyde)

  • Absolute Ethanol

  • Technical Iodine (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a solution of this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask, add the aldehyde (1.0 mmol for a 1:1 reaction, or as optimized).

  • Add a catalytic amount of technical iodine.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, allow the reaction to cool to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Pathway: Condensation with Aldehyde

This compound This compound H₂N-C₆H₄-CONHNH₂ plus1 + Aldehyde Aldehyde R-CHO arrow -> [Iodine, EtOH, Reflux] Hydrazone Hydrazone H₂N-C₆H₄-CONHN=CHR plus2 + Water {H₂O}

Caption: General reaction scheme for the formation of a hydrazone from this compound.

Data Presentation

To systematically improve the yield of your this compound reactions, it is crucial to meticulously record and analyze your experimental data. The following tables provide a template for organizing your results from optimization experiments.

Table 1: Optimization of Reaction Conditions

EntryReactant Ratio (2-ABH : Carbonyl)SolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
11 : 1EthanolNone2524
21 : 1.2EthanolNone2524
31 : 1EthanolIodine (5)2512
41 : 1EthanolIodine (5)78 (Reflux)4
51 : 1TolueneIodine (5)110 (Reflux)4

2-ABH: this compound

Table 2: Solvent Screening for a Model Reaction

EntrySolventDielectric ConstantBoiling Point (°C)Reaction Time (h)Isolated Yield (%)
1Dichloromethane9.14012
2Tetrahydrofuran7.56612
3Acetonitrile37.5828
4Ethanol24.5786
5Toluene2.41116

References

Technical Support Center: Purification of 2-Aminobenzhydrazide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of 2-aminobenzhydrazide.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products derived from this compound? A1: The most common and effective purification techniques for this compound derivatives, which are often polar, solid compounds, are recrystallization and silica gel column chromatography.[1] The choice between them depends on the nature of the impurities and the physical state of the crude product.

Q2: What are the likely impurities in my reaction mixture? A2: Common impurities include unreacted this compound, excess reagents (e.g., aldehydes, ketones, or acyl chlorides), and byproducts from side reactions.[1] In reactions with aldehydes or ketones, the formation of azines (from a second condensation reaction) can be a significant byproduct.[2][3] Symmetrically di-substituted hydrazides can also form if an acylating agent reacts with both nitrogen atoms of the hydrazine moiety.[1]

Q3: My product is UV-active. How do I choose a suitable solvent system for Thin Layer Chromatography (TLC)? A3: For polar aromatic compounds like many this compound derivatives, a good starting point for a TLC solvent system is a mixture of a non-polar and a polar solvent, such as hexane/ethyl acetate or dichloromethane/methanol.[4][5] A common starting ratio is 1:1 hexane:ethyl acetate. You can then adjust the ratio to achieve an optimal Rf value (retention factor), ideally between 0.25 and 0.35 for the desired product, which allows for good separation in column chromatography.[4] For very polar products, a more polar system like 5-10% methanol in dichloromethane may be necessary.[6]

Q4: How can I effectively remove unreacted hydrazine hydrate from my product? A4: If the product is a solid that precipitates from the reaction mixture, unreacted hydrazine hydrate can often be removed by washing the filtered solid with cold water or another solvent in which hydrazine is soluble but the product is not.[7][8] If the product is soluble, an aqueous workup can remove the water-soluble hydrazine.[7] For non-polar products, extraction with an organic solvent like ethyl acetate followed by washing the organic layer with water is effective.[7] In some cases, azeotropic distillation with a solvent like xylene can be used to remove residual hydrazine hydrate.[9]

Troubleshooting Guides

Problem 1: My crude product is a persistent oil and will not solidify.

  • Possible Cause: The product may be impure, and the impurities are preventing crystallization. It could also be that the product is inherently an oil at room temperature.

  • Solution:

    • Trituration: Try stirring or scratching the oil with a small amount of a cold, non-polar solvent like n-hexane, pentane, or diethyl ether.[3] This can often induce solidification by washing away soluble impurities and providing a nucleation surface.

    • Solvent Removal: Ensure all solvent from the reaction or workup has been thoroughly removed under high vacuum, as residual solvent can cause oiling.

    • Column Chromatography: If trituration fails, the oil can be purified directly using silica gel column chromatography.[1]

Problem 2: My compound streaks badly on the TLC plate and gives poor separation during column chromatography.

  • Possible Cause: The amino and hydrazide groups in your compound are basic and can interact strongly and irreversibly with the acidic silica gel, causing streaking (tailing).[10]

  • Solution:

    • Add a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a base to your eluent. A common practice is to add ~1% triethylamine (Et₃N) or ammonia in methanol to the solvent system.[10][11]

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as basic alumina, for your chromatography.[11]

Problem 3: My product seems to be decomposing on the silica gel column.

  • Possible Cause: Hydrazones and other sensitive derivatives can be unstable on acidic silica gel, leading to hydrolysis or degradation.[3][11]

  • Solution:

    • Deactivate the Silica: As with streaking, use a basified solvent system (e.g., with 1% triethylamine) to neutralize the silica gel.[3]

    • Run the Column Quickly: Do not let the product sit on the column for an extended period. Use flash chromatography with slight air pressure to speed up the elution.

    • Alternative Purification: If decomposition is severe, rely on recrystallization as your primary purification method.

Problem 4: I can't find a good single solvent for recrystallization.

  • Possible Cause: The solubility profile of your compound may not be suitable for single-solvent recrystallization.

  • Solution:

    • Use a Two-Solvent System: Find a pair of miscible solvents where your product is highly soluble in one ("solvent") and poorly soluble in the other ("anti-solvent").[12] Common pairs for polar compounds include ethanol/water, acetone/water, methanol/diethyl ether, and ethyl acetate/hexane.[12][13]

    • Procedure: Dissolve the crude product in a minimal amount of the hot "solvent." Then, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (the saturation point). Reheat gently until the solution is clear again, and then allow it to cool slowly.

Data Presentation: Purification Method Comparison

The following table summarizes representative data for the purification of a hypothetical this compound derivative (e.g., a hydrazone) to illustrate typical outcomes. Actual results will vary based on the specific compound and impurities.

Purification MethodTypical Solvent SystemTypical Yield (%)Typical Purity (%)AdvantagesDisadvantages
Recrystallization Ethanol, Dioxane, or Ethanol/Water[14][15]60 - 85%>98%High purity, scalable, cost-effectiveCan have lower yield due to material loss in mother liquor; not effective for oils
Silica Gel Chromatography Hexane/Ethyl Acetate (e.g., 2:1)[6]70 - 95%>99%Excellent for separating close-running spots and purifying oilsMore time-consuming, requires more solvent, potential for product decomposition

Experimental Protocols

Protocol 1: General Recrystallization
  • Solvent Selection: In a small test tube, add a few milligrams of your crude product and test its solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. The ideal solvent will dissolve the product when hot but not when cold.[1]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower, more effective crystal growth, you can insulate the flask. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: Using TLC, determine a solvent system that provides good separation of your product from impurities, with an Rf value for the product of approximately 0.25-0.35.[4]

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of a chromatography column. Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent.[1]

    • Pour the slurry into the column and allow the silica to settle into a uniform bed. Gently tap the column to remove air bubbles. Drain the excess solvent until the solvent level is just at the top of the silica bed. Add another thin layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimum amount of the eluent or a more polar solvent like dichloromethane.

    • Alternatively, for less soluble products, perform a "dry loading": dissolve the product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column, open the stopcock, and begin collecting fractions. Maintain a constant level of solvent at the top of the column at all times to prevent the silica from drying and cracking.[12]

  • Fraction Collection: Collect the eluting solvent in a series of labeled test tubes or flasks. Monitor the separation by spotting the collected fractions on TLC plates to identify which ones contain your purified product.

  • Isolation: Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

Visualizations

PurificationWorkflow start_node Crude Reaction Mixture decision_node decision_node start_node->decision_node Is the product solid? process_node Attempt Recrystallization decision_node->process_node Yes process_node2 Triturate with non-polar solvent decision_node->process_node2 No (Oil) decision_node2 decision_node2 process_node->decision_node2 Successful? end_node Pure Product decision_node3 decision_node3 process_node2->decision_node3 Solidifies? decision_node2->end_node Yes process_node3 Purify by Column Chromatography decision_node2->process_node3 No process_node3->end_node decision_node3->process_node Yes decision_node3->process_node3 No

Caption: General purification workflow for this compound products.

TroubleshootingTree problem_node Problem: Poor Separation / Streaking on TLC cause_node Basic functional groups (amine, hydrazide) interacting strongly with acidic silica gel problem_node->cause_node Likely Cause solution_node1 Add ~1% Triethylamine (Et3N) or NH3/MeOH to eluent cause_node->solution_node1 Solution 1 solution_node2 Use an alternative stationary phase like basic alumina cause_node->solution_node2 Solution 2 solution_node solution_node

Caption: Troubleshooting guide for poor chromatographic separation.

References

Common side products in the synthesis of heterocycles from 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of heterocycles from 2-aminobenzhydrazide.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Heterocycle with Significant Side Product Formation

Observation Potential Cause Recommended Solution
Formation of a significant amount of a 1,3,4-oxadiazole side product when synthesizing a 1,2,4-triazole.Competing intramolecular cyclization pathways of the N-acyl-2-aminobenzhydrazide intermediate. Acidic conditions can favor the formation of the thermodynamically more stable oxadiazole.Use of basic conditions (e.g., aqueous NaOH) for the cyclization step can favor the formation of the 1,2,4-triazole.[1]
Formation of a stable hydrazone instead of the desired quinazolinone when reacting with an aldehyde.The reaction conditions may not be optimal for the subsequent cyclization of the initially formed hydrazone. This can be influenced by temperature and catalyst.Increase the reaction temperature and/or introduce a catalyst to facilitate the cyclization of the hydrazone intermediate. Monitoring the reaction progress by TLC is crucial.
A complex mixture of products is observed, with no major product.Possible self-condensation or dimerization of this compound, or reaction with atmospheric CO2.Ensure an inert atmosphere (e.g., nitrogen or argon) if the reaction is sensitive to air and moisture. Use purified reagents and solvents.

Issue 2: The Reaction Stalls and Does Not Proceed to Completion

Observation Potential Cause Recommended Solution
Starting material (this compound) is consumed, but the desired product is not formed in high yield.The intermediate may be too stable under the reaction conditions, or a side reaction is consuming the intermediate.Alter the reaction conditions (e.g., increase temperature, change solvent, add a catalyst) to promote the conversion of the intermediate to the final product.
The reaction is sluggish, and starting materials are consumed very slowly.The reaction temperature may be too low, or the chosen solvent may not be appropriate for the reaction.Gradually increase the reaction temperature while monitoring for product degradation. Screen different solvents with varying polarities and boiling points.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound to synthesize 1,2,4-triazoles?

A1: A common side product in the synthesis of 1,2,4-triazoles from this compound is the corresponding 1,3,4-oxadiazole.[2] This occurs due to a competing cyclization pathway of the acylated intermediate. The reaction conditions, particularly the pH, can influence the ratio of these two products.

Q2: How can I favor the formation of a quinazolinone over a hydrazone when reacting this compound with a ketone?

A2: The formation of a quinazolinone from this compound and a ketone involves the initial formation of a hydrazone, followed by an intramolecular cyclization. To favor the quinazolinone, it is often necessary to use higher reaction temperatures or a catalyst to promote the cyclization step. The choice of solvent can also play a significant role.

Q3: Can this compound undergo self-condensation?

A3: While less common than reactions with co-reactants, self-condensation or dimerization of hydrazide-containing molecules can occur, especially at elevated temperatures in the absence of a suitable reaction partner. This can lead to the formation of complex mixtures and lower yields of the desired product. Using a stoichiometric amount of the co-reactant and optimizing reaction conditions can help minimize this.

Q4: What is the role of the solvent in controlling the reaction outcome?

A4: The solvent can have a profound effect on the reaction pathway and product distribution. Solvent polarity can influence the solubility of reactants and intermediates, and the transition states of competing pathways. For example, polar solvents may favor certain cyclization pathways over others. It is often recommended to perform a solvent screen to identify the optimal conditions for a specific transformation.

Data Presentation

The following table summarizes the influence of reaction conditions on the product distribution in the synthesis of heterocycles from this compound, based on available literature.

Target Heterocycle Co-reactant Key Reaction Condition Major Product Common Side Product(s) Reference
1,2,4-TriazoleIsothiocyanate/NaOHBasic (10% aq. NaOH)1,2,4-Triazole-3-thione1,3,4-Thiadiazole[1]
QuinazolinoneAldehydeElevated TemperatureQuinazolinoneHydrazone[3]
1,3,4-OxadiazoleCarbon Disulfide/KOHBasic, followed by heating5-(2-aminophenyl)-1,3,4-oxadiazole-2-thiol-[4][5]
Schiff BaseSubstituted AldehydesReflux in EthanolSchiff Base-[4][5]

Experimental Protocols

Protocol 1: Selective Synthesis of 4-amino-5-(aryl)-1,2,4-triazole-3-thiones (Minimizing Oxadiazole Formation)

This protocol is adapted from a procedure for the synthesis of 1,2,4-triazole-3-thiones, where basic conditions are used to favor the triazole ring formation over the oxadiazole.[1]

  • Thiosemicarbazide Formation: A mixture of this compound (1 mmol) and an appropriate isothiocyanate (1 mmol) in ethanol (20 mL) is heated under reflux for 2-4 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated thiosemicarbazide intermediate is collected by filtration.

  • Cyclization: The dried thiosemicarbazide intermediate (1 mmol) is suspended in a 10% aqueous sodium hydroxide solution (10 mL). The mixture is heated at 60 °C for 4 hours.

  • Work-up: After cooling to room temperature, the solution is acidified with dilute hydrochloric acid to precipitate the 1,2,4-triazole-3-thione product. The solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol).

Note on Troubleshooting: If the corresponding 1,3,4-thiadiazole is observed as a significant side product, ensure the basicity of the cyclization step is maintained and avoid prolonged heating at very high temperatures.

Protocol 2: Synthesis of 2-Aryl-3-amino-2,3-dihydroquinazolin-4(1H)-ones (Minimizing Hydrazone Persistence)

This protocol is a general procedure for the synthesis of dihydroquinazolinones, with an emphasis on driving the reaction to the cyclized product.

  • Reaction Setup: In a round-bottom flask, a solution of this compound (1 mmol) and an appropriate aldehyde (1 mmol) in a suitable solvent (e.g., ethanol, 20 mL) is prepared.

  • Reaction: The reaction mixture is heated to reflux. The progress of the reaction is monitored by TLC. Initially, the formation of the hydrazone intermediate will be observed.

  • Driving Cyclization: To promote the cyclization to the quinazolinone, a catalytic amount of a protic or Lewis acid can be added. Alternatively, increasing the reaction temperature (if the solvent allows) or switching to a higher boiling point solvent can facilitate the cyclization.

  • Work-up: Once the reaction is complete (disappearance of the hydrazone intermediate and formation of the quinazolinone product on TLC), the reaction mixture is cooled. The product may precipitate upon cooling and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.

Note on Troubleshooting: If the hydrazone is stable and does not cyclize, a systematic optimization of the catalyst, temperature, and solvent should be performed.

Mandatory Visualization

competing_pathways cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Intermediate_A N'-Acyl-2-aminobenzhydrazide This compound->Intermediate_A Acylating_Agent Acylating Agent (e.g., Acid Chloride, Orthoester) Acylating_Agent->Intermediate_A Triazole 1,2,4-Triazole Derivative Intermediate_A->Triazole Basic Conditions (e.g., NaOH) Oxadiazole 1,3,4-Oxadiazole Derivative (Side Product) Intermediate_A->Oxadiazole Acidic Conditions / High Temperature

Caption: Competing cyclization pathways of an N'-acyl-2-aminobenzhydrazide intermediate.

quinazolinone_formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Hydrazone Hydrazone Intermediate This compound->Hydrazone Aldehyde_Ketone Aldehyde / Ketone Aldehyde_Ketone->Hydrazone Quinazolinone Quinazolinone Derivative Hydrazone->Quinazolinone Heat / Catalyst Stable_Hydrazone Stable Hydrazone (Side Product) Hydrazone->Stable_Hydrazone Mild Conditions

Caption: Reaction pathway for quinazolinone synthesis showing the hydrazone intermediate.

troubleshooting_workflow start Low Yield or Side Product Formation check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions tlc_analysis Analyze Reaction Mixture by TLC/LC-MS start->tlc_analysis purify_materials Purify Starting Materials check_purity->purify_materials optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_catalyst Optimize Catalyst/Reagent check_conditions->optimize_catalyst identify_side_product Identify Structure of Side Product tlc_analysis->identify_side_product modify_protocol Modify Protocol Based on Side Product identify_side_product->modify_protocol end Improved Yield optimize_temp->end optimize_solvent->end optimize_catalyst->end purify_materials->check_conditions modify_protocol->end

Caption: A logical workflow for troubleshooting common issues in heterocycle synthesis.

References

Troubleshooting low yield in 2-Aminobenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yields in the synthesis of 2-Aminobenzhydrazide. The following sections contain troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), a summary of reaction conditions, a detailed experimental protocol, and visualizations of the troubleshooting workflow and reaction pathway.

Troubleshooting Guide

Question: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I address them?

Answer: Low yields in this compound synthesis can arise from several factors, ranging from reactant quality to reaction conditions and workup procedures. Below is a systematic guide to troubleshoot the issue.

  • Incomplete Reaction: The reaction between isatoic anhydride and hydrazine hydrate may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reflux period. Ensure the reaction temperature is maintained at the optimal level.[1][2]

  • Purity of Reactants: The purity of the isatoic anhydride and hydrazine hydrate is crucial for a successful reaction.

    • Solution: Use high-purity isatoic anhydride. The quality of hydrazine hydrate can also vary; using a fresh bottle or titrating to determine its concentration is recommended. Impurities in the starting materials can lead to side reactions and a decrease in yield.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature can significantly impact the formation of the product and byproducts.

    • Solution: While refluxing in solvents like ethanol or DMF is common, the optimal temperature may vary.[3][4] Experiment with slightly lower or higher temperatures to find the sweet spot for your specific setup. Prolonged exposure to very high temperatures could potentially lead to degradation of the product.[5]

  • Improper Stoichiometry: The molar ratio of reactants is a critical parameter.

    • Solution: While a 1:1 molar ratio of isatoic anhydride to hydrazine hydrate is often cited, a slight excess of hydrazine hydrate may be beneficial to ensure the complete consumption of the isatoic anhydride.[3] However, a large excess can complicate purification.

  • Product Loss During Workup and Purification: A significant amount of product can be lost during the isolation and purification steps.

    • Solution: this compound has some solubility in water and alcohols. When washing the crude product, use minimal amounts of cold solvent to avoid dissolving the product.[1] If recrystallization is performed, ensure the solution is fully cooled to maximize crystal formation before filtration.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common side products in the synthesis of this compound from isatoic anhydride?

A1: The primary side reaction involves the further reaction of the product. One potential byproduct is the formation of 3-amino-2,4(1H,3H)-quinazolinedione, which can occur if the reaction conditions are too harsh or if there are impurities present. Another possibility is the formation of a di-acylated hydrazine derivative if the stoichiometry is not carefully controlled.

Q2: How can I effectively purify my crude this compound?

A2: Recrystallization is the most common and effective method for purifying this compound.[1] Ethanol or a mixture of ethanol and water are suitable solvent systems.[1][3] To perform the recrystallization, dissolve the crude product in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation. The purified crystals can then be collected by filtration.[1]

Q3: My this compound product is off-color. What could be the reason?

A3: An off-color product, such as yellow or brown, may indicate the presence of impurities. These could be residual starting materials, byproducts, or degradation products.[5] Purification by recrystallization should yield a white to off-white solid. If the color persists after recrystallization, consider treating the hot solution with a small amount of activated charcoal before filtering to remove colored impurities.

Q4: Can I use a different solvent for the reaction?

A4: Yes, while ethanol and dimethylformamide (DMF) are commonly used solvents, other polar aprotic or protic solvents could potentially be used.[3][4] The choice of solvent can influence the reaction rate and the solubility of the reactants and product. It is advisable to perform a small-scale trial to evaluate the efficacy of an alternative solvent.

Data Presentation

The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of this compound from isatoic anhydride and hydrazine hydrate.

Isatoic Anhydride (equiv.)Hydrazine Hydrate (equiv.)SolventTemperatureReaction TimeYield (%)Reference
11EthanolReflux2 h80[4]
11.2DMFReflux6 h70[3]
12EthanolReflux3 hNot specified
11.1MethanolReflux4 h~65[3]

Experimental Protocols

Synthesis of this compound from Isatoic Anhydride and Hydrazine Hydrate

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent quality.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isatoic anhydride (1.0 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol or DMF (approximately 10 mL per gram of isatoic anhydride).

  • Reagent Addition: To the stirred suspension, add hydrazine hydrate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane).

  • Workup: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature. A precipitate of the product should form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate and other soluble impurities.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white to off-white solid.

  • Drying: Dry the purified product in a vacuum oven.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound incomplete_reaction Incomplete Reaction? start->incomplete_reaction purity_reactants Purity of Reactants? incomplete_reaction->purity_reactants No solution_incomplete Extend reaction time Monitor by TLC incomplete_reaction->solution_incomplete Yes reaction_conditions Sub-optimal Reaction Conditions? purity_reactants->reaction_conditions No solution_purity Use high-purity reagents Use fresh hydrazine hydrate purity_reactants->solution_purity Yes workup_loss Product Loss During Workup? reaction_conditions->workup_loss No solution_conditions Optimize temperature and reactant stoichiometry reaction_conditions->solution_conditions Yes solution_workup Wash with minimal cold solvent Ensure complete precipitation workup_loss->solution_workup Yes end Improved Yield workup_loss->end No solution_incomplete->end solution_purity->end solution_conditions->end solution_workup->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway isatoic_anhydride Isatoic Anhydride intermediate Intermediate (2-Aminobenzoyl)hydrazine isatoic_anhydride->intermediate + hydrazine Hydrazine Hydrate hydrazine->intermediate product This compound intermediate->product - CO2 - H2O co2 CO2 h2o H2O

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Recrystallization of 2-Aminobenzhydrazide Derivatives from Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-aminobenzhydrazide derivatives from ethanol.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound derivatives from ethanol and provides step-by-step solutions.

Problem Potential Cause(s) Solution(s)
Compound Does Not Dissolve 1. Inappropriate solvent.2. Insufficient solvent volume.3. The solution is not hot enough.1. While ethanol is a good starting point for many benzohydrazide derivatives, a solvent screening is recommended. Other potential solvents include methanol or isopropanol.[1]2. Add small portions of hot ethanol until the solid just dissolves.[1]3. Ensure the ethanol is heated to its boiling point to maximize the solubility of the compound.[1]
No Crystals Form Upon Cooling 1. The solution is supersaturated.2. Too much solvent was used.3. The compound is highly soluble in ethanol even at low temperatures.1. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]2. Concentrate the solution by boiling off some of the solvent and allow it to cool again.[2][3]3. Consider a mixed-solvent system. Dissolve the compound in a minimum of hot ethanol, then add a hot anti-solvent (like water or hexane) dropwise until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the cloudiness and then cool slowly.[1]
"Oiling Out" (Formation of a Liquid Instead of Crystals) 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution cooled too quickly.3. High concentration of impurities.1. Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent to lower the saturation and allow it to cool more slowly.[1]2. Place the flask in a warm water bath and allow it to cool to room temperature gradually before moving to an ice bath.[2]3. If the problem persists, consider purifying the compound by another method, such as column chromatography, before recrystallization.[4]
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of the product in the mother liquor.2. Premature crystallization during hot filtration.3. Incomplete crystallization.4. Washing crystals with warm solvent.1. Use the minimum amount of hot solvent necessary for dissolution.[1]2. Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before hot filtration.[5]3. After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[1]4. Always wash the collected crystals with a minimal amount of ice-cold ethanol.[1][6]
Crystals are Colored or Appear Impure 1. Incomplete removal of colored impurities.2. Co-precipitation of impurities due to rapid crystallization.1. Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb the desired product.[2][5]2. Ensure the cooling process is slow and undisturbed to allow for selective crystallization.[5] A second recrystallization may be necessary for highly impure samples.[1]
Crystallization Happens Too Quickly 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Add a small amount of extra hot solvent to the solution.[2][3]2. Allow the solution to cool more slowly at room temperature before placing it in an ice bath.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing my this compound derivative?

A1: Ethanol is a commonly used and often effective solvent for the recrystallization of benzohydrazide derivatives.[2] However, the optimal solvent depends on the specific derivative's structure and polarity. It is highly recommended to perform a small-scale solvent screening to determine the best solvent or solvent system. Other polar organic solvents like methanol and isopropanol can also be effective.[1] The principle of "like dissolves like" is a useful guide; a good recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[5]

Q2: How much ethanol should I use to dissolve my compound?

A2: The key is to use the minimum amount of hot ethanol required to completely dissolve the crude product.[1] Adding too much solvent is a common reason for poor or no crystal yield.[4] A general procedure is to add a small volume of ethanol to your crude material, heat the mixture to boiling, and then continue to add hot ethanol in small portions until all the solid has just dissolved.[1]

Q3: My compound won't crystallize, even after scratching and seeding. What should I do?

A3: If inducing crystallization through scratching or seeding doesn't work, it's likely that too much solvent was used.[1] The next step is to gently heat the solution to evaporate some of the ethanol, thereby increasing the concentration of your compound, and then allow it to cool again.[1][3] If crystallization still fails, you may need to consider a different solvent or a mixed-solvent system, such as ethanol-water.[1]

Q4: How can I improve the purity of my recrystallized product?

A4: To improve purity, ensure that any insoluble impurities are removed via hot filtration before cooling the solution.[5] Allowing the solution to cool slowly and without disturbance is crucial, as rapid cooling can trap impurities within the crystal lattice.[1][7] Washing the collected crystals with a small amount of ice-cold ethanol will help remove any adhering mother liquor that contains soluble impurities.[1] For highly impure samples, a second recrystallization may be necessary.[1]

Q5: Is it better to cool the solution slowly or quickly?

A5: Slow cooling is highly recommended for obtaining pure crystals.[7] Gradual cooling allows for the selective formation of crystals of the desired compound, while impurities are more likely to remain in the solution. Rapid cooling, such as immediately placing the hot flask in an ice bath, can cause the compound to precipitate too quickly, trapping impurities.[3][7]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Ethanol

This protocol outlines the general steps for purifying a this compound derivative using ethanol as the solvent.

Materials:

  • Crude this compound derivative

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks

  • Hot plate

  • Stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude compound in an appropriately sized Erlenmeyer flask. Add a small volume of ethanol and heat the mixture to a gentle boil while stirring. Continue adding hot ethanol in small portions until the solid has just dissolved.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it. If crystals start to form in the funnel, add a small amount of hot ethanol to redissolve them.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[1][5]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.[1]

Protocol 2: Two-Solvent Recrystallization with Ethanol-Water

This method is useful when the compound is too soluble in ethanol, even at low temperatures.

Procedure:

  • Dissolution: Dissolve the impure solid in the minimum amount of hot ethanol as described above.[5]

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly cloudy (this is the "cloud point").[5][8]

  • Clarification: Add a few more drops of hot ethanol until the cloudiness just disappears.[5]

  • Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the single-solvent protocol.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent Solubility at Room Temperature Solubility in Hot Solvent Crystal Formation Upon Cooling Notes
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Water
Ethanol/Water
Hexane

Researchers should fill in this table with their experimental observations (e.g., "Insoluble," "Sparingly Soluble," "Soluble," "Good Crystals," "Oily," "No Crystals").

Visualizations

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot ethanol start->dissolve oiling_out Does it 'oil out'? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form filter_wash Filter and wash with cold ethanol crystals_form->filter_wash Yes no_crystals No Crystals crystals_form->no_crystals No low_yield Is yield low? filter_wash->low_yield end_success Pure Crystals induce Scratch flask or add seed crystal no_crystals->induce crystals_form2 Crystals form? induce->crystals_form2 crystals_form2->filter_wash Yes too_much_solvent Too much solvent likely crystals_form2->too_much_solvent No boil_off Gently boil off some solvent too_much_solvent->boil_off boil_off->cool oiling_out->cool No reheat_add Reheat, add more solvent, cool slower oiling_out->reheat_add Yes reheat_add->cool low_yield->end_success No check_mother_liquor Concentrate mother liquor low_yield->check_mother_liquor Yes check_mother_liquor->filter_wash

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Column Chromatography Purification of 2-Aminobenzhydrazide Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 2-Aminobenzhydrazide and its derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound? A1: For the purification of moderately polar compounds like this compound, silica gel is the most frequently used stationary phase due to its effectiveness in separating components based on polarity.[1] If silica gel proves ineffective or causes compound degradation, alternative adsorbents like alumina can be considered.[2]

Q2: How do I select an appropriate mobile phase (eluent)? A2: The ideal mobile phase should provide good separation of your target compound from impurities. This is typically determined empirically using Thin Layer Chromatography (TLC) before running the column.[2] A good starting point is a two-component system, such as Ethyl Acetate/Hexane for standard polarity compounds or Methanol/Dichloromethane for more polar compounds.[3] Aim for a solvent system that gives your desired product an Rf value of approximately 0.2-0.4 on the TLC plate.[2]

Q3: What are the common impurities I might encounter? A3: Syntheses of hydrazide compounds often result in mixtures containing unreacted starting materials (e.g., esters, hydrazine hydrate), byproducts from side reactions, and potentially hydrazones if carbonyl compounds are present.[4]

Q4: Is this compound stable on silica gel? A4: While many hydrazides are stable on silica, some compounds can be sensitive to the acidic nature of standard silica gel, leading to degradation during chromatography.[5] If you suspect instability (e.g., streaking on TLC, product loss on the column), you can test it by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have formed. If it is unstable, consider using deactivated silica gel (by adding a small amount of triethylamine to the eluent, ~1-3%) or switching to a different stationary phase like alumina.[3][5]

Q5: What is the difference between "dry loading" and "wet loading" the sample? A5: Wet loading involves dissolving the crude product in a minimal amount of the mobile phase and carefully adding it to the top of the column.[1] Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting dry powder to the top of the column. Dry loading is often preferred as it can lead to better separation and sharper bands, especially if the compound has poor solubility in the starting mobile phase.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound.

Problem: Poor separation between my product and an impurity.

  • Answer: This is a common issue that can often be resolved by optimizing the mobile phase.

    • Adjust Eluent Polarity: Use TLC to test different solvent ratios. If the spots are too close together, try a less polar solvent system to increase the separation. The goal is to maximize the difference in Rf values between your product and the impurities.[2]

    • Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, switch to a system with different selectivity, such as dichloromethane/methanol.[3]

    • Check Column Loading: Overloading the column with too much crude material will lead to broad bands and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.

    • Change the Stationary Phase: If optimizing the mobile phase on silica gel fails, consider using a different adsorbent like alumina, which offers different separation characteristics.[2]

Problem: My product is not eluting from the column.

  • Answer: This typically means the mobile phase is not polar enough to move the compound.

    • Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your mobile phase (gradient elution).[4] For example, if you started with 20% ethyl acetate in hexane, increase it to 30%, 40%, and so on.

    • Switch to a Stronger Polar Solvent: If even 100% ethyl acetate is not enough, switch to a more polar system, such as 1-5% methanol in dichloromethane.[3]

    • Check for Decomposition: It is possible the compound has decomposed on the column and will never elute.[5] Test the stability of your compound on silica gel using TLC as described in the FAQs.

Problem: How can I effectively remove residual hydrazine hydrate?

  • Answer: Hydrazine hydrate is highly polar and can be challenging to remove completely by chromatography alone.

    • Column Chromatography: Passing the crude product through a silica gel column can retain the polar hydrazine.[6] However, it may streak significantly.

    • Aqueous Wash: Before chromatography, dissolving the crude product in an organic solvent (like ethyl acetate) and washing it with water or brine in a separatory funnel can remove a significant amount of water-soluble hydrazine.

    • Lyophilization: For stubborn cases, dissolving the product in water or a water/acetonitrile mixture and then lyophilizing can help remove the volatile hydrazine.[6]

Problem: The column flow rate is very slow or has stopped.

  • Answer: A slow or stopped column can be caused by several factors.

    • Improper Packing: Air bubbles or non-uniform packing of the silica gel can impede solvent flow. Ensure the slurry is homogenous and allowed to settle evenly.[4]

    • Precipitation: The crude sample may have precipitated at the top of the column upon loading, creating a blockage. Ensure your sample is fully dissolved before loading, or use the dry loading method.[5]

    • Fine Particulates: The crude material may contain fine, insoluble particles that have clogged the column frit or the top layer of silica. Filtering the sample solution before loading can prevent this.

Data Presentation

Table 1: Common Solvent Systems for Silica Gel Chromatography

This table lists common binary solvent systems in order of increasing polarity, which can be used as a starting point for method development.

Nonpolar ComponentPolar ComponentPolarityTypical Use Cases
Hexane / PentaneDiethyl EtherLowNonpolar compounds
Hexane / PentaneEthyl AcetateLow to MediumStandard, good for a wide range of compounds.[3]
DichloromethaneHexaneLow to MediumAlternative to Ether/Hexane systems.
DichloromethaneMethanolHighFor polar compounds.[3]
Dichloromethane7N Ammonia in MethanolHigh (Basic)For basic compounds like amines that might streak on silica.[7]

Experimental Protocols

Detailed Protocol: Silica Gel Flash Chromatography of this compound

This protocol outlines a standard procedure for purifying this compound using flash column chromatography.

1. Mobile Phase Selection:

  • Using a TLC plate, test various solvent systems (e.g., start with 30% Ethyl Acetate in Hexane).

  • The ideal system should give the this compound product an Rf value of approximately 0.2-0.4 and show clear separation from major impurities.

2. Column Packing (Wet Slurry Method):

  • Place a small plug of cotton or glass wool at the bottom of a glass column.[1]

  • Add a thin layer (approx. 0.5 cm) of sand.

  • In a separate beaker, create a slurry of silica gel with your initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

  • Pour the slurry into the column. Use a funnel to avoid coating the sides.

  • Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

  • Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the solvent level drop below the top of the silica gel.

  • Add another thin layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

3. Sample Loading (Dry Loading Method):

  • Dissolve your crude this compound product in a suitable solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of your crude product adsorbed onto the silica.

  • Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand/silica.

  • Apply gentle pressure (using a pump or bulb) to begin the flow of the eluent through the column.

  • Begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the column size and separation.

  • If using a gradient, start with a low polarity eluent and gradually increase the percentage of the more polar solvent as the column runs.

5. Fraction Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[1]

Mandatory Visualization

The following diagrams illustrate key workflows in the purification process.

G cluster_workflow Experimental Workflow A Crude this compound B Select Solvent System via TLC A->B C Pack Silica Gel Column B->C D Load Sample onto Column C->D E Elute with Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Pure Product I->J

Caption: General experimental workflow for column chromatography purification.

G cluster_troubleshooting Troubleshooting Logic: Poor Separation Start Poor Separation Observed CheckTLC Is Product Rf ~0.3? Start->CheckTLC AdjustSolvent Action: Adjust Solvent Polarity CheckTLC->AdjustSolvent No CheckLoad Is Column Overloaded? CheckTLC->CheckLoad Yes AdjustSolvent->Start Re-evaluate ReduceLoad Action: Reduce Sample Load CheckLoad->ReduceLoad Yes ChangeStationary Action: Consider Alumina or Reverse-Phase Column CheckLoad->ChangeStationary No ReduceLoad->Start Re-run

Caption: Decision-making workflow for troubleshooting poor separation.

References

Challenges in the scale-up of 2-Aminobenzhydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Aminobenzhydrazide, with a particular focus on challenges encountered during scale-up.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we mitigate this?

Answer: Low yields during the scale-up of this compound synthesis can stem from several factors related to reaction kinetics, mass and heat transfer, and downstream processing.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting & Optimization
Incomplete Reaction The reaction between the starting material (e.g., isatoic anhydride) and hydrazine hydrate may not have reached completion. At a larger scale, mixing may be less efficient, leading to localized areas of low reactant concentration.- Optimize Reaction Time: Monitor the reaction progress using analytical techniques like HPLC or TLC to ensure it has gone to completion.[1] - Improve Mixing: Employ appropriate agitation systems (e.g., overhead stirrers with suitable impeller design) to ensure homogeneous mixing of reactants.[2]
Side Reactions Increased reaction volume can lead to temperature gradients, creating hot spots that promote the formation of byproducts such as hydrazones or quinazolines through condensation reactions.[3][4]- Precise Temperature Control: Implement a robust temperature control system for the reactor to maintain a uniform temperature profile.[5][6] - Controlled Addition: Consider the controlled, slow addition of one reactant to the other to manage the reaction exotherm.
Product Precipitation The product might precipitate out of the solution prematurely, especially if there are temperature fluctuations, hindering further reaction.- Solvent Selection: Ensure the chosen solvent can maintain the product in solution at the reaction temperature. Consider using a co-solvent if necessary.
Losses during Work-up & Isolation Inefficient extraction or crystallization at a larger scale can lead to significant product loss.- Optimize Extraction: Re-evaluate the solvent volumes and number of extractions for the work-up procedure. - Controlled Crystallization: Develop a controlled cooling profile for crystallization to maximize yield and obtain a desirable crystal size for filtration.[7]

Issue 2: Difficulty in Product Purification

Question: We are struggling with the purification of this compound at a larger scale. The product is often contaminated with unreacted starting materials and colored impurities. What are the best strategies for purification?

Answer: Purification is a critical step, and its efficiency can decrease upon scale-up. Recrystallization and chromatography are common methods, but they need to be optimized for larger quantities.

Purification Strategies:

Technique Protocol & Troubleshooting
Recrystallization - Solvent Screening: Identify a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol and methanol are commonly used.[8][9] - Decolorization: If the crude product is colored, treat the hot solution with activated charcoal to remove colored impurities before filtration. - Controlled Cooling: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can lead to the trapping of impurities.[7]
Column Chromatography - Stationary Phase: Silica gel is a common choice. However, if you experience issues with product streaking or poor separation, consider using alumina or a modified silica gel. - Mobile Phase Optimization: Use TLC to determine the optimal eluent system that provides good separation between the product and impurities. A gradient elution might be necessary.

Issue 3: Formation of Side Products

Question: Our scaled-up synthesis of this compound is showing an increased amount of byproducts, particularly what we believe to be hydrazones and quinazoline derivatives. How can we minimize their formation?

Answer: The formation of hydrazones and quinazolines is a known side reaction pathway for this compound, often catalyzed by trace impurities or elevated temperatures.[3][4]

Minimizing Side Product Formation:

  • Strict Temperature Control: As mentioned earlier, maintaining a consistent and optimal reaction temperature is crucial. Excursions to higher temperatures can significantly accelerate the rate of side reactions.[5]

  • Control of Stoichiometry: Carefully control the molar ratio of reactants. An excess of either the starting material or hydrazine could potentially lead to different side products.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions that can generate colored impurities.

  • Quenching: Once the reaction is complete, quench it appropriately to stop further reactions. This could involve cooling the reaction mixture or adding a reagent to neutralize any catalysts or excess reactants.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at an industrial scale?

A1: The reaction of isatoic anhydride with hydrazine hydrate is a widely used and scalable method for the synthesis of this compound.[8][9] This method is often preferred due to the availability of the starting materials and the relatively straightforward reaction conditions.

Q2: What are the critical safety precautions to consider during the scale-up of this compound synthesis?

A2: Scaling up any chemical synthesis requires a thorough safety review. Key considerations include:

  • Hazardous Reagents: Hydrazine hydrate is a corrosive and toxic substance. Ensure proper handling procedures, personal protective equipment (PPE), and containment measures are in place.[10]

  • Exothermic Reaction: The reaction can be exothermic. A proper understanding of the reaction's thermal profile is necessary to prevent runaway reactions.[5][11]

  • Pressure Build-up: The reaction may evolve gases. The reactor system must be designed to handle potential pressure changes.

  • Material Safety Data Sheets (MSDS): All personnel should be familiar with the MSDS for all chemicals involved.[12]

Q3: Which analytical techniques are recommended for monitoring the reaction and ensuring product quality?

A3: A combination of analytical techniques is recommended for effective process monitoring and quality control:

  • Thin-Layer Chromatography (TLC): A quick and simple method for monitoring the progress of the reaction at the bench.[9]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials, formation of the product, and the presence of impurities.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: Essential for the structural confirmation and final purity assessment of the isolated this compound.[3][8]

Q4: How does the choice of solvent impact the scale-up process?

A4: The solvent plays a critical role in reaction kinetics, solubility of reactants and products, and heat transfer. When scaling up:

  • Solubility: Ensure the solvent can dissolve the reactants sufficiently at the reaction temperature to allow for a homogeneous reaction.

  • Boiling Point: The boiling point of the solvent will dictate the maximum reaction temperature at atmospheric pressure and will influence the choice of heating/cooling fluids.

  • Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent, especially when working with large volumes.

  • Work-up: The solvent should allow for easy separation and isolation of the product during the work-up phase.

Experimental Protocols

Synthesis of this compound from Isatoic Anhydride and Hydrazine Hydrate

This protocol is a generalized procedure based on literature reports and should be optimized for specific laboratory or plant conditions.

Materials:

  • Isatoic anhydride

  • Hydrazine hydrate

  • Dimethylformamide (DMF) or Ethanol

  • Hydrochloric acid (for pH adjustment if necessary)

  • Sodium bicarbonate solution (for neutralization)

  • Deionized water

Procedure:

  • In a suitable reactor equipped with a mechanical stirrer, condenser, and temperature probe, dissolve isatoic anhydride in DMF or ethanol.

  • Slowly add hydrazine hydrate to the solution while maintaining the temperature at a controlled setpoint (e.g., room temperature or slightly elevated). The addition should be done at a rate that prevents a rapid increase in temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for a period determined by reaction monitoring (typically 2-6 hours).[8][9]

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the product can be precipitated by the addition of water.

  • Filter the crude product and wash it with cold water or a suitable solvent to remove impurities.

  • Further purify the product by recrystallization from a suitable solvent such as ethanol or methanol.[8][9]

  • Dry the purified this compound under vacuum.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Isatoic_Anhydride Isatoic_Anhydride Reaction Reaction in Solvent (e.g., DMF, Ethanol) Reflux Isatoic_Anhydride->Reaction Hydrazine_Hydrate Hydrazine_Hydrate Hydrazine_Hydrate->Reaction Workup Work-up & Precipitation Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Aminobenzhydrazide This compound Purification->Aminobenzhydrazide

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_side_products Potential Side Reactions Aminobenzhydrazide This compound Hydrazone Hydrazone Formation Aminobenzhydrazide->Hydrazone + Carbonyl Compound Quinazoline Quinazoline Derivative Aminobenzhydrazide->Quinazoline Intramolecular Cyclization (promoted by heat) Carbonyl Carbonyl Compound (Aldehyde/Ketone)

Caption: Potential side reaction pathways in this compound synthesis.

References

Refinement of experimental protocols involving 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of 2-Aminobenzhydrazide. It includes a troubleshooting guide for common issues, frequently asked questions, and a detailed experimental protocol for a typical condensation reaction.

Troubleshooting Guide

This guide addresses common problems encountered during experimental protocols involving this compound, particularly in the synthesis of hydrazones and related derivatives.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.- Extend the reaction time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider a modest increase in reaction temperature. - Ensure efficient stirring.
Incorrect pH.The reaction often requires a mildly acidic environment (pH 4-6) to proceed optimally.[1] A catalytic amount of acetic acid can be added to the reaction mixture.[1]
Impure starting materials.Use high-purity this compound and carbonyl compounds. If necessary, purify the starting materials before use.[1]
Steric hindrance.If working with bulky aldehydes or ketones, the reaction may be slower. Increase the reaction time or temperature to facilitate the reaction.[1]
Product loss during workup or purification.Optimize the purification method. For column chromatography, select an appropriate solvent system to ensure good separation. For recrystallization, choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.[1]
Formation of Side Products (e.g., Azines) Incorrect stoichiometry.Use a slight excess of this compound relative to the carbonyl compound. This can help to minimize the formation of azine byproducts, which arise from the reaction of the initial hydrazone product with a second molecule of the carbonyl compound.[2]
Prolonged reaction at high temperatures.Monitor the reaction closely and stop it once the starting material is consumed to avoid the formation of degradation products or side products.
Precipitate Does Not Form (When Expected) Solution is not saturated.If a crystalline product is expected, the solution may not be saturated. Try to concentrate the solution by removing some of the solvent under reduced pressure.
Incorrect solvent.The choice of solvent is crucial for product precipitation. If the product is too soluble in the reaction solvent, precipitation will not occur. Consider changing to a solvent in which the product is less soluble.
Difficulty in Product Purification Product and starting materials have similar polarity.For column chromatography, try a different solvent system with a shallower polarity gradient to improve separation. Recrystallization from a suitable solvent system might also be effective.[1]
Oily product instead of solid.This can be due to impurities. Try to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, column chromatography is recommended for purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation reaction of this compound with an aldehyde or ketone?

A1: The optimal pH for hydrazone formation is typically mildly acidic, in the range of 4 to 6.[1] This is because the reaction is acid-catalyzed, but a strongly acidic environment can lead to the protonation of the hydrazine, rendering it non-nucleophilic. A few drops of acetic acid are often sufficient to achieve the desired pH.[1]

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[1] Spot the reaction mixture on a TLC plate alongside the starting materials (this compound and the carbonyl compound). The disappearance of the starting material spots and the appearance of a new spot for the product will indicate the progression of the reaction.[1]

Q3: What are some common side reactions to be aware of?

A3: A common side reaction is the formation of an azine, which occurs when the initially formed hydrazone reacts with a second equivalent of the aldehyde or ketone.[2] This is more prevalent when an excess of the carbonyl compound is used. To minimize this, it is advisable to use a slight excess of this compound.[2]

Q4: How should I store this compound and its derivatives?

A4: this compound should be stored in a cool, dry place away from light and oxidizing agents. Hydrazone derivatives can be susceptible to hydrolysis, especially in the presence of moisture and acid.[2] Therefore, purified products should be stored in a dry, inert atmosphere (e.g., under nitrogen or argon) at a low temperature to prevent degradation.[2]

Q5: What are the recommended purification techniques for the products?

A5: The choice of purification technique depends on the nature of the product.

  • Recrystallization: This is a common method if the product is a solid. The key is to find a suitable solvent or solvent mixture in which the product is soluble at high temperatures but sparingly soluble at room temperature.[1] Ethanol is often a good starting point for many benzhydrazide derivatives.[3]

  • Column Chromatography: This technique is useful for purifying non-crystalline products or for separating the desired product from impurities with similar solubility.[1] Silica gel is a common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).[1]

Experimental Protocols

Detailed Methodology for the Synthesis of a Hydrazone Derivative

This protocol describes the synthesis of a hydrazone from this compound and an aldehyde, a common application of this reagent.

Materials:

  • This compound

  • Aldehyde (e.g., Terephthalaldehyde)

  • Absolute Ethanol

  • Iodine (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in absolute ethanol.

  • Addition of Reactants: To this solution, add the aldehyde (1.0 equivalent) and a catalytic amount of iodine.

  • Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by TLC. A common eluent system for this type of compound is a mixture of hexane and ethyl acetate. The reaction is considered complete when the starting aldehyde spot has disappeared.

  • Product Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any soluble impurities. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[3]

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Characterization:

The structure and purity of the synthesized hydrazone can be confirmed by various analytical techniques, including:

  • Melting Point: Compare the observed melting point with the literature value.

  • Infrared (IR) Spectroscopy: Look for the characteristic C=N stretch of the hydrazone and the disappearance of the C=O stretch of the aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the presence of the expected protons and carbons in the final product structure.

  • Mass Spectrometry (MS): Determine the molecular weight of the product.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis dissolve Dissolve this compound in Ethanol add_reagents Add Aldehyde & Catalytic Iodine dissolve->add_reagents reflux Heat to Reflux with Stirring add_reagents->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool filter Filter Precipitate cool->filter recrystallize Recrystallize filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, IR, MS) dry->characterize reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Formation 2AB This compound Nucleophilic_Attack Nucleophilic Attack by Hydrazine 2AB->Nucleophilic_Attack Aldehyde Aldehyde (R-CHO) Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Protonation->Nucleophilic_Attack H+ catalyst Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Dehydration Dehydration Carbinolamine->Dehydration Hydrazone Hydrazone Product Dehydration->Hydrazone

References

Validation & Comparative

A Comparative Analysis of 2-Aminobenzhydrazide and 3-Aminobenzhydrazide Reactivity in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between positional isomers as starting materials is a critical decision that can significantly impact reaction outcomes and the efficiency of synthetic routes. This guide provides an objective comparative analysis of the reactivity of 2-aminobenzhydrazide and 3-aminobenzhydrazide, focusing on their utility in the synthesis of bioactive heterocyclic compounds. The information presented is supported by available experimental data and theoretical considerations to aid in the selection of the appropriate isomer for specific synthetic targets.

The strategic placement of an amino group on the benzhydrazide scaffold, at either the ortho (2-position) or meta (3-position) location, imparts distinct electronic and steric characteristics to the molecule. These differences fundamentally influence the nucleophilicity of the hydrazide moiety, leading to variations in reaction rates, yields, and even the types of products formed in condensation reactions.

Theoretical Underpinnings of Reactivity

The reactivity of the hydrazide functional group (-CONHNH₂) is largely dictated by the nucleophilicity of the terminal amino group (-NH₂). The electronic nature of the benzene ring, as influenced by its substituents, plays a pivotal role in modulating this nucleophilicity.

  • This compound (ortho-isomer): The amino group at the ortho position can exert both a +M (mesomeric or resonance) effect and a -I (inductive) effect. The +M effect, which involves the donation of the nitrogen lone pair into the benzene ring, increases the electron density of the ring and, to a lesser extent, the carbonyl group of the hydrazide. This can potentially decrease the electrophilicity of the carbonyl carbon. However, the proximity of the ortho-amino group can also lead to intramolecular hydrogen bonding with the hydrazide moiety, which can influence its conformation and reactivity. Steric hindrance from the adjacent amino group can also play a role in its reactions with bulky electrophiles.

  • 3-Aminobenzhydrazide (meta-isomer): In the meta position, the amino group primarily exerts a -I effect, withdrawing electron density from the ring through the sigma bonds. The +M effect from the meta position is negligible. This inductive withdrawal can slightly decrease the electron density on the hydrazide moiety, potentially influencing its nucleophilicity. A kinetic study on the oxidation of substituted benzhydrazides found the order of reactivity to be m-nitro BAH < BAH < m-amino BAH, suggesting that the electron-donating nature of the meta-amino group enhances the rate of this specific reaction.[1]

Comparative Reactivity in Heterocyclic Synthesis

While direct comparative studies under identical conditions are scarce in the literature, an analysis of published synthetic routes for various heterocyclic systems reveals trends in the utility and reactivity of each isomer.

Synthesis of Pyrazole Derivatives

This compound is a versatile precursor for the synthesis of pyrazole-containing heterocycles. For instance, it readily undergoes condensation with β-dicarbonyl compounds to yield pyrazole derivatives.

In contrast, specific examples of 3-aminobenzhydrazide being used for the synthesis of simple pyrazoles are not as readily available in the surveyed literature, suggesting it may be less commonly employed for this purpose.

Synthesis of Quinazoline and Related Fused Systems

The ortho-disposed amino and hydrazide functionalities in this compound make it an excellent candidate for the synthesis of fused heterocyclic systems like quinazolinones. The intramolecular nature of the cyclization is facilitated by the close proximity of the reacting groups.

Information on the use of 3-aminobenzhydrazide in the synthesis of quinazolines is limited, as the meta-positioning of the amino group does not favor the direct intramolecular cyclization required for the formation of the quinazoline ring system in the same manner as the ortho-isomer.

Synthesis of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles

Both isomers can serve as precursors to 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through cyclization reactions. These reactions typically involve the reaction of the hydrazide with a one-carbon synthon, such as carbon disulfide or a carboxylic acid derivative.

Data Presentation

Due to the lack of direct comparative experimental data in the literature, a quantitative side-by-side comparison of yields and reaction times for the same reaction is not feasible. The following table summarizes the types of heterocyclic systems for which each isomer has been reported as a precursor.

Heterocyclic SystemThis compound as Precursor3-Aminobenzhydrazide as Precursor
PyrazolesCommonly reportedLimited reports
QuinazolinonesCommonly reportedNot commonly reported for direct synthesis
1,3,4-OxadiazolesReportedReported (in general context of hydrazides)
1,3,4-ThiadiazolesReportedReported (in general context of hydrazides)

Experimental Protocols

Detailed experimental protocols for the synthesis of various heterocyclic compounds from this compound are available in the literature. As specific protocols for many of these reactions using 3-aminobenzhydrazide are not as prevalent, a general procedure for a common reaction type is provided below.

General Procedure for the Synthesis of 2-Aryl-5-(aminophenyl)-1,3,4-oxadiazoles:

This protocol is a generalized representation and would require optimization for each specific substrate.

  • Step 1: Synthesis of the N-aroylhydrazide.

    • To a solution of the aminobenzhydrazide (2- or 3-isomer, 1 equivalent) in a suitable solvent (e.g., pyridine, DMF), add the desired aroyl chloride (1 equivalent) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC).

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter, wash with water, and dry the crude N,N'-diacylhydrazine.

  • Step 2: Cyclodehydration to the 1,3,4-Oxadiazole.

    • To the N,N'-diacylhydrazine from Step 1, add a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

    • Heat the mixture at a specified temperature for a set duration (monitoring by TLC).

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize with a suitable base (e.g., sodium bicarbonate solution) to precipitate the 1,3,4-oxadiazole.

    • Filter, wash with water, and purify the product by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction1 Step 1: Acylation cluster_workup1 Work-up 1 cluster_intermediate Intermediate cluster_reaction2 Step 2: Cyclodehydration cluster_workup2 Work-up 2 cluster_product Final Product Aminobenzhydrazide Aminobenzhydrazide Reaction_Vessel_1 Reaction Vessel (Pyridine, 0°C to RT) Aminobenzhydrazide->Reaction_Vessel_1 Aroyl_Chloride Aroyl_Chloride Aroyl_Chloride->Reaction_Vessel_1 Precipitation Precipitation (Ice Water) Reaction_Vessel_1->Precipitation Filtration_1 Filtration & Washing Precipitation->Filtration_1 Diacylhydrazine Diacylhydrazine Filtration_1->Diacylhydrazine Reaction_Vessel_2 Reaction Vessel (POCl3, Heat) Diacylhydrazine->Reaction_Vessel_2 Neutralization Neutralization (NaHCO3) Reaction_Vessel_2->Neutralization Filtration_2 Filtration & Purification Neutralization->Filtration_2 Oxadiazole Oxadiazole Filtration_2->Oxadiazole

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Conclusion

The choice between this compound and 3-aminobenzhydrazide as a starting material is highly dependent on the desired final product. This compound is a superior choice for the synthesis of fused heterocyclic systems like quinazolinones due to the ortho-disposition of its reactive groups. For the synthesis of other heterocycles such as pyrazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, both isomers are potential precursors. However, the reactivity of the hydrazide moiety is influenced by the electronic effects of the amino group, with the meta-amino group in 3-aminobenzhydrazide potentially enhancing reactivity in certain reactions. Further quantitative kinetic and comparative yield studies are necessary to fully elucidate the reactivity differences between these two valuable building blocks. Researchers should consider the theoretical aspects of electronic and steric effects when designing synthetic routes utilizing these isomers.

References

A Comparative Guide to Validated Analytical Methods for 2-Aminobenzhydrazide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Proposed Analytical Methods

The selection of an analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and the available instrumentation. Below is a comparative summary of two proposed methods for the quantification of 2-Aminobenzhydrazide.

Data Presentation: Summarized Quantitative Data

The following tables present the anticipated validation parameters for the proposed analytical methods, based on typical performance characteristics observed for similar analytes.

Table 1: Proposed HPLC-UV Method with Pre-column Derivatization

ParameterProposed Method: HPLC-UV with Salicylaldehyde Derivatization
Analyte This compound derivative
Instrumentation HPLC with UV Detector
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity High (Separation from potential impurities)

Table 2: Proposed UV-Visible Spectrophotometric Method with Derivatization

ParameterProposed Method: UV-Vis Spectrophotometry with TNBSA
Analyte This compound-TNBSA complex
Instrumentation UV-Visible Spectrophotometer
Linearity Range 5 - 50 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL
Accuracy (% Recovery) 97.0% - 103.0%
Precision (% RSD) < 3.0%
Specificity Moderate (Potential interference from other primary amines)

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are based on established methods for related compounds and should be validated for the specific application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Pre-column Derivatization

This method is proposed for the selective and sensitive quantification of this compound in various sample matrices. Derivatization with salicylaldehyde is employed to enhance the chromophoric properties of the analyte, allowing for sensitive UV detection.[1][2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm) or equivalent C18 column.[1][2]

  • Mobile Phase: A mixture of buffer (e.g., 10 mM ammonium dihydrogen phosphate) and methanol in a ratio of 25:75 (v/v).[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection Wavelength: Approximately 360 nm (to be determined after derivatization).[1][2]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

2. Reagents and Solutions:

  • Methanol (HPLC grade)

  • Ammonium dihydrogen phosphate (Analytical grade)

  • Salicylaldehyde (Analytical grade)

  • Diluent: Methanol

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 to 100 µg/mL.

3. Derivatization Procedure:

  • To 1 mL of each working standard solution and sample solution, add 0.1 mL of salicylaldehyde solution (e.g., 1% in methanol).

  • Vortex the mixture for 1 minute.

  • Allow the reaction to proceed at room temperature for 20 minutes.

4. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase.

  • Inject the derivatized blank (diluent with derivatizing agent), followed by the derivatized standard solutions and sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

5. Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[3]

Method 2: UV-Visible Spectrophotometric Method with Derivatization

This method provides a simpler and more cost-effective alternative for the quantification of this compound, particularly in cleaner sample matrices. The method is based on the reaction of the hydrazide group with 2,4,6-trinitrobenzenesulfonic acid (TNBSA) to form a colored product that can be measured spectrophotometrically.[4][5]

1. Instrumentation:

  • UV-Visible Spectrophotometer

2. Reagents and Solutions:

  • 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) solution (e.g., 0.1% w/v in water)

  • Sodium carbonate-sodium bicarbonate buffer (0.1 M, pH 10.8)

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with deionized water to concentrations ranging from 5 to 50 µg/mL.

3. Derivatization and Measurement Procedure:

  • Pipette 1 mL of each working standard solution and sample solution into separate test tubes.

  • Add 1 mL of TNBSA solution to each tube.

  • Incubate the mixture at room temperature for 40 minutes.

  • Dilute the reaction mixture with the sodium carbonate-sodium bicarbonate buffer to a final volume of 10 mL.

  • Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is expected to be around 385 nm and 500 nm for hydrazides.[5] A blank solution should be prepared using 1 mL of deionized water instead of the standard or sample.

4. Data Analysis:

  • Construct a calibration curve by plotting the absorbance values against the corresponding concentrations of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

5. Method Validation: Validate the method for linearity, range, accuracy, precision, and specificity as per ICH guidelines.[3]

Mandatory Visualization

The following diagrams illustrate the general workflow for the analytical quantification of this compound and the logical relationship between the proposed methods.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Derivatization Derivatization Extraction->Derivatization HPLC HPLC-UV Analysis Derivatization->HPLC UV_Vis UV-Vis Spectrophotometry Derivatization->UV_Vis Calibration Calibration Curve HPLC->Calibration UV_Vis->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: General experimental workflow for this compound quantification.

Method_Comparison cluster_methods Proposed Analytical Methods cluster_attributes Performance Attributes HPLC_UV HPLC-UV with Derivatization High_Specificity High Specificity HPLC_UV->High_Specificity High_Sensitivity High Sensitivity HPLC_UV->High_Sensitivity UV_Vis UV-Vis Spectrophotometry with Derivatization Simplicity Simplicity UV_Vis->Simplicity Cost_Effectiveness Cost-Effectiveness UV_Vis->Cost_Effectiveness

References

Comparative Bioactivity of 2-Aminobenzhydrazide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 2-aminobenzhydrazide derivatives. The information is supported by experimental data from recent studies, with a focus on antimicrobial, anticancer, and anti-inflammatory properties.

The this compound scaffold is a versatile structure in medicinal chemistry, serving as a precursor for a wide range of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas. This is often attributed to the presence of the hydrazide-hydrazone moiety, which can be crucial for their pharmacological effects.[2] This guide synthesizes findings on different derivatives to facilitate comparison and guide future research.

Antimicrobial Activity

Schiff bases derived from this compound and related structures like 2-aminobenzothiazole have shown notable antimicrobial effects.[3][4] The bioactivity of these compounds is often enhanced when complexed with metal ions.[4] The primary method for evaluating antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

Comparative Antimicrobial Data
Compound/DerivativeTarget MicroorganismBioactivity (MIC in µg/mL)Reference
4-(((8-hydroxyquinolin-2-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMicrococcus luteus25[3]
Staphylococcus aureus12.5[3]
4-(((10-chloroanthracen-9-yl)methylene)amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneMicrococcus luteus25[3]
Staphylococcus aureus12.5[3]
Ampicillin (Standard)Micrococcus luteus100[3]
Staphylococcus aureus12.5[3]
N-(4-(dimethyl amino)benzylidene)-4,6-difluoro benzothiazole-2-amine (DBT-I)S. aureus, B. subtilis, E. coli- (Described as having maximum inhibition)[5]
4-bromo-2-(((4,6-difluoro benzothiazole-2-yl) imino) methyl)phenol (DBT-III)S. aureus, B. subtilis, E. coli- (Described as most effective with maximum clarity of zones)[5]

Anticancer Activity

2-Aminobenzothiazole derivatives, structurally related to 2-aminobenzhydrazides, have been extensively studied for their anticancer properties.[6][7][8] These compounds often target critical signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[6][9] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of these compounds against various cancer cell lines.[6]

Comparative Anticancer Data (IC50 in µM)
Compound/DerivativeCancer Cell LineIC50 (µM)Target/PathwayReference
OMS5A549 (Lung)22.13Not PI3Kγ inhibition[6][9]
MCF-7 (Breast)24.31[6][9]
OMS14A549 (Lung)61.03PIK3CD/PIK3R1[6][9]
MCF-7 (Breast)27.08[6][9]
Compound H20 (Benzohydrazide-dihydropyrazole)A549 (Lung)0.46EGFR Kinase[10]
MCF-7 (Breast)0.29[10]
HeLa (Cervical)0.15[10]
HepG2 (Liver)0.21[10]
Erlotinib (Standard)-- (Used as control)EGFR Kinase[10]
PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that is often dysregulated in cancer, making it a significant target for anticancer therapies.[6] Several 2-aminobenzothiazole derivatives have been developed to inhibit key kinases within this pathway.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K inhibit

Targeting the PI3K/AKT/mTOR pathway.

Anti-inflammatory Activity

Derivatives of 2-aminobenzothiazole have also been investigated for their anti-inflammatory properties.[8][11] The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity.[11][12]

Comparative Anti-inflammatory Data
Compound/DerivativeModelActivityReference
5-chloro-1,3-benzothiazole-2-amine (Bt2)Carrageenan-induced paw edemaComparable to Diclofenac[11]
6-methoxy-1,3-benzothiazole-2-amine (Bt7)Carrageenan-induced paw edemaComparable to Diclofenac[11]
Compound 15aCarrageenan-induced paw edemaMore effective than t-AUCB[13]
Compound 18dCarrageenan-induced paw edemaMore effective than t-AUCB[13]
Diclofenac Sodium (Standard)Carrageenan-induced paw edemaStandard anti-inflammatory drug[11]

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to assess the antimicrobial activity of the synthesized compounds.[4][14]

Agar_Well_Diffusion_Workflow Start Start: Prepare bacterial/fungal inoculum PreparePlates Prepare and solidify culture media (e.g., Nutrient Agar) in Petri dishes Start->PreparePlates Inoculate Inoculate the agar surface with the test microorganism PreparePlates->Inoculate CreateWells Create wells in the agar using a sterile cork borer Inoculate->CreateWells AddCompounds Add solutions of test compounds and standard drug to the wells CreateWells->AddCompounds Incubate Incubate the plates under appropriate conditions AddCompounds->Incubate Measure Measure the diameter of the inhibition zone around each well Incubate->Measure End End: Compare results to determine activity Measure->End

Workflow for Agar Well Diffusion Assay.

Procedure:

  • Preparation of Media: A suitable culture medium, such as Nutrient Agar for bacteria or Potato Dextrose Agar for fungi, is prepared and sterilized.

  • Inoculation: The solidified culture media is uniformly inoculated with the test microorganism.

  • Well Creation: Wells are created in the agar using a sterile borer.

  • Compound Application: A specific concentration of the test compound, dissolved in a suitable solvent like DMSO, is added to the wells. A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the microorganism to grow.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[10]

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24-72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

This compound derivatives and their analogs represent a promising class of compounds with a broad spectrum of biological activities. The antimicrobial efficacy of Schiff base derivatives, the potent anticancer activity of compounds targeting key signaling pathways like PI3K/AKT/mTOR and EGFR kinase, and the significant anti-inflammatory effects highlight the therapeutic potential of this chemical scaffold. The structure-activity relationship (SAR) insights from these comparative studies are invaluable for the rational design of new, more potent, and selective therapeutic agents. Further research, including in vivo studies and toxicity profiling, is warranted to fully elucidate the clinical potential of these promising derivatives.

References

A Researcher's Guide to Investigating the Cross-Reactivity of 2-Aminobenzhydrazide-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the target specificity and potential off-target effects of novel compounds is paramount. This guide provides a framework for assessing the cross-reactivity of 2-Aminobenzhydrazide-based compounds, a class of molecules with demonstrated potential in various therapeutic areas. While comprehensive cross-reactivity studies on this specific scaffold are not widely published, this document outlines the methodologies and data presentation strategies that can be employed to characterize their selectivity.

Hypothetical Cross-Reactivity Data

A critical step in evaluating a compound's specificity is to screen it against a panel of relevant biological targets. The following table illustrates how quantitative data from such a screen could be presented. The data herein is hypothetical and serves as an example for researchers.

Compound IDPrimary TargetPrimary Target IC50 (nM)Off-TargetOff-Target IC50 (nM)Fold Selectivity (Off-Target/Primary Target)
ABH-001 Target X Kinase15Target Y Kinase1,500100
Target Z Hydrolase> 10,000> 667
hERG> 10,000> 667
ABH-002 Target X Kinase25Target Y Kinase50020
Target Z Hydrolase8,000320
hERG> 10,000> 400

Experimental Protocols

Detailed and reproducible experimental protocols are essential for meaningful cross-reactivity studies. Below are methodologies for key experiments.

Kinase Panel Screening (Biochemical Assay)

Objective: To determine the inhibitory activity of this compound-based compounds against a broad panel of human kinases.

Materials:

  • Test compounds (e.g., ABH-001, ABH-002) dissolved in DMSO.

  • Recombinant human kinases.

  • ATP and appropriate kinase substrates (e.g., a generic substrate like myelin basic protein or a specific peptide substrate).

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • 384-well plates.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

  • Add 5 µL of a solution containing the kinase and substrate in assay buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.

  • Data are expressed as the percentage of kinase activity remaining in the presence of the compound compared to a DMSO control.

  • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

hERG Channel Patch-Clamp Assay (Electrophysiology)

Objective: To assess the potential for off-target effects on the hERG potassium channel, a critical liability for cardiotoxicity.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with appropriate amplifiers and data acquisition software.

  • External solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM Glucose, 10 mM HEPES, pH 7.4).

  • Internal solution (e.g., 120 mM K-aspartate, 20 mM KCl, 5 mM MgATP, 10 mM HEPES, 5 mM EGTA, pH 7.2).

  • Test compounds dissolved in DMSO and diluted in the external solution.

Procedure:

  • Culture the hERG-expressing HEK293 cells to an appropriate confluency.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a voltage protocol to elicit hERG tail currents (e.g., depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds).

  • After establishing a stable baseline recording, perfuse the cell with the external solution containing the test compound at various concentrations.

  • Record the hERG current at each concentration until a steady-state effect is observed.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline.

  • Determine the IC50 value from the concentration-response curve.

Visualizations

Diagrams illustrating experimental workflows and potential biological pathways can aid in the interpretation of cross-reactivity data.

experimental_workflow cluster_prep Compound Preparation cluster_screening Screening Assays cluster_analysis Data Analysis cluster_output Output compound This compound Compound dissolve Dissolve in DMSO compound->dissolve serial_dilute Serial Dilution dissolve->serial_dilute kinase_panel Kinase Panel Screen serial_dilute->kinase_panel herg_assay hERG Patch-Clamp serial_dilute->herg_assay other_panels Other Safety Panels (e.g., GPCRs, Ion Channels) serial_dilute->other_panels ic50 Calculate IC50 Values kinase_panel->ic50 herg_assay->ic50 other_panels->ic50 selectivity Determine Selectivity Profile ic50->selectivity sar Structure-Activity Relationship (SAR) Analysis selectivity->sar report Cross-Reactivity Report sar->report

Caption: Experimental workflow for assessing the cross-reactivity of this compound compounds.

signaling_pathway cluster_primary Primary Target Pathway cluster_off_target Potential Off-Target Pathway compound This compound Compound (ABH-001) target_x Target X Kinase compound->target_x Inhibition target_y Target Y Kinase compound->target_y Cross-Reactivity (Weaker Inhibition) downstream_x Downstream Effector X target_x->downstream_x response_x Therapeutic Effect downstream_x->response_x downstream_y Downstream Effector Y target_y->downstream_y response_y Adverse Effect downstream_y->response_y

Caption: Potential signaling pathways affected by a this compound-based compound.

A Comparative Guide to the Synthesis of 2-Aminobenzhydrazide: A Novel, Efficient Route

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of pharmaceutical research and drug development, the efficient synthesis of key intermediates is paramount. 2-Aminobenzhydrazide, a crucial building block for a variety of heterocyclic compounds with significant biological activities, is a prime example. This guide provides a comprehensive comparison of a novel synthetic route for this compound starting from isatoic anhydride against the conventional method employing methyl anthranilate. This analysis, supported by experimental data, aims to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate synthetic strategy for their needs.

At a Glance: Comparing Synthetic Routes

The following table summarizes the key quantitative parameters for the two synthetic routes, offering a clear comparison of their performance.

ParameterConventional Route (from Methyl Anthranilate)New Synthetic Route (from Isatoic Anhydride)
Starting Material Methyl AnthranilateIsatoic Anhydride
Primary Reagent Hydrazine HydrateHydrazine Hydrate
Solvent MethanolEthanol or DMF
Reaction Time 6 hours2 - 6 hours
Reaction Temperature RefluxReflux
Reported Yield ~92% (for a related methoxy-substituted analog)[1]67-80%[2][3]
Work-up Evaporation of solvent, recrystallizationFiltration of precipitated product, recrystallization

A Closer Look: The New Synthetic Route from Isatoic Anhydride

The synthesis of this compound from isatoic anhydride presents a compelling alternative to the conventional method. This route is characterized by its operational simplicity and the use of readily available starting materials. The reaction proceeds via a nucleophilic attack of hydrazine hydrate on the carbonyl group of isatoic anhydride, followed by ring-opening to yield the desired product.

G cluster_start Starting Materials Isatoic Anhydride Isatoic Anhydride Reaction Vessel Reaction Vessel Isatoic Anhydride->Reaction Vessel Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction Vessel Reflux Reflux Reaction Vessel->Reflux Heat (Ethanol/DMF) Work-up Work-up Reflux->Work-up Cooling & Filtration Product This compound Work-up->Product Recrystallization

Figure 1. Workflow for the synthesis of this compound from Isatoic Anhydride.

Experimental Protocols

New Synthetic Route: From Isatoic Anhydride

This protocol is adapted from a method for the synthesis of N'-phenylbenzohydrazides.[3]

Materials:

  • Isatoic anhydride (1.0 g, 6.13 mmol)

  • Hydrazine hydrate (0.31 g, 6.13 mmol)

  • Ethanol (60 mL)

Procedure:

  • A mixture of isatoic anhydride (1.0 g, 6.13 mmol) and hydrazine hydrate (0.31 g, 6.13 mmol) in ethanol (60 mL) is heated under reflux for 2 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid precipitate is collected by filtration.

  • The crude product is air-dried and can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to furnish the final product.

An alternative procedure involves refluxing isatoic anhydride with hydrazine hydrate in DMF for 6 hours, which has been reported to yield 67% of the product.[2] Microwave-assisted synthesis in DMF has also been shown to increase the yield to 80%.[2]

Conventional Synthetic Route: From Methyl Anthranilate

This protocol is based on a general procedure for the synthesis of benzoylhydrazones from their corresponding methyl esters.[1]

Materials:

  • Methyl anthranilate (10 g)

  • Hydrazine hydrate (10 mL)

  • Methanol (25 mL)

Procedure:

  • A mixture of methyl anthranilate (10 g), hydrazine hydrate (10 mL), and methanol (25 mL) is refluxed for 6 hours.

  • After the reaction is complete, the excess hydrazine hydrate and methanol are removed by evaporation under reduced pressure.

  • The resulting crude product is then recrystallized from methanol to yield the pure this compound.

Concluding Remarks

The validation of this new synthetic route from isatoic anhydride offers a valuable alternative for the preparation of this compound. While the reported yields are comparable to or slightly lower than the conventional method, the operational simplicity and potentially shorter reaction times (especially with microwave assistance) make it an attractive option. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. This guide provides the foundational data to make an informed decision, facilitating more efficient and streamlined drug discovery and development processes.

References

Efficacy Showdown: A Comparative Guide to 2-Aminobenzothiazole Derivatives in Oncology and Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-aminobenzothiazole-derived drugs showcases their therapeutic potential, offering researchers and drug development professionals a comparative look at their efficacy in oncology and diabetes. This guide synthesizes preclinical data to highlight the performance of these compounds against established drugs and alternative derivatives.

The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of derivatives with significant pharmacological activities. This guide provides an in-depth comparison of their efficacy, focusing on their anticancer and antidiabetic properties. The data presented is collated from numerous preclinical studies to aid in the evaluation and future development of this promising class of drugs.

Anticancer Efficacy: A Quantitative Comparison

Numerous 2-aminobenzothiazole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their primary mechanisms of action involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, including the PI3K/AKT/mTOR, EGFR, and VEGFR-2 pathways.[1]

Below is a summary of the half-maximal inhibitory concentration (IC50) values for several promising derivatives against various cancer cell lines. Lower IC50 values are indicative of higher potency.

Compound IDTarget/Mechanism of ActionMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)Reference Drug(s)
Compound 12 EGFR Inhibition2.49 ± 0.12---Erlotinib
Compound 13 EGFR Inhibition-9.62 ± 1.146.43 ± 0.72--
Compound 20 VEGFR-2 Inhibition8.27-7.449.99Sorafenib
Compound 24 FAK Inhibition-39.33 ± 4.04---
Compound 4a VEGFR-2 Inhibition3.84-5.617.92Sorafenib[2]
OMS5 PI3Kδ Inhibition39.5122.13---
OMS14 PI3Kδ Inhibition61.0334.09---

Antidiabetic Potential: Targeting Key Metabolic Pathways

In the realm of metabolic diseases, 2-aminobenzothiazole derivatives have shown promise in the management of type 2 diabetes.[3] Their mechanisms of action include the inhibition of aldose reductase (ALR2), an enzyme implicated in diabetic complications, and agonistic activity on peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose metabolism.[3][4]

Compound IDPrimary TargetIn Vitro ActivityIn Vivo Effect (in rat models)Reference Drug(s)
Zopolrestat Aldose Reductase (ALR2)Potent ALR2 inhibitorDeveloped for diabetic complications[3][5]-
Compound 8d ALR2, PPARγALR2 inhibition (<10 µM)Sustained antihyperglycemic effects, reduced insulin resistance[4]Pioglitazone
Compound 3b PPARγHigh affinity for PPARγ (ΔG = -7.8 kcal/mol)Reduced blood glucose levels (<200 mg/dL)[5]Pioglitazone
Compound 4y PPARγHigh affinity for PPARγ (ΔG = -8.4 kcal/mol)Reduced blood glucose levels (<200 mg/dL)[5]Pioglitazone

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the key experimental methodologies employed in the cited studies.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for an additional 48-72 hours.[7]

  • MTT Addition: Following the incubation period, MTT solution is added to each well and incubated for 4 hours.[7]

  • Formazan Solubilization: Living cells metabolize the yellow MTT into purple formazan crystals. These crystals are then dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm. The IC50 value is then calculated from the dose-response curve.[7]

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.[7]

  • Assay Setup: In a 384-well plate, the test compound, the recombinant kinase enzyme, and a kinase-specific substrate are combined in an appropriate assay buffer.[7]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.[7]

  • Incubation: The plate is incubated to allow the kinase to phosphorylate the substrate.

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit) and a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the compound concentration.[7]

In Vivo Antidiabetic Activity in a Rat Model

This protocol outlines a general procedure for evaluating the antidiabetic effects of 2-aminobenzothiazole derivatives in a streptozotocin-induced diabetic rat model.[5][8]

  • Induction of Diabetes: Type 2 diabetes is induced in rats through a combination of a high-fat diet and a low dose of streptozotocin.[3]

  • Compound Administration: The test compounds are administered orally to the diabetic rats daily for a period of 4 weeks. A control group receives the vehicle, and a positive control group receives a standard antidiabetic drug like pioglitazone.[5][8]

  • Monitoring: Blood glucose levels and other relevant parameters such as lipid profiles are monitored regularly throughout the study.[5][8]

  • Data Analysis: The efficacy of the test compounds is determined by comparing the reduction in blood glucose levels and improvement in lipid profiles to the control groups.[5][8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->PI3K EGFR_VEGFR_Signaling Ligand Growth Factor (EGF/VEGF) Receptor EGFR / VEGFR-2 Ligand->Receptor Dimerization Dimerization & Autophosphorylation Receptor->Dimerization Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Downstream Response Cellular Responses: Proliferation, Angiogenesis Downstream->Response Inhibitor 2-Aminobenzothiazole Derivatives Inhibitor->Receptor blocks ATP binding MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat with 2-Aminobenzothiazole Derivatives A->B C Incubate (48-72h) B->C D Add MTT Reagent & Incubate (4h) C->D E Solubilize Formazan Crystals (DMSO) D->E F Measure Absorbance & Calculate IC50 E->F PPARg_AldoseReductase_Action cluster_0 Glucose Metabolism Regulation cluster_1 Diabetic Complication Pathway PPARg PPARγ Gene Gene Transcription (Glucose uptake, Insulin sensitivity) PPARg->Gene PPARg_Agonist 2-Aminobenzothiazole Derivatives (Agonists) PPARg_Agonist->PPARg activates Glucose High Glucose AldoseReductase Aldose Reductase (ALR2) Glucose->AldoseReductase Sorbitol Sorbitol Accumulation (Oxidative Stress) AldoseReductase->Sorbitol AR_Inhibitor 2-Aminobenzothiazole Derivatives (Inhibitors) AR_Inhibitor->AldoseReductase

References

A Spectroscopic Comparison of 2-Aminobenzhydrazide and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the key analytical features of 2-Aminobenzhydrazide and its common synthetic precursors, 2-aminobenzoic acid and methyl 2-aminobenzoate. The data presented is intended to aid in the identification, characterization, and quality control of these compounds in a research and development setting.

Introduction

This compound is a versatile molecule utilized as a building block in the synthesis of various heterocyclic compounds with potential pharmacological activities. Its purity and identity are paramount for successful downstream applications. Understanding the distinct spectroscopic signatures of this compound and its precursors is crucial for monitoring reaction progress and ensuring the integrity of the final product. The primary synthetic route involves the conversion of 2-aminobenzoic acid to its methyl ester, followed by hydrazinolysis to yield the target this compound.

Synthetic Pathway

The synthesis of this compound from 2-aminobenzoic acid typically proceeds through a two-step process: esterification followed by hydrazinolysis.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 2-Aminobenzoic_Acid 2-Aminobenzoic Acid Methyl_2-Aminobenzoate Methyl 2-Aminobenzoate 2-Aminobenzoic_Acid->Methyl_2-Aminobenzoate CH3OH, H+ This compound This compound Methyl_2-Aminobenzoate->this compound N2H4·H2O

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)Functional Group Assignments
2-Aminobenzoic Acid 3474 (N-H stretch, asym), 3361 (N-H stretch, sym), 2900-2500 (O-H stretch, broad), 1678 (C=O stretch, carboxylic acid)Aromatic amine, Carboxylic acid
Methyl 2-Aminobenzoate 3481 (N-H stretch, asym), 3367 (N-H stretch, sym), 1689 (C=O stretch, ester)Aromatic amine, Ester
This compound 3450-3200 (N-H stretches, multiple bands), 1620 (C=O stretch, amide)[1]Aromatic amine, Hydrazide (Amide)
¹H NMR Spectroscopy
CompoundChemical Shift (δ, ppm) and MultiplicityAssignment
2-Aminobenzoic Acid 7.84 (dd, 1H), 7.20-7.26 (m, 1H), 6.73 (dd, 1H), 6.55-6.61 (m, 1H), 5.19 (s, br, 2H)[2]Ar-H, Ar-H, Ar-H, Ar-H, -NH₂
Methyl 2-Aminobenzoate 7.84 (dd, 1H), 7.24 (m, 1H), 6.62 (t, 2H), 5.71 (s, br, 2H), 3.84 (s, 3H)[2]Ar-H, Ar-H, Ar-H, -NH₂, -OCH₃
This compound 9.60 (brs, 1H), 7.65-6.70 (m, 4H), 7.42 (brs, 2H), 4.75 (s, 2H) [Note: Data from a derivative, exact shifts for the parent compound may vary slightly but will show characteristic hydrazide and amine protons.]-CONHNH₂, Ar-H, Ar-NH₂, -CONHNH₂
¹³C NMR Spectroscopy
CompoundChemical Shift (δ, ppm)Assignment
2-Aminobenzoic Acid 171.9, 152.9, 135.3, 132.9, 118.0, 116.9, 111.9[2]C=O, C-NH₂, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C
Methyl 2-Aminobenzoate 168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5[2]C=O, C-NH₂, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, -OCH₃
This compound 163.0, 146.0, 138.0, 134.0, 129.0, 128.0, 127.0, 115.0, 114.0 [Note: Data from a derivative, exact shifts for the parent compound will vary but will show the characteristic amide carbonyl.]C=O, C-NH₂, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C, Ar-C
Mass Spectrometry (Electron Ionization)
CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Aminobenzoic Acid 137119 ([M-H₂O]⁺), 92 ([M-COOH]⁺)
Methyl 2-Aminobenzoate 151120 ([M-OCH₃]⁺), 92 ([M-COOCH₃]⁺)
This compound 151120 ([M-NHNH₂]⁺), 92 ([M-CONHNH₂]⁺)

Experimental Protocols

The following are general protocols for the spectroscopic techniques cited in this guide.

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis Sample This compound or Precursor Dissolution Dissolve in appropriate solvent (e.g., DMSO-d6 for NMR, CH2Cl2 for IR) Sample->Dissolution IR FT-IR Spectroscopy Dissolution->IR Cast film on KBr plate NMR 1H & 13C NMR Spectroscopy Dissolution->NMR Transfer to NMR tube MS Mass Spectrometry (EI) Dissolution->MS Direct infusion or GC inlet IR_Data Analyze vibrational modes IR->IR_Data NMR_Data Analyze chemical shifts & coupling NMR->NMR_Data MS_Data Analyze m/z and fragmentation MS->MS_Data Comparison Comparative Analysis

References

2-Aminobenzhydrazide in Chemiluminescent Assays: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 2-Aminobenzhydrazide's performance in specific assays, primarily focusing on its potential application in chemiluminescence alongside the widely-used alternative, luminol. Due to the limited direct comparative data for this compound, this guide uses the well-established performance of luminol as a benchmark.

Introduction to this compound and its Relation to Luminol

This compound is a chemical compound with a hydrazide functional group attached to a benzoyl moiety, which also contains an amino group. Structurally, it is an isomer of luminol (3-aminophthalhydrazide), a cornerstone reagent in chemiluminescent assays. This structural similarity suggests that this compound may also exhibit chemiluminescent properties, a phenomenon where light is produced from a chemical reaction. While luminol has been extensively studied and optimized for various applications, the performance of this compound in similar assays is less documented.

Performance in Horseradish Peroxidase (HRP)-Catalyzed Chemiluminescence Assays

The most common application for luminol and its analogs is in horseradish peroxidase (HRP)-catalyzed chemiluminescent reactions. In these assays, HRP, often conjugated to an antibody or other biomolecule, catalyzes the oxidation of the chemiluminescent substrate (e.g., luminol) by hydrogen peroxide, resulting in the emission of light. The intensity and duration of this light emission are key performance indicators.

For a practical comparison, the following table outlines the well-documented performance of luminol in a typical HRP-based chemiluminescent assay. The performance of this compound is presented as "Not Reported" where specific data is unavailable, highlighting the need for further experimental validation.

Table 1: Performance Comparison of Luminol and this compound in a Hypothetical HRP-Catalyzed Chemiluminescent Assay

Performance MetricLuminol (3-Aminophthalhydrazide)This compoundAlternative Substrates (e.g., TMB, ABTS)
Detection Method ChemiluminescenceChemiluminescence (Predicted)Colorimetric
Enzyme Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)Horseradish Peroxidase (HRP)
Oxidizing Agent Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)Hydrogen Peroxide (H₂O₂)
Emission Wavelength ~425 nmNot ReportedN/A (absorbance measured)
Signal-to-Background (S/B) Ratio High (can be >100 with enhancers)Not ReportedVariable, generally lower than chemiluminescence
Limit of Detection (LOD) Picogram to femtogram rangeNot ReportedNanogram to picogram range
Optimal pH Alkaline (typically 8.5-9.5)Not ReportedAcidic to neutral (e.g., TMB pH 3.3-3.8)
Signal Duration Minutes to hours (with enhancers)Not ReportedStable for hours
Common Enhancers Phenols, benzothiazoles, etc.Not ReportedN/A

Experimental Protocols

To facilitate a direct comparison, the following detailed experimental protocol for an HRP-catalyzed chemiluminescence assay can be employed for both this compound and luminol.

Protocol: HRP-Catalyzed Chemiluminescence Assay

1. Reagent Preparation:

  • Substrate Stock Solution (100 mM):

    • Dissolve the appropriate amount of this compound or Luminol in dimethyl sulfoxide (DMSO). Store protected from light at -20°C.

  • Tris Buffer (100 mM, pH 8.5):

    • Dissolve Tris base in deionized water and adjust the pH to 8.5 with HCl.

  • Hydrogen Peroxide Solution (30%):

    • Use a commercially available stabilized solution.

  • Enhancer Stock Solution (optional, 100 mM):

    • Dissolve an appropriate enhancer (e.g., p-coumaric acid) in DMSO.

  • HRP Stock Solution (1 mg/mL):

    • Dissolve HRP in Tris buffer. Aliquot and store at -20°C.

2. Working Solution Preparation (prepare fresh):

  • Substrate Working Solution (1 mM):

    • Dilute the Substrate Stock Solution 1:100 in Tris Buffer.

  • Hydrogen Peroxide Working Solution (10 mM):

    • Dilute the 30% H₂O₂ stock solution in Tris Buffer.

  • HRP Working Solutions:

    • Prepare a serial dilution of the HRP Stock Solution in Tris Buffer to the desired concentrations (e.g., from 1 µg/mL to 1 pg/mL).

3. Assay Procedure:

  • Pipette 50 µL of each HRP dilution into the wells of a white, opaque 96-well microplate.

  • Prepare the detection reagent by mixing the Substrate Working Solution and Hydrogen Peroxide Working Solution in a 1:1 ratio. If using an enhancer, it can be added to the Substrate Working Solution.

  • Add 50 µL of the detection reagent to each well containing the HRP dilution.

  • Immediately place the microplate in a chemiluminescence plate reader.

  • Measure the light output (Relative Light Units, RLU) at various time points (e.g., every 2 minutes for 30 minutes).

4. Data Analysis:

  • Subtract the average RLU of the blank wells (Tris buffer without HRP) from all other readings.

  • Plot the RLU against the HRP concentration to determine the limit of detection.

  • Calculate the signal-to-background ratio at a specific HRP concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway for HRP-catalyzed chemiluminescence and a typical experimental workflow for comparing different substrates.

G cluster_0 HRP Catalytic Cycle HRP HRP (Fe³⁺) HRP_I Compound I (Fe⁴⁺=O Por•⁺) HRP->HRP_I + H₂O₂ HRP_II Compound II (Fe⁴⁺=O) HRP_I->HRP_II + Substrate HRP_II->HRP + Substrate H2O2 H₂O₂ H2O2->HRP Substrate Chemiluminescent Substrate (e.g., this compound) Radical Substrate Radical Substrate->Radical Product Excited Product Radical->Product + O₂, H₂O₂ Light Light Emission Product->Light

Caption: HRP-catalyzed chemiluminescence pathway.

G cluster_1 Experimental Workflow start Start reagent_prep Prepare Reagents: - this compound - Luminol - HRP dilutions - Buffers, H₂O₂ start->reagent_prep assay_setup Set up 96-well plate with HRP dilutions reagent_prep->assay_setup add_substrate Add Substrate A (this compound) Detection Reagent assay_setup->add_substrate add_alternative Add Substrate B (Luminol) Detection Reagent assay_setup->add_alternative read_plate Measure Chemiluminescence (RLU) over time add_substrate->read_plate add_alternative->read_plate analyze_data Data Analysis: - S/B Ratio - Limit of Detection - Signal Kinetics read_plate->analyze_data compare Compare Performance analyze_data->compare end End compare->end

Caption: Workflow for comparing chemiluminescent substrates.

Conclusion

This compound holds promise as a chemiluminescent substrate due to its structural similarity to luminol. However, a comprehensive understanding of its performance, particularly in direct comparison to established reagents, requires further empirical investigation. The provided experimental protocol offers a standardized framework for such a comparative study. Researchers are encouraged to perform head-to-head comparisons to elucidate the specific advantages and disadvantages of this compound in their particular assay systems. The key performance metrics to consider are the signal-to-background ratio, limit of detection, and the kinetics of the light-emitting reaction. Such studies will be invaluable in determining the potential of this compound as a viable alternative to luminol and other substrates in a variety of research and diagnostic applications.

A Comparative Guide to Alternative Reagents for Heterocyclic Synthesis: Moving Beyond 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. While 2-aminobenzhydrazide has long been a staple reagent in this field, a range of alternative starting materials offers unique advantages in terms of accessibility, reactivity, and the diversity of achievable molecular scaffolds. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.

This guide will explore the utility of Isatoic Anhydride, 2-Aminobenzamide, 2-Aminobenzonitrile, and 2-Nitrobenzamide as versatile precursors for the synthesis of quinazolines, 1,3,4-oxadiazoles, and 1,2,4-triazoles. We will delve into their comparative performance, reaction conditions, and yields, offering a comprehensive resource for selecting the optimal reagent for your target heterocycle.

Executive Summary of Alternative Reagents

ReagentKey Heterocycles SynthesizedAdvantagesDisadvantages
Isatoic Anhydride Quinazolinones, Quinazolines, Benzodiazepines[1]Commercially available, versatile, releases CO2 as a byproduct[2]Can require harsher reaction conditions.
2-Aminobenzamide Quinazolinones, Benzimidazoles[3][4]Readily synthesized from isatoic anhydride[3][5]May have limitations in the diversity of achievable heterocycles compared to others.
2-Aminobenzonitrile Quinazolines, Quinolines[6]Versatile building block for various N-heterocycles[6]Can require specific catalysts or reaction conditions for activation.
2-Nitrobenzamide Quinazoline-2,4(1H,3H)-dionesUseful for synthesizing specific dione structuresRequires reduction of the nitro group, adding a step to the synthesis.[7]

Comparative Synthesis of Quinolines

Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[8] The choice of starting material can significantly impact the efficiency and substitution patterns of the final product.

Experimental Protocol: Synthesis of 2-Substituted Quinazolines

A comparative study was conducted for the synthesis of 2-substituted quinazolines using 2-aminobenzonitrile and an alternative approach with (2-aminophenyl)methanols.

Method A: From 2-Aminobenzonitrile

A mixture of a 2-aminobenzonitrile derivative, an aldehyde, and an arylboronic acid is subjected to a palladium-catalyzed three-component tandem reaction to yield the corresponding quinazoline.[9]

Method B: From (2-Aminophenyl)methanol

An efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes using a combination of cerium nitrate hexahydrate and ammonium chloride leads to a wide range of 2-substituted quinazolines.[9]

Starting MaterialReagentsCatalystSolventTemp (°C)Time (h)Yield (%)
2-AminobenzonitrileAldehyde, Arylboronic AcidPd catalystToluene1101275-85
(2-Aminophenyl)methanolAldehydeCuClAcetonitrile80880-92

Workflow for Quinazoline Synthesis

cluster_A Method A: From 2-Aminobenzonitrile cluster_B Method B: From (2-Aminophenyl)methanol A1 2-Aminobenzonitrile A_Reaction Pd-catalyzed tandem reaction A1->A_Reaction A2 Aldehyde A2->A_Reaction A3 Arylboronic Acid A3->A_Reaction A_Product 2,4-Disubstituted Quinazoline A_Reaction->A_Product B1 (2-Aminophenyl)methanol B_Reaction Cu-catalyzed cascade reaction B1->B_Reaction B2 Aldehyde B2->B_Reaction B_Product 2-Substituted Quinazoline B_Reaction->B_Product

Figure 1: Comparative workflows for quinazoline synthesis.

Comparative Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are another important class of five-membered heterocycles known for their diverse pharmacological properties.[10] While this compound can be a precursor, other hydrazides and synthetic strategies are also highly effective.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be achieved through the cyclodehydration of N,N'-diacylhydrazines using various reagents.

Method A: Using Phosphorus Oxychloride

A common method involves the reaction of an acid hydrazide with a carboxylic acid followed by cyclization using phosphorus oxychloride.[11]

Method B: Using Triflic Anhydride

A milder and often more efficient method utilizes triflic anhydride for the cyclodehydration of N,N'-diacylhydrazines.[11]

ReagentDehydrating AgentSolventTemp (°C)Time (h)Yield (%)
Acid Hydrazide, Carboxylic AcidPOCl3NeatReflux4-660-80
N,N'-DiacylhydrazineTriflic AnhydrideDichloromethane0 - rt1-285-95

Synthetic Pathway for 1,3,4-Oxadiazoles

Start Acid Hydrazide Intermediate1 N,N'-Diacylhydrazine Start->Intermediate1 Acylation Product 2,5-Disubstituted 1,3,4-Oxadiazole Intermediate1->Product Cyclodehydration POCl3 POCl3 Tf2O Triflic Anhydride

Figure 2: General synthetic pathway for 1,3,4-oxadiazoles.

Comparative Synthesis of 1,2,4-Triazoles

1,2,4-Triazoles are five-membered nitrogen-containing heterocycles with a broad spectrum of applications in medicinal chemistry and materials science.[12] Various synthetic routes exist, often starting from hydrazides or their derivatives.

Experimental Protocol: Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles

A common route to 1,2,4-triazoles involves the reaction of a hydrazide with an appropriate carbon and nitrogen source.

Method A: From Acid Hydrazide and CS2/KOH

A classical method involves the reaction of an acid hydrazide with carbon disulfide in the presence of potassium hydroxide to form an oxadiazole intermediate, which is then treated with hydrazine hydrate.[12]

Method B: One-Pot Synthesis with Amides and DMF

A more modern and efficient approach involves a one-pot reaction of amides with dimethylformamide (DMF) in the presence of a copper catalyst and an oxidant.[13]

Starting MaterialReagentsCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
Acid HydrazideCS2, KOH, Hydrazine HydrateKOHEthanolReflux6-865-80
AmideDMFCuCl2, K3PO4DMF1201270-85

Logical Relationship in 1,2,4-Triazole Synthesis

Start_A Acid Hydrazide Intermediate_A Oxadiazole Intermediate Start_A->Intermediate_A Reaction with Start_B Amide Product 3,4,5-Trisubstituted 1,2,4-Triazole Start_B->Product One-pot reaction with Reagent_A1 CS2, KOH Reagent_A1->Intermediate_A Reagent_A2 Hydrazine Hydrate Reagent_A2->Product Reagent_B DMF Reagent_B->Product Catalyst_B CuCl2, K3PO4 Catalyst_B->Product Intermediate_A->Product Reaction with

References

A Comparative Guide to the Reproducibility of Horseradish Peroxidase Purification: 2-Aminobenzhydrazide Affinity Chromatography vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and reproducible purification of enzymes is paramount. This guide provides a comparative analysis of experimental results using 2-aminobenzhydrazide-based affinity chromatography for the purification of horseradish peroxidase (HRP), alongside a review of alternative purification methodologies. The data presented aims to offer an objective overview of the performance of each technique, supported by detailed experimental protocols and visual workflows to ensure clarity and reproducibility.

Performance Comparison of HRP Purification Methods

The selection of a purification strategy for horseradish peroxidase (HRP) significantly impacts the final yield, purity, and activity of the enzyme. The following table summarizes quantitative data from various purification methods, offering a direct comparison to aid in the selection of the most appropriate technique for a given research need.

Purification MethodLigand/ResinPurification FoldRecovery (%)Specific Activity (U/mg)Reference
Affinity Chromatography 4-Amino 3-bromo benzohydrazide-Sepharose 4B1,1518.5-[1]
3-Amino 4-chloro benzohydrazide-Sepharose 4B166.1616.67-[1]
Concanavalin A-Agarose--3.37 (moles/min)[2]
Hydrophobic Interaction Chromatography Phenyl Sepharose CL-4B29171772[3]
Ion-Exchange Chromatography -67.654458[4]
Integrated Method (ATPE & Affinity Precipitation) PEG4000/(NH4)2SO4 & Thermosensitive copolymer9.1584.26-[5]

Note: "-" indicates data not available in the cited sources. Specific activity units may vary between studies.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful protein purification. Below are the methodologies for the key HRP purification techniques discussed in this guide.

This compound-Based Affinity Chromatography

This method utilizes the specific interaction between HRP and immobilized aminobenzhydrazide derivatives.

Protocol:

  • Affinity Matrix Synthesis: this compound derivatives, such as 4-amino 3-bromo benzohydrazide or 3-amino 4-chloro benzohydrazide, are covalently coupled to a Sepharose 4B support. This creates an affinity matrix that specifically binds HRP.[1]

  • Column Preparation: The synthesized affinity matrix is packed into a chromatography column and equilibrated with a suitable binding buffer.

  • Sample Loading: A crude HRP homogenate is loaded onto the equilibrated column. HRP binds to the aminobenzhydrazide ligands, while other proteins pass through the column.

  • Washing: The column is washed with the binding buffer to remove any non-specifically bound proteins.

  • Elution: The bound HRP is eluted from the column using a specific elution buffer that disrupts the interaction between HRP and the ligand.

  • Analysis: The purity and activity of the eluted HRP are assessed using methods such as SDS-PAGE and enzyme activity assays.

Concanavalin A Affinity Chromatography

This technique leverages the glycoprotein nature of HRP, which binds to the lectin Concanavalin A.

Protocol:

  • Column Preparation: A pre-packed Concanavalin A-Agarose column is equilibrated with a binding buffer (e.g., 0.2M Potassium phosphate buffer, pH 7.0).[2]

  • Sample Loading: The crude enzyme extract is loaded onto the column.

  • Washing: The column is washed with the binding buffer to remove unbound proteins.

  • Elution: The bound HRP is eluted using a buffer containing a competitive binding sugar, such as methyl α-D-mannopyranoside or methyl α-D-glucopyranoside.

  • Analysis: The eluted fractions are analyzed for protein concentration and enzyme activity.[2]

Ion-Exchange Chromatography (IEC)

IEC separates proteins based on their net surface charge.

Protocol:

  • Resin Selection and Equilibration: An appropriate ion-exchange resin (anion or cation exchanger) is selected based on the isoelectric point (pI) of HRP and the desired pH of the separation. The column is equilibrated with a starting buffer at a specific pH and low ionic strength.

  • Sample Preparation and Loading: The HRP sample is buffer-exchanged into the starting buffer and loaded onto the column.

  • Washing: The column is washed with the starting buffer to remove unbound molecules.

  • Elution: Proteins are eluted by increasing the ionic strength of the buffer (salt gradient) or by changing the pH. HRP will elute at a specific salt concentration or pH depending on its charge characteristics.[4][6]

  • Fraction Collection and Analysis: Eluted fractions are collected and assayed for HRP activity and purity.

Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity.

Protocol:

  • Column Equilibration: A HIC column (e.g., Phenyl Sepharose) is equilibrated with a buffer containing a high concentration of a salt that promotes hydrophobic interactions (e.g., ammonium sulfate).[3][7]

  • Sample Preparation and Loading: The HRP sample is brought to a high salt concentration, similar to the equilibration buffer, and loaded onto the column.

  • Binding and Washing: HRP binds to the hydrophobic matrix. The column is washed with the high-salt buffer.

  • Elution: The bound HRP is eluted by applying a decreasing salt gradient. As the salt concentration decreases, the hydrophobic interactions weaken, and proteins elute in order of increasing hydrophobicity.[3][7]

  • Analysis: The purity and yield of the eluted HRP are determined.

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each purification method.

HRP_Purification_Workflows cluster_affinity This compound Affinity Chromatography cluster_conA Concanavalin A Affinity Chromatography cluster_iec Ion-Exchange Chromatography cluster_hic Hydrophobic Interaction Chromatography A1 Crude HRP Homogenate A2 Load onto Equilibrated Aminobenzhydrazide-Sepharose Column A1->A2 A3 Wash Column (Remove Unbound Proteins) A2->A3 A4 Elute with Specific Elution Buffer A3->A4 A5 Purified HRP A4->A5 C1 Crude Enzyme Extract C2 Load onto Equilibrated Concanavalin A-Agarose Column C1->C2 C3 Wash Column (Remove Unbound Proteins) C2->C3 C4 Elute with Competitive Sugar Buffer C3->C4 C5 Purified HRP C4->C5 I1 HRP Sample in Low Salt Buffer I2 Load onto Equilibrated Ion-Exchange Column I1->I2 I3 Wash Column (Remove Unbound Molecules) I2->I3 I4 Elute with Increasing Salt Gradient or pH Change I3->I4 I5 Purified HRP I4->I5 H1 HRP Sample in High Salt Buffer H2 Load onto Equilibrated HIC Column H1->H2 H3 Wash Column (High Salt Buffer) H2->H3 H4 Elute with Decreasing Salt Gradient H3->H4 H5 Purified HRP H4->H5

Caption: Experimental workflows for HRP purification methods.

Signaling Pathways and Logical Relationships

The choice of purification method is often guided by the specific properties of the target protein and the desired purity level. The following diagram illustrates the logical relationship in selecting a purification strategy for HRP.

Purification_Strategy_Selection Start Start: Need to Purify HRP HighSpecificity Is very high specificity required? Start->HighSpecificity Glycoprotein Is HRP's glycoprotein nature to be exploited? ConA Use Concanavalin A Affinity Chromatography Glycoprotein->ConA Yes Aminobenzhydrazide Use this compound Affinity Chromatography Glycoprotein->Aminobenzhydrazide No, specific inhibitor interaction HighSpecificity->Glycoprotein Yes ChargeProperties Are charge differences the primary separation basis? HighSpecificity->ChargeProperties No Hydrophobicity Is surface hydrophobicity the separation basis? ChargeProperties->Hydrophobicity No IEC Use Ion-Exchange Chromatography ChargeProperties->IEC Yes HIC Use Hydrophobic Interaction Chromatography Hydrophobicity->HIC Yes End Purified HRP ConA->End Aminobenzhydrazide->End IEC->End HIC->End

Caption: Decision tree for selecting an HRP purification strategy.

References

A Head-to-Head Comparison of Catalysts for 2-Aminobenzhydrazide Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds derived from 2-aminobenzhydrazide is a critical step in the discovery of novel therapeutic agents. The choice of catalyst plays a pivotal role in determining reaction efficiency, yield, and overall sustainability. This guide provides an objective comparison of various catalytic systems for reactions involving this compound and its analogue, 2-aminobenzamide, supported by experimental data to inform your selection process.

The primary reaction of this compound involves the condensation of its amino group with carbonyl compounds, such as aldehydes and ketones, followed by cyclization to form valuable heterocyclic scaffolds like quinazolinones and hydrazones. While direct comparative studies on a wide array of catalysts for this compound are limited in publicly available literature, this guide draws parallels from catalytic systems employed for the structurally similar 2-aminobenzamide, providing a valuable starting point for catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in reactions leading to the formation of quinazolinone and related heterocyclic structures. The data is compiled from various studies, and while starting materials may vary slightly, the core reaction mechanism provides a basis for comparison.

CatalystReactantsProductYield (%)Time (h)Temperature (°C)SolventReference
Iodine (I₂) (catalytic amount) This compound, TerephthalaldehydeHydrazoneHigh (not specified)2Reflux (Ethanol)Absolute Ethanol[1]
Iodine (I₂) (catalytic amount) This compound, N-benzylpiperidoneSpiro-quinazolineHigh (not specified)Not specifiedNot specifiedNot specified[1]
Heteropolyacids (HPAs) 2-Aminobenzamide, TriethylorthoestersQuinazolin-4(3H)-ones85-953-5120p-Xylene[2]
GPTMS-TSC-CuI₁₆-SBA 2-Aminobenzamide, Aldehydes2,3-Dihydroquinazolin-4(1H)-ones90-980.25-0.580Solvent-free[3][4][5]
Pt/HBEA o-Aminobenzamide, AlcoholsQuinazolinones75-9824150Toluene[6]
None (Visible Light) 2-Aminobenzamides, GlycosidesQuinazolinonesModerate to GoodNot specifiedRoom TemperatureNot specified[7]

Key Insights from the Comparison:

  • Iodine proves to be an effective and mild catalyst for the condensation of this compound with both aldehydes and ketones, leading to high yields of hydrazones and spiro-quinazolines respectively.[1]

  • Heteropolyacids (HPAs) are efficient, recyclable heterogeneous catalysts for the synthesis of quinazolin-4(3H)-ones from 2-aminobenzamide, with nonpolar solvents like p-xylene being the optimal choice.[2]

  • The heterogeneous copper-based catalyst, GPTMS-TSC-CuI₁₆-SBA , demonstrates excellent catalytic activity for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones under solvent-free conditions, offering high yields in a short reaction time and the advantage of being recyclable for at least five cycles without significant loss of activity.[3][4][5]

  • Platinum nanoparticles supported on HBEA zeolite (Pt/HBEA) represent the first heterogeneous catalytic system for the direct dehydrogenative synthesis of quinazolinones from o-aminobenzamide and alcohols, showing a high turnover number.[6]

  • A catalyst-free approach using visible light presents a green and mild alternative for the cyclocondensation of 2-aminobenzamides, avoiding the need for catalysts and oxidants.[7]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

Iodine-Catalyzed Condensation of this compound with Aldehydes
  • Reaction Setup: A mixture of this compound (1 mmol), the respective aldehyde (e.g., terephthalaldehyde, 1 mmol), and a catalytic amount of iodine is prepared in absolute ethanol (20 mL).

  • Procedure: The reaction mixture is refluxed. The progress of the reaction can be monitored by the formation of a precipitate. For the reaction with terephthalaldehyde, a yellow precipitate was observed after 30 minutes, and the reaction was continued for a total of 2 hours.

  • Work-up: The precipitate is collected by filtration, washed, and can be further purified if necessary.

Heteropolyacid (HPA) Catalyzed Synthesis of Quinazolin-4(3H)-ones
  • Reaction Setup: A mixture of 2-aminobenzamide (1 mmol), the corresponding triethylorthoester (1.1 mmol), and the heteropolyacid catalyst (e.g., H₃PW₁₂O₄₀, 0.01 g) is prepared in p-xylene (10 mL).

  • Procedure: The reaction mixture is refluxed at 120°C for the specified time (3-5 hours). The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, the solvent is evaporated under reduced pressure. The solid residue is then recrystallized from a suitable solvent to afford the pure product. The catalyst can be recovered by filtration and reused.

GPTMS-TSC-CuI₁₆-SBA Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
  • Reaction Setup: In a reaction vessel, 2-aminobenzamide (1 mmol), the aldehyde (1 mmol), and the GPTMS-TSC-CuI₁₆-SBA catalyst (0.02 g) are mixed.

  • Procedure: The mixture is heated at 80°C under solvent-free conditions for the specified time (15-30 minutes). The reaction is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid product is then washed with ethanol and filtered to separate the catalyst. The filtrate is concentrated to obtain the crude product, which can be further purified by recrystallization. The catalyst can be washed, dried, and reused.[3][4][5]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis and screening process in this compound reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis cluster_evaluation Evaluation reactants Reactants (this compound, Carbonyl Compound) mixing Mixing & Heating reactants->mixing catalyst Catalyst Selection catalyst->mixing solvent Solvent Selection solvent->mixing monitoring Reaction Monitoring (TLC) mixing->monitoring filtration Filtration / Extraction monitoring->filtration purification Purification (Recrystallization / Chromatography) filtration->purification characterization Characterization (NMR, IR, MS) purification->characterization yield Yield Calculation characterization->yield comparison Performance Comparison yield->comparison

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzhydrazide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a cornerstone of responsible research and development. This guide provides essential, step-by-step procedures for the proper disposal of 2-Aminobenzhydrazide, ensuring the safety of laboratory personnel and the protection of the environment. This compound, like other hydrazide compounds, is classified as a hazardous substance and requires careful handling throughout its lifecycle, including disposal.[1]

Hazard Identification and Assessment

Before handling, it is crucial to understand the hazards associated with this compound.

  • Classification: this compound is a combustible solid. It is classified as a skin and eye irritant and may cause respiratory irritation.[2]

  • Safety Data Sheet (SDS): Always consult the manufacturer-provided Safety Data Sheet (SDS) for the most specific and up-to-date information on hazards, handling, and disposal.[3][4] The SDS will provide critical details on personal protective equipment (PPE), first-aid measures, and environmental hazards.

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate PPE to minimize exposure.[1]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Respiratory Protection: A dust mask (e.g., N95) is recommended, especially when handling the solid form.

  • Body Protection: A laboratory coat is mandatory.

Segregation and Waste Accumulation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[3][5]

  • Incompatible Materials: Store this compound waste separately from strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[4]

  • Designated Waste Container: Use a dedicated, clearly labeled hazardous waste container for this compound waste. The container must be made of a compatible material, be in good condition, and have a secure lid.[5][6]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[3][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local regulations.[3] In nearly all laboratory settings, this means disposal through an approved hazardous waste program.[7] Do not dispose of this compound down the drain or in regular trash. [7][8]

  • Preparation: Ensure all necessary PPE is worn correctly. Conduct all waste handling activities in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Containment of Pure Substance:

    • If disposing of unused or expired this compound, ensure it is in its original or a securely sealed and properly labeled container.

    • For small spills, carefully sweep the solid material into the designated hazardous waste container. Avoid creating dust.[4]

  • Containment of Contaminated Materials:

    • Any materials contaminated with this compound (e.g., weighing boats, filter paper, contaminated PPE) must also be placed in the designated hazardous waste container.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[5][7]

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation.[5][6]

  • Arrange for Pickup:

    • Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers in an SAA), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5][6]

Quantitative Data Summary

The following table summarizes key quantitative data related to the safe handling and disposal of this compound.

PropertyValueSource
Molecular FormulaH₂NC₆H₄CONHNH₂
Molecular Weight151.17 g/mol
Melting Point121-125 °C
Storage Class11 - Combustible Solids
WGK (Water Hazard Class)WGK 3 (highly hazardous for water)
Satellite Accumulation Area (SAA) Maximum Volume55 gallons (for general hazardous waste)[6]
SAA Maximum for Acutely Toxic Waste (if applicable)1 quart (liquid) or 1 kilogram (solid)[6]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the procedural flow for the proper disposal of this compound.

cluster_prep 1. Preparation cluster_collection 2. Waste Collection & Segregation cluster_storage 3. Interim Storage cluster_disposal 4. Final Disposal start Start: Need to Dispose of This compound sds Consult Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Dust Mask) container Obtain Labeled Hazardous Waste Container ppe->container sds->ppe segregate Segregate from Incompatibles (Oxidizers, Strong Acids/Bases) container->segregate collect_solid Place Solid Waste into Container segregate->collect_solid collect_contaminated Place Contaminated Materials into Container collect_solid->collect_contaminated close_container Securely Close Container collect_contaminated->close_container store_saa Store in Satellite Accumulation Area (SAA) close_container->store_saa contact_ehs Contact EHS for Waste Pickup store_saa->contact_ehs end End: Proper Disposal Complete contact_ehs->end

References

Essential Safety and Operational Guidance for Handling 2-Aminobenzhydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of 2-Aminobenzhydrazide (CAS No: 1904-58-1). The following procedures are based on available safety data sheets and are intended to establish a baseline for safe laboratory practices.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is classified as an irritant and may be harmful if swallowed or inhaled.[1][2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a cautious approach to handling is essential, mandating the use of appropriate personal protective equipment.

Recommended Personal Protective Equipment (PPE)

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact and irritation.[2]
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.To protect against eye irritation from dust particles or splashes.[2][3]
Skin and Body Protection Laboratory coat.To prevent contamination of personal clothing.[5]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts (e.g., N95) may be necessary.[2]To avoid inhalation and potential respiratory irritation.[3]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls :

    • Ensure that eyewash stations and safety showers are close to the workstation location.[1]

    • Conduct all handling of solid this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[1][6]

    • Avoid the formation of dust when handling the solid material.[1][6]

  • Weighing and Transfer :

    • Wear all required PPE before handling the chemical.

    • Weigh the necessary amount of this compound in a tared, sealed container to prevent dust dispersion.

    • Avoid all personal contact, including inhalation.[7]

  • Solution Preparation and Use :

    • Slowly add the weighed this compound to the solvent in the reaction vessel with constant stirring to facilitate dissolution and prevent clumping.

    • Keep containers securely sealed when not in use.[7]

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

  • Post-Handling :

    • Wash hands and any exposed skin thoroughly after handling.[1][6]

    • Launder contaminated clothing before reuse.[7]

Storage and Disposal Plan

Proper storage and disposal of this compound and its containers are crucial to prevent environmental contamination and ensure regulatory compliance.

Storage

  • Store in a cool, dry, and well-ventilated area.[1][6]

  • Keep containers tightly closed.[1][6]

  • Store away from incompatible materials and foodstuff containers.[7]

  • Protect containers against physical damage and check regularly for leaks.[7]

Disposal

  • Waste Compound : Dispose of the chemical waste in a designated, labeled hazardous waste container.[1][6] This material may be disposed of by incineration.

  • Contaminated Materials : Any materials that have come into contact with the compound, such as gloves and weighing paper, should be disposed of as hazardous waste.

  • Empty Containers : Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned and with the label removed or defaced, the container can be disposed of according to local regulations.[8]

  • Do not let this chemical enter the environment.[1]

Emergency First-Aid Procedures
Exposure RouteFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[1][6]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][3][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Prepare_Hood Prepare Fume Hood/ Ventilated Area Don_PPE->Prepare_Hood Weigh Weigh this compound (Avoid Dust) Prepare_Hood->Weigh Prepare_Solution Prepare Solution/ Perform Experiment Weigh->Prepare_Solution Decontaminate Decontaminate Glassware Prepare_Solution->Decontaminate Dispose Dispose of Waste (Solid & Liquid) Decontaminate->Dispose Doff_PPE Doff PPE Dispose->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzhydrazide
Reactant of Route 2
Reactant of Route 2
2-Aminobenzhydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.